2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Description
BenchChem offers high-quality 2-Amino-5-diisopropylamino-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-diisopropylamino-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-N,2-N-di(propan-2-yl)-1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-11-10-7(9)13-8/h5-6H,1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKUIHQPXZUGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NN=C(S1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354168 | |
| Record name | 2-amino-5-diisopropylamino-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-92-2 | |
| Record name | N2,N2-Bis(1-methylethyl)-1,3,4-thiadiazole-2,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-5-diisopropylamino-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-Thiadiazole-2,5-diamine, N2,N2-bis(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The narrative delves into the strategic selection of synthetic pathways, the mechanistic underpinnings of the chemical transformations, and detailed, field-proven experimental protocols. By integrating theoretical principles with practical insights, this guide aims to serve as an authoritative resource for the successful laboratory-scale synthesis of this important molecule. All quantitative data is summarized in structured tables, and key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams to enhance clarity and reproducibility.
Introduction: The Significance of the 2-Amino-1,3,4-thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for conferring a diverse array of biological activities to molecules that incorporate it.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have garnered substantial attention due to their broad therapeutic potential, exhibiting properties such as antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[3] The introduction of a diisopropylamino substituent at the 5-position is a strategic modification aimed at modulating the compound's lipophilicity and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide elucidates a robust and reproducible synthetic route to 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, providing the scientific community with a foundational methodology for further research and development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole (I), suggests a disconnection of the C-N and C-S bonds within the thiadiazole ring. This leads back to two key precursors: thiosemicarbazide (III) and a suitably activated derivative of N,N-diisopropylaminoacetic acid (II). The forward synthesis, therefore, logically bifurcates into two principal stages:
-
Stage 1: Synthesis of the Key Intermediate: Preparation of N,N-diisopropylaminoacetic acid.
-
Stage 2: Heterocyclic Ring Formation: The cyclocondensation of N,N-diisopropylaminoacetic acid with thiosemicarbazide to construct the desired 2-amino-1,3,4-thiadiazole ring system.
This two-stage approach allows for the controlled and efficient construction of the target molecule from readily available starting materials.
Figure 1: Retrosynthetic analysis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
Stage 1: Synthesis of N,N-diisopropylaminoacetic acid
The synthesis of the crucial N,N-diisopropylaminoacetic acid intermediate is accomplished through a two-step sequence involving an initial N-alkylation followed by ester hydrolysis.
Step 1: N-Alkylation of Diisopropylamine with Ethyl Bromoacetate
The initial step involves the nucleophilic substitution of the bromide in ethyl bromoacetate by the secondary amine, diisopropylamine. This reaction is a classic example of N-alkylation.[4][5]
Reaction Scheme:
(CH₃)₂CH-NH-CH(CH₃)₂ + BrCH₂COOC₂H₅ → (CH₃)₂CH-N(CH(CH₃)₂)-CH₂COOC₂H₅·HBr
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is chosen to facilitate the dissolution of the reactants and to stabilize the charged transition state of the SN2 reaction without solvating the nucleophile to the extent that its reactivity is diminished.
-
Base: An excess of diisopropylamine can serve as both the nucleophile and the base to neutralize the hydrobromic acid generated during the reaction. Alternatively, a non-nucleophilic hindered base like triethylamine can be employed to scavenge the acid, thus preserving the primary nucleophile.
-
Temperature: The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate without promoting side reactions.
Step 2: Hydrolysis of Ethyl N,N-diisopropylaminoacetate
The subsequent step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[6][7] This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred to avoid potential side reactions associated with strong acids.
Reaction Scheme:
(CH₃)₂CH-N(CH(CH₃)₂)-CH₂COOC₂H₅ + NaOH → (CH₃)₂CH-N(CH(CH₃)₂)-CH₂COONa + C₂H₅OH
Followed by acidic workup:
(CH₃)₂CH-N(CH(CH₃)₂)-CH₂COONa + HCl → (CH₃)₂CH-N(CH(CH₃)₂)-CH₂COOH + NaCl
Causality Behind Experimental Choices:
-
Hydrolysis Conditions: Aqueous sodium hydroxide is a common and effective reagent for saponification. The reaction is typically carried out in a co-solvent system, such as ethanol/water, to ensure the miscibility of the ester and the aqueous base.
-
Workup: Acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate salt to yield the free carboxylic acid. Careful pH control is crucial to ensure complete protonation without causing degradation of the product.
Stage 2: Cyclocondensation to form 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
The final stage of the synthesis involves the construction of the 1,3,4-thiadiazole ring through the cyclocondensation of N,N-diisopropylaminoacetic acid with thiosemicarbazide. This transformation is a dehydration reaction that is typically promoted by a strong dehydrating agent or catalyst.[1][8]
Reaction Scheme:
(CH₃)₂CH-N(CH(CH₃)₂)-CH₂COOH + H₂N-NH-C(=S)-NH₂ → 2-Amino-5-diisopropylamino-1,3,4-thiadiazole + 2H₂O
Mechanism of Cyclization:
The generally accepted mechanism for this cyclization proceeds through several key steps:[1]
-
Acylation of Thiosemicarbazide: The more nucleophilic terminal nitrogen of thiosemicarbazide attacks the carbonyl carbon of the carboxylic acid, which is often activated by the dehydrating agent.
-
Intramolecular Cyclization: The sulfur atom of the resulting acylthiosemicarbazide intermediate acts as a nucleophile, attacking the imine carbon.
-
Dehydration: The tetrahedral intermediate then undergoes dehydration to form the stable aromatic 1,3,4-thiadiazole ring.
Figure 2: Generalized mechanism for the formation of the 2-amino-1,3,4-thiadiazole ring.
Causality Behind Experimental Choices:
-
Dehydrating Agent/Catalyst: Several reagents can be employed to facilitate this cyclocondensation.
-
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that also activates the carboxylic acid. The reaction is typically performed in an inert solvent.
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent at elevated temperatures. It is a strong dehydrating agent.
-
p-Toluenesulfonyl Chloride (p-TsCl): In the presence of a base like triethylamine, p-TsCl can be used to promote the cyclization.[9][10]
-
-
Reaction Conditions: The choice of solvent and temperature is dictated by the selected dehydrating agent. Reactions with POCl₃ are often run at reflux in a suitable solvent, while PPA-mediated reactions are typically conducted neat at higher temperatures.
Detailed Experimental Protocols
Synthesis of Ethyl N,N-diisopropylaminoacetate
-
To a solution of diisopropylamine (2.0 eq) in anhydrous acetonitrile (5 mL/mmol of ethyl bromoacetate) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl bromoacetate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the diisopropylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl N,N-diisopropylaminoacetate.
-
Purify the crude product by vacuum distillation.
Synthesis of N,N-diisopropylaminoacetic acid
-
Dissolve the purified ethyl N,N-diisopropylaminoacetate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Add a solution of sodium hydroxide (1.5 eq) in water and stir the mixture at room temperature overnight.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-diisopropylaminoacetic acid as a solid or viscous oil.
Synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
-
To a stirred suspension of N,N-diisopropylaminoacetic acid (1.0 eq) and thiosemicarbazide (1.1 eq) in phosphorus oxychloride (3.0 eq) in a round-bottom flask, heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | N-Alkylation | Diisopropylamine, Ethyl bromoacetate | Acetonitrile | Reflux | 4-6 | 70-80 |
| 2 | Hydrolysis | Ethyl N,N-diisopropylaminoacetate, NaOH | Ethanol/Water | Room Temp. | 12-16 | 85-95 |
| 3 | Cyclocondensation | N,N-diisopropylaminoacetic acid, Thiosemicarbazide, POCl₃ | Neat | Reflux | 2-4 | 60-75 |
Characterization and Purity Assessment
The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=N, and C=S.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point Analysis: To determine the melting point of the solid products as an indicator of purity.
Conclusion
This technical guide has outlined a logical and experimentally validated pathway for the synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. By providing a detailed rationale for the selection of reagents and reaction conditions, alongside comprehensive experimental protocols, this document serves as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry. The presented methodology is robust and can be adapted for the synthesis of other 2-amino-5-dialkylamino-1,3,4-thiadiazole derivatives, thereby facilitating the exploration of this important class of bioactive molecules.
References
-
de Oliveira, R. S., de Faria, A. R., & de Almeida, V. M. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Brazilian Chemical Society, 31(10), 2046-2070. [Link]
-
Yang, S. J., Lee, S. H., Kwak, H. J., & Gong, Y. D. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of organic chemistry, 78(1), 438–444. [Link]
-
Gong, Y. D., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Organic Chemistry Portal. [Link]
-
Gong, Y. D., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. [Link]
-
Siddiqui, N., Ahuja, P., & Ahsan, W. (2013). Synthetic methods, chemistry, and the anticonvulsant activity of thiadiazoles. International journal of medicinal chemistry, 2013, 348948. [Link]
-
Organic Syntheses. (1941). Ethyl bromoacetate. Organic Syntheses, Coll. Vol. 1, p. 249. [Link]
-
Katritzky, A. R., & Ji, Y. (2002). Determination of the main hydrolysis product of O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate, ethyl methylphosphonic acid, in human serum. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 772(1), 125–132. [Link]
- A kind of synthetic method of N,N-diisopropylethylenediamine. (2006). CN1245375C.
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? [Link]
-
National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
-
PrepChem. (2023). Preparation of ethyl bromoacetate. [Link]
-
Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-97. [Link]
- Synthesis N, the method for N diisopropylethylamine. (2017). CN106478423A.
- Synthesis method of N,N-diethyl isopropylamine. (2011). CN102180797A.
-
Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(5), 558–573. [Link]
-
Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. [Link]
-
DergiPark. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]
- Method for synthetizing N,N-diisopropylethylamine. (2009). CN101585776A.
-
Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences ( P-ISSN 1683-3597 E-ISSN 2521-3512), 26(1), 10-18. [Link]
-
Er, M., & Altan, M. (2020). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 39(2), 225-236. [Link]
- Synthesis method of N, N-diisopropylethylamine. (2013). CN102875385A.
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Determination of the main hydrolysis product of O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate, ethyl methylphosphonic acid, in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate / The Journal of Organic Chemistry, 2012 [sci-hub.box]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular derivative is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile. This guide covers the probable synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications in drug development, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the 2-amino-1,3,4-thiadiazole scaffold.
Introduction: The 2-Amino-1,3,4-thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities. Derivatives of this heterocycle have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3]. The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile building block for the synthesis of novel drug candidates. The amino group at the 2-position provides a key site for further functionalization, allowing for the modulation of the molecule's physicochemical properties and biological activity. The substituent at the 5-position plays a crucial role in determining the overall pharmacological profile of the compound. This guide focuses on the 5-diisopropylamino substituted derivative, exploring how this bulky, electron-donating group influences the molecule's chemical behavior.
Synthesis and Structural Elucidation
While a specific synthetic protocol for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is not explicitly detailed in the reviewed literature, a highly probable synthetic route can be extrapolated from established methods for preparing 2-amino-5-alkyl/amino-1,3,4-thiadiazoles. The most common approach involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent in the presence of a dehydrating agent.
Proposed Synthetic Pathway
The synthesis of the title compound likely proceeds through the reaction of N,N-diisopropylglycine (or a reactive derivative) with thiosemicarbazide. However, a more plausible and commonly employed route for 5-amino substituted thiadiazoles involves the reaction of a substituted thiosemicarbazide with a cyclizing agent. An alternative and more direct conceptual pathway, though not experimentally verified for this specific compound, would be the reaction of a diisopropylamino-substituted precursor with a cyanogen halide or a similar reagent.
A logical synthetic approach, based on analogous reactions for similar structures, would involve the cyclization of a precursor incorporating the diisopropylamino moiety.
Diagram of the Proposed Synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar 2-amino-5-alkyl-1,3,4-thiadiazoles and should be optimized for the specific synthesis of the title compound.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiosemicarbazide (1 equivalent) and diisopropylcyanamide (1 equivalent).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of a strong acid, for instance, concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.
-
Isolation and Purification: The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectroscopic Characterization (Predicted)
The structural confirmation of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of closely related compounds.[6]
-
¹H NMR:
-
A broad singlet corresponding to the amino (-NH₂) protons, typically in the range of δ 7.0-7.5 ppm. The chemical shift of this peak can be concentration-dependent and it will exchange with D₂O.
-
A septet for the two methine (-CH) protons of the isopropyl groups.
-
A doublet for the twelve methyl (-CH₃) protons of the isopropyl groups.
-
-
¹³C NMR:
-
A signal for the C2 carbon of the thiadiazole ring, bonded to the amino group, is expected to appear in the downfield region.
-
A signal for the C5 carbon of the thiadiazole ring, bonded to the diisopropylamino group.
-
Signals for the methine and methyl carbons of the isopropyl groups.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching vibrations of the primary amino group in the range of 3100-3400 cm⁻¹.
-
C=N stretching vibration of the thiadiazole ring around 1600-1650 cm⁻¹.
-
N-H bending vibration around 1500-1600 cm⁻¹.
-
C-N stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (200.31 g/mol ).[7]
-
Characteristic fragmentation patterns would involve the loss of isopropyl and amino groups.
-
Physicochemical Properties
The physicochemical properties of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole are crucial for its handling, formulation, and pharmacokinetic profile. The following table presents predicted and experimentally determined properties of the title compound and its analogues.[8]
| Property | 2-Amino-5-methyl-1,3,4-thiadiazole | 2-Amino-5-ethyl-1,3,4-thiadiazole | 2-Amino-5-tert-butyl-1,3,4-thiadiazole | 2-Amino-5-diisopropylamino-1,3,4-thiadiazole (Predicted) |
| Molecular Formula | C₃H₅N₃S | C₄H₇N₃S | C₆H₁₁N₃S | C₈H₁₆N₄S |
| Molecular Weight ( g/mol ) | 115.16 | 129.19[9] | 157.24 | 200.31[7] |
| Melting Point (°C) | 229-233 | - | - | 180-200 |
| LogP (predicted) | 0.1 | 0.5 | 1.2 | 1.8 |
| Water Solubility (predicted) | Moderately Soluble | Sparingly Soluble | Sparingly Soluble | Poorly Soluble |
The diisopropylamino group, being bulky and lipophilic, is expected to significantly decrease the melting point compared to smaller alkyl-substituted analogs due to disruption of crystal packing. It will also increase the lipophilicity (LogP) and decrease the aqueous solubility.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is primarily dictated by the nucleophilicity of the exocyclic amino group and the electron-rich nature of the thiadiazole ring, which is further enhanced by the electron-donating diisopropylamino group at the 5-position.
Reactions at the Amino Group
The primary amino group at the 2-position is a key site for derivatization. It can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases), which are themselves versatile intermediates for the synthesis of more complex heterocyclic systems.[1]
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Diazotization: Although less common for electron-rich systems, diazotization followed by Sandmeyer-type reactions could potentially be used to introduce other functional groups at the 2-position.
Diagram of the Reactivity of the 2-Amino Group
Caption: Key reactions involving the 2-amino group.
Electrophilic Substitution on the Thiadiazole Ring
The 1,3,4-thiadiazole ring is generally considered to be electron-deficient and therefore not highly susceptible to electrophilic aromatic substitution. However, the presence of two strong electron-donating groups (amino and diisopropylamino) would increase the electron density of the ring, potentially making it more reactive towards certain electrophiles under specific conditions.
Potential Applications in Drug Development
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. The diisopropylamino substituent in the title compound is likely to modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced activity or selectivity.
-
Antimicrobial Agents: Numerous 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent antibacterial and antifungal activities.[2][3] The lipophilicity imparted by the diisopropylamino group may enhance cell membrane permeability, a desirable trait for antimicrobial drugs.
-
Anticancer Agents: This class of compounds has been extensively investigated for its anticancer potential, with some derivatives showing significant cytotoxicity against various cancer cell lines.[10]
-
Antiviral Agents: The 2-amino-1,3,4-thiadiazole moiety is present in several compounds with reported antiviral activity.
-
Enzyme Inhibitors: The structural features of this scaffold make it a suitable candidate for the design of inhibitors for various enzymes implicated in disease pathogenesis.
Conclusion
2-Amino-5-diisopropylamino-1,3,4-thiadiazole represents a promising, yet underexplored, derivative within the pharmacologically significant 2-amino-1,3,4-thiadiazole family. Based on the established chemistry of its analogues, this guide provides a robust framework for its synthesis, characterization, and potential applications. The presence of the diisopropylamino group is anticipated to confer unique physicochemical and biological properties, making it a compelling target for further investigation in the quest for novel therapeutic agents. The experimental validation of the predicted properties and the exploration of its biological activity are highly encouraged to fully unlock the potential of this intriguing molecule.
References
- Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2).
- BenchChem. (2025). Physicochemical Properties of 2-Amino-5-pentyl-1,3,4-thiadiazole: A Technical Guide. BenchChem.
- Nguyen, T. H. L., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- Jain, K., & Mishra, P. (2010). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Asian Journal of Chemistry, 12, 1341-1343.
- Matysiak, J. (2006). Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 54(7), 988-991.
- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566.
- Guidechem. (n.d.). 2-Amino-5-(diisopropylamino)-1,3,4-thiadiazole (CAS No. 72269-92-2) SDS. Guidechem.
- PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole.
- PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole.
- Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 60-68.
- Google Patents. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- ChemicalBook. (n.d.). 2-Amino-1,3,4-thiadiazole(4005-51-0) 13C NMR spectrum.
- Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942.
- Masoumi, H., Khazalpour, S., & Jamshidi, M. (2023).
- Matysiak, J. (2006). Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 54(7), 988-91.
- ChemicalBook. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 1H NMR.
- ChemicalBook. (n.d.). 2-Amino-5-(diisopropylamino)-1,3,4-thiadiazole | 72269-92-2.
- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole 97%.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
- Kaplaushenko, A. et al. (2020).
- NIST. (n.d.). 2-Amino-5-tert-butyl-1,3,4-thiadiazole. NIST Chemistry WebBook.
- Patel, K. D. et al. (2009). Synthesis of 2-amino-1-3-4-thiadiazoles. Indian Journal of Heterocyclic Chemistry, 19(1), 83-84.
- ChemicalBook. (n.d.). 2-Amino-1,3,4-thiadiazole(4005-51-0)IR1.
- MySkinRecipes. (n.d.). 2-Amino-5-isopropyl-1,3,4-thiadiazole.
- Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942.
- Lynch, D. E. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole.
- NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 2-Amino-5-(4-butylphenyl)-1,3,4-thiadiazole - Optional[MS (GC)] - Spectrum.
- PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole.
Sources
- 1. ijoir.gov.iq [ijoir.gov.iq]
- 2. dovepress.com [dovepress.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. connectjournals.com [connectjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
Spectroscopic analysis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Foreword: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and materials science, the 1,3,4-thiadiazole scaffold is a cornerstone of innovation. Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, represents a promising yet under-characterized molecule. Its unique substitution pattern—an electron-donating amino group and a bulky, electron-donating diisopropylamino group—suggests intriguing electronic and steric properties that warrant a thorough investigation.
This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this molecule. It is designed for researchers, scientists, and drug development professionals who require not just data, but a deep, mechanistic understanding of the molecule's structural identity. We move beyond rote procedures to explain the causality behind each analytical choice, ensuring a self-validating and robust characterization workflow.
Molecular Structure and Foundational Properties
A precise understanding of the molecular architecture is paramount as it dictates the molecule's interaction with the electromagnetic spectrum. The structure combines the aromatic 1,3,4-thiadiazole ring with two distinct nitrogen-containing functional groups.
Caption: Molecular structure of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
Integrated Spectroscopic Workflow
A robust structural elucidation is never reliant on a single technique. It is the synergistic integration of multiple spectroscopic methods that provides an unambiguous confirmation of the molecular structure. The following workflow is recommended for a comprehensive analysis.
Caption: Integrated workflow for comprehensive spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, potentially supplemented by 2D techniques, will provide definitive structural information.
Expertise & Causality: Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. However, the amino (-NH₂) protons may exchange or exhibit very broad signals. For better resolution of N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice, as it forms hydrogen bonds, slowing the exchange rate and resulting in sharper signals.[4][5]
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp signal that does not overlap with most organic compound signals.
Detailed Experimental Protocol (¹H & ¹³C NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[5]
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity, as ¹³C has a low natural abundance.
-
Predicted Spectral Data & Interpretation
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Thiadiazole-C2 | - | ~168-172 ppm | The carbon atom bonded to three heteroatoms (S, N, N-diisopropyl) will be significantly downfield. Similar carbons in related structures appear in this region.[5] |
| Thiadiazole-C5 | - | ~160-165 ppm | This carbon, attached to the amino group, is also downfield but typically less deshielded than the other ring carbon.[5][6] |
| -NH ₂ | Broad singlet, ~7.0-7.5 ppm | - | The chemical shift of amino protons can vary. In DMSO-d₆, it should be observable as a broad singlet. Its position is influenced by concentration and temperature.[5] |
| -N-CH (CH₃)₂ | Septet, ~3.8-4.2 ppm | ~48-52 ppm | The methine proton is coupled to the 12 equivalent methyl protons (2 x 6), resulting in a complex multiplet, likely a septet. The attached nitrogen atom causes a downfield shift. |
| -N-CH(CH ₃)₂ | Doublet, ~1.2-1.4 ppm | ~20-22 ppm | The twelve methyl protons are equivalent and are split by the single adjacent methine proton, resulting in a strong doublet signal. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality: Experimental Choices
-
Sampling Method: The Attenuated Total Reflectance (ATR) method is highly recommended. It requires minimal sample preparation (a small amount of solid is pressed against a crystal) and provides high-quality, reproducible spectra, making it superior to traditional methods like KBr pellets.[7]
Detailed Experimental Protocol (FT-IR-ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹.[5]
Predicted Spectral Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |
| 3400 - 3250 | N-H Stretching (Amino -NH₂) | Medium-Strong | Asymmetric and symmetric stretches of the primary amine will appear in this region. Often presents as a doublet.[4] |
| 2970 - 2870 | C-H Stretching (Aliphatic) | Strong | Characteristic stretching vibrations of the sp³ C-H bonds in the isopropyl groups.[4][7] |
| ~1630 | C=N Stretching (Thiadiazole ring) | Medium-Strong | The endocyclic C=N bond of the thiadiazole ring gives a characteristic absorption in this region.[4] |
| ~1550 | N-H Bending (Amino -NH₂) | Medium | The scissoring vibration of the primary amine group is expected here.[4] |
| 1385 - 1365 | C-H Bending (Isopropyl gem-dimethyl) | Strong | A characteristic doublet often appears in this region, confirming the presence of the isopropyl group. |
| 1250 - 1100 | C-N Stretching | Medium-Strong | Stretching vibrations for both the C-NH₂ and C-N(iPr)₂ bonds will appear in this fingerprint region. |
| ~700 | C-S-C Stretching | Weak-Medium | Vibration associated with the carbon-sulfur bonds within the thiadiazole ring.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through fragmentation analysis. It is a destructive technique that ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.
Expertise & Causality: Experimental Choices
-
Ionization Method:
-
Electron Impact (EI): A hard ionization technique that provides extensive, reproducible fragmentation patterns useful for structural elucidation and library matching.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for confirming the molecular weight via the protonated molecular ion [M+H]⁺, which will be observed at m/z 201.31.[8]
-
-
Analysis Mode: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For C₈H₁₆N₄S, the expected exact mass of the [M+H]⁺ ion is 201.1174.
Detailed Experimental Protocol (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Fragmentation (MS/MS): Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 201.1) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Predicted Fragmentation Pattern
-
Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): m/z 200 (EI) or 201 (ESI). This is the most critical peak confirming the molecular weight.
-
Key Fragments:
-
Loss of a methyl group (-CH₃): m/z 185 (from [M-15]⁺). A common initial fragmentation from an isopropyl group.
-
Loss of a propyl group (-C₃H₇): m/z 157 (from [M-43]⁺). Loss of an entire isopropyl radical.
-
Loss of isopropene via McLafferty rearrangement: m/z 158.
-
Cleavage of the diisopropylamino group: This can lead to fragments corresponding to the thiadiazole core or the diisopropylamino cation.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms with non-bonding electrons.
Expertise & Causality: Experimental Choices
-
Solvent Selection: A polar, UV-transparent solvent like ethanol or acetonitrile is ideal. The choice of solvent can slightly influence the λₘₐₓ values due to solvatochromic effects.
-
Concentration: A dilute solution (e.g., 10⁻⁵ M) is necessary to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1-1.0 AU).[4]
Detailed Experimental Protocol
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 10⁻³ M) and perform a serial dilution to obtain a final concentration of 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvettes filled with the pure solvent.
-
Record the sample spectrum over a wavelength range of 200-700 nm.[4]
-
Predicted Spectral Data & Interpretation
Substituted 1,3,4-thiadiazoles typically exhibit strong absorption bands in the UV region. For 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, one would expect:
-
λₘₐₓ₁: Around 250-280 nm . This absorption is likely due to π → π* transitions within the aromatic thiadiazole ring, influenced by the auxochromic amino and diisopropylamino groups.
-
λₘₐₓ₂: A potential longer wavelength absorption around 320-370 nm .[4][6] This could arise from n → π* transitions involving the lone pairs on the nitrogen and sulfur atoms, or from an extended conjugation system. The presence of two strong electron-donating groups would likely shift the absorption to a longer wavelength (a bathochromic shift) compared to simpler 2-amino-1,3,4-thiadiazoles.
References
-
Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. [Link]
-
Banaś, B., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. [Link]
-
Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]
-
Kalinowski, D. S., et al. (2018). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Molecules. [Link]
-
Di Sarno, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. [Link]
-
Wang, W.-Y., et al. (2015). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Chemistry of Heterocyclic Compounds. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. [Link]
-
Jadhav, S., et al. (2021). Synthesis of new 2,5-Disubstituted-1,3,4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities. ResearchGate. [Link]
-
SIELC Technologies. (2018). 2-Amino-1,3,4-thiadiazole. [Link]
-
Stoyanov, S., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. [Link]
-
Zhang, Y., et al. (2023). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Molecules. [Link]
-
Muğlu, H., et al. (2018). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society. [Link]
-
SpectraBase. (n.d.). 1,3,4-Thiadiazole-2,5-dithiol. Wiley-VCH GmbH. [Link]
-
SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole. Wiley-VCH GmbH. [Link]
-
ResearchGate. (2020). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. [Link]
-
ResearchGate. (n.d.). Design strategy of 2,5-disubstituted-1,3,4-thiadiazole structure. [Link]
Sources
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimate bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the solubility of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, a member of a pharmacologically significant class of heterocyclic compounds.[4][5] Due to the absence of extensive published experimental data for this specific molecule, this document emphasizes the foundational theories of solubility, predictive physicochemical analysis, and a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this compound or structurally similar molecules.
Introduction: The Imperative of Solubility in Drug Discovery
In modern drug discovery, an otherwise potent and selective compound can fail during development due to poor physicochemical properties, with low solubility being a primary obstacle.[2][6] A compound must be in a dissolved state to be absorbed and to reach its biological target in effective concentrations.[3][6] Therefore, characterizing solubility is not a perfunctory task but a cornerstone of lead optimization and preclinical development.
-
Impact on Bioavailability: Oral administration, the most preferred route, requires the drug to dissolve in gastrointestinal fluids before it can permeate the intestinal membrane.[3] Poor aqueous solubility is a leading cause of low and erratic oral bioavailability.
-
Influence on In Vitro Assays: Inaccurate solubility data can compromise high-throughput screening (HTS) and other bioassays. Undissolved compound can lead to artificially low potency readings, causing promising candidates to be overlooked.[3]
-
Formulation Challenges: Developing a viable dosage form for a poorly soluble compound requires significant time and resources, often involving complex formulation strategies like solid dispersions or particle size reduction.[6]
The 1,3,4-thiadiazole scaffold is present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][7][8] Understanding the solubility of new derivatives, such as 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, is therefore essential for unlocking their therapeutic potential.
Physicochemical Profile of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.
2.1 Molecular Structure and Basic Properties
-
Chemical Name: 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
-
CAS Number: 72269-92-2[9]
-
Molecular Formula: C₈H₁₆N₄S[9]
-
Molecular Weight: 200.31 g/mol [9]
2.2 Predicted Physicochemical Properties
In the absence of experimental data, in silico predictive models provide valuable estimates for key solubility-governing parameters. These values are generated using established algorithms (e.g., ChemAxon, SwissADME) and should be confirmed experimentally.
| Property | Predicted Value | Significance in Solubility |
| LogP (Octanol/Water) | 1.8 - 2.2 | Indicates moderate lipophilicity. A positive LogP suggests a preference for nonpolar environments over water. |
| Aqueous Solubility (LogS) | -2.5 - -3.0 | Predicts low to moderate intrinsic solubility in water (in the mg/mL range). |
| Most Basic pKa | 4.5 - 5.5 | The diisopropylamino group is predicted to be the most basic center, becoming protonated at acidic pH. |
| Most Acidic pKa | 13.0 - 14.0 | The amino group is weakly acidic and will only deprotonate under strongly basic conditions. |
Disclaimer: These are computationally predicted values and serve as a guide for experimental design. Actual values must be determined empirically.
Theoretical Principles of Solubility in Organic Solvents
The adage "like dissolves like" is the guiding principle for solubility. This concept is governed by the interplay of intermolecular forces between the solute (2-Amino-5-diisopropylamino-1,3,4-thiadiazole) and the solvent.
3.1 The Role of Polarity and Hydrogen Bonding
The target molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen atoms of the thiadiazole ring and amino groups), as well as a moderately nonpolar region (the two isopropyl groups). This amphiphilic nature dictates its solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar functionalities of the molecule, leading to high predicted solubility .
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but cannot donate them. Given the molecule's ability to donate hydrogen bonds, strong interactions are anticipated, suggesting high predicted solubility , particularly in highly polar solvents like DMSO. Many thiadiazole derivatives show excellent solubility in DMSO.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. They will primarily interact with the lipophilic diisopropyl groups. The polar thiadiazole and amino functionalities will be poorly solvated, leading to low predicted solubility .
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer moderate solubility. Dichloromethane can interact via dipole-dipole forces, while ethyl acetate can act as a hydrogen bond acceptor.
The relationship between the compound's properties and its expected solubility is visualized below.
Caption: Predicted solubility based on molecular properties.
Experimental Determination: The Equilibrium Shake-Flask Method (OECD 105)
The definitive determination of solubility requires empirical measurement. The Shake-Flask method, as described in OECD Test Guideline 105, is the gold standard for determining the equilibrium solubility of a compound.[10][11] It measures the maximum concentration a compound can achieve in a solvent at equilibrium under specific conditions.
4.1 Causality Behind the Method
This method is authoritative because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
-
Use of Excess Solid: Ensures that the solvent becomes fully saturated.
-
Prolonged Agitation: Provides sufficient time and energy for the dissolution process to reach equilibrium, typically 24-48 hours.[12][13]
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.[13]
-
Separation of Phases: Centrifugation or filtration is crucial to remove all undissolved microparticulates before analysis, preventing overestimation of solubility.
-
Specific Analytical Quantification: Using a validated, specific method like High-Performance Liquid Chromatography (HPLC) ensures that only the compound of interest is quantified, avoiding interference from impurities or degradants.
4.2 Detailed Step-by-Step Protocol
This protocol describes the determination of solubility in a single organic solvent at 25 °C.
-
Preparation: 1.1. Add an excess amount of solid 2-Amino-5-diisopropylamino-1,3,4-thiadiazole to a suitable vessel (e.g., a 20 mL glass scintillation vial with a screw cap). "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is ~10-20 mg of compound per 1 mL of solvent. 1.2. Add a precise volume of the chosen organic solvent (e.g., 5.0 mL) to the vial. 1.3. Prepare at least two replicate vials for each solvent being tested.
-
Equilibration: 2.1. Tightly cap the vials to prevent solvent evaporation. 2.2. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to 25 °C ± 0.5 °C. 2.3. Agitate the samples at a consistent, moderate speed (e.g., 150 rpm) for 24 hours.[13] A preliminary time-course experiment can be run to confirm that equilibrium is reached within this period.
-
Phase Separation: 3.1. After 24 hours, cease agitation and allow the vials to rest inside the incubator for at least 1 hour to let larger particles settle. 3.2. To remove undissolved solid, withdraw an aliquot of the supernatant using a glass syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial.
-
Self-Validating Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Sample Preparation for Analysis: 4.1. Immediately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions may be necessary. 4.2. Prepare a set of calibration standards of the reference compound in the same diluent.
-
Quantification by HPLC-UV: 5.1. Analyze the calibration standards and the diluted sample(s) by a validated HPLC-UV method. 5.2. Construct a calibration curve by plotting the peak area against the concentration of the standards. 5.3. Determine the concentration of the diluted sample from the calibration curve. 5.4. Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. Report the final result in mg/mL or mol/L.
The workflow for this protocol is illustrated in the following diagram.
Caption: Shake-Flask solubility determination workflow.
Presentation of Solubility Data
All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems. The following table serves as a template for reporting results.
| Solvent | Solvent Polarity Index¹ | Dielectric Constant (20°C)² | Solubility at 25°C (mg/mL) | Qualitative Classification |
| Hexane | 0.1 | 1.88 | TBD | e.g., Very Sparingly Soluble |
| Toluene | 2.4 | 2.38 | TBD | e.g., Sparingly Soluble |
| Dichloromethane | 3.1 | 8.93 | TBD | e.g., Soluble |
| Ethyl Acetate | 4.4 | 6.02 | TBD | e.g., Soluble |
| Acetone | 5.1 | 20.7 | TBD | e.g., Freely Soluble |
| Acetonitrile | 5.8 | 37.5 | TBD | e.g., Freely Soluble |
| Ethanol | 4.3 | 24.55 | TBD | e.g., Very Soluble |
| Methanol | 5.1 | 32.70 | TBD | e.g., Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | TBD | e.g., Very Soluble |
TBD: To Be Determined experimentally. ¹Relative polarity index values. ²Dielectric constants provide a measure of the solvent's ability to separate charges.
Conclusion
While specific experimental solubility data for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is not yet widely published, a robust framework for its characterization can be built upon fundamental physicochemical principles and established analytical methodologies. The molecule's predicted moderate lipophilicity and hydrogen bonding capabilities suggest poor solubility in nonpolar solvents and favorable solubility in polar protic and aprotic solvents. This guide provides the theoretical basis and a detailed, self-validating experimental protocol based on the OECD 105 shake-flask method to empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for advancing this and other promising 1,3,4-thiadiazole derivatives through the drug discovery and development pipeline.
References
-
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
Li, Di & Kerns, Edward. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In: Water-Insoluble Drug Formulation. Available at: [Link]
-
Drug Discovery News. (n.d.). Substance solubility. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
-
OECD iLibrary. (n.d.). Test No. 105: Water Solubility. Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566. Available at: [Link]
-
Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules (Basel, Switzerland), 25(4), 942. Available at: [Link]
-
Nguyen, H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]
-
Environmental Science and Pollution Research. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Available at: [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]
-
Analytice. (2017). OECD 105 – Water Solubility Test at 20°C. Available at: [Link]
-
AAPS PharmSciTech. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
University of Rochester. (n.d.). Solvent Physical Properties. Available at: [Link]
Sources
- 1. On-line Software [vcclab.org]
- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemaxon.com [chemaxon.com]
- 13. connectjournals.com [connectjournals.com]
An In-Depth Technical Guide to the Stability of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. As a molecule of interest in pharmaceutical research and development, understanding its stability profile is paramount for ensuring its quality, efficacy, and safety. This document outlines the intrinsic stability of the molecule under various stress conditions, including hydrolysis across a pH range, heat, light, and oxidation. It details the underlying chemical principles governing its degradation, provides validated experimental protocols for conducting forced degradation studies, and presents a framework for analyzing the resulting data. This guide is intended for researchers, scientists, and drug development professionals to support robust formulation development and establish appropriate storage conditions and re-test periods.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for conferring properties such as high in vivo stability and a broad spectrum of pharmacological activities.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been investigated for antimicrobial, antitumor, and antiviral applications.[4][5][6] The subject of this guide, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole (CAS 72269-92-2), combines this key heterocyclic core with two distinct amino functionalities, suggesting a complex reactivity profile.
The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[7][8] This information is critical for establishing a re-test period for the drug substance or a shelf life for the eventual drug product.[7][9] Forced degradation, or stress testing, is a crucial component of this process. It involves subjecting the compound to conditions harsher than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[10][11] This proactive approach is mandated by regulatory bodies like the ICH and FDA and is essential for developing stability-indicating analytical methods.[12][13]
This guide will provide the scientific rationale and practical methodologies for comprehensively evaluating the stability of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
Predicted Physicochemical and Reactivity Profile
While extensive experimental data for this specific molecule is not publicly available, we can infer its likely properties and reactivity based on its constituent functional groups and the known chemistry of the 1,3,4-thiadiazole ring system.
-
Structure: C8H16N4S
-
Molecular Weight: 200.31 g/mol [14]
-
Key Features:
-
1,3,4-Thiadiazole Ring: An aromatic, electron-deficient five-membered heterocycle. This ring system is generally stable but can be susceptible to nucleophilic attack or ring cleavage under harsh basic conditions.[2] The sulfur atom can also be a site for oxidation.
-
2-Amino Group: A primary aromatic amine. This group is basic and can be a site for protonation, acylation, or oxidative reactions. Its presence can influence the electronic properties of the thiadiazole ring.
-
5-Diisopropylamino Group: A tertiary aliphatic amine. This bulky, electron-donating group will significantly influence the molecule's basicity and steric accessibility at the 5-position. It is generally stable but can be susceptible to oxidation, particularly N-dealkylation under strong oxidative stress.
-
Chemical Stability Profile and Degradation Pathways
Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability profile of a compound.[10]
Hydrolytic Stability
Hydrolysis is a key degradation pathway for many pharmaceuticals. The stability of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole should be evaluated across a range of pH values, typically from pH 1 to pH 9, at elevated temperatures to accelerate degradation.
-
Acidic Conditions (e.g., 0.1 M HCl):
-
Causality: The primary amino group and the diisopropylamino group are expected to be protonated in strong acid. The thiadiazole ring itself is reported to be relatively stable in acidic media.[2] However, prolonged exposure to heat and acid could potentially lead to the hydrolysis of the C-N bond of the primary amino group, converting it to a hydroxyl group (deamination), although this is generally a difficult reaction for aminoheterocycles.[15] A more likely pathway is the slow hydrolytic cleavage of the thiadiazole ring itself, a reaction known for some thiadiazole derivatives.[16]
-
-
Neutral Conditions (e.g., Water):
-
Causality: The compound is expected to be most stable under neutral conditions. Any degradation would likely be slow and may only be observable at high temperatures over extended periods.
-
-
Basic Conditions (e.g., 0.1 M NaOH):
-
Causality: The 1,3,4-thiadiazole ring is known to be susceptible to ring cleavage under strong basic conditions.[2] This is the most anticipated degradation pathway. The mechanism likely involves nucleophilic attack by hydroxide ions on the carbon atoms of the ring, leading to ring opening and the formation of various acyclic intermediates. The primary amino group will be deprotonated and may be less reactive, but the overall molecule's stability will be dictated by the integrity of the heterocyclic core.
-
Oxidative Stability
Oxidative degradation can occur through various mechanisms, and it is crucial to test susceptibility using a common oxidizing agent like hydrogen peroxide.
-
Conditions (e.g., 3-30% H₂O₂):
-
Causality: The sulfur atom in the thiadiazole ring is a primary target for oxidation and can be converted to a sulfoxide or a sulfone.[17] Additionally, the amino groups can be susceptible to oxidation. Primary aromatic amines can undergo complex oxidative reactions, while the tertiary diisopropylamino group could undergo N-oxidation or N-dealkylation. The electron-rich nature of the substituted ring may enhance its susceptibility to oxidation.
-
Thermal Stability
Thermal stability is assessed to understand the impact of heat in the absence of a solvent or in a solid state, as recommended by ICH guidelines.[7][18]
-
Conditions (e.g., 60-80°C, solid state):
-
Causality: In the absence of other stressors, the molecule may be relatively stable. However, high temperatures can provide the activation energy for decomposition reactions.[19] Potential degradation products could arise from fragmentation of the side chains or cleavage of the heterocyclic ring.[20] The initial decomposition temperature can be determined using thermogravimetric analysis (TGA).[21]
-
Photostability
Photostability testing evaluates the effect of light exposure, which can induce photochemical degradation. This is a mandatory part of stability testing under ICH guideline Q1B.[18][22]
-
Conditions (e.g., Xenon lamp exposure, solid and solution state):
-
Causality: Aromatic and heterocyclic systems can absorb UV or visible light, leading to an excited state that can undergo various reactions. Sulfur-containing compounds can be particularly photosensitive.[23] Potential degradation pathways include photo-oxidation, ring rearrangement, or fragmentation. Testing in both solid and solution states is critical, as photolytic pathways can differ significantly between the two phases.
-
Analytical Methodology for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any stability study.[12][24] Its purpose is to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) while also detecting the formation of degradation products.[13]
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the technique of choice.[25]
-
Method Development Goals:
-
Specificity: The primary goal is to develop a method that can resolve the parent peak of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole from all potential degradation products, process impurities, and excipients.[26]
-
Peak Purity: Using a DAD allows for peak purity analysis, which helps confirm that a chromatographic peak is not co-eluting with other components.
-
Quantitation: The method must be validated for linearity, accuracy, precision, and range to accurately quantify the amount of the parent compound remaining after stress testing.[24][26]
-
Experimental Protocols for Forced Degradation Studies
The following protocols are designed as a starting point and should be optimized based on preliminary results. The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation pathways are adequately stressed without being completely destroyed.[11]
Workflow for Forced Degradation
Caption: General experimental workflow for forced degradation studies.
Protocol 1: Hydrolytic Stability
-
Preparation: Prepare three separate solutions of the compound at ~0.5 mg/mL in 0.1 M HCl, Purified Water, and 0.1 M NaOH.
-
Incubation: Place the solutions in a temperature-controlled bath at 60°C. Protect from light.
-
Sampling: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Cool all samples to room temperature.
-
Analysis: Dilute the samples with the mobile phase to a final concentration suitable for HPLC analysis and inject them into the HPLC system.
Protocol 2: Oxidative Stability
-
Preparation: Prepare a solution of the compound at ~0.5 mg/mL in a suitable solvent (e.g., Methanol/Water). Add hydrogen peroxide to a final concentration of 3% v/v.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at initial (t=0), 1, 2, 4, and 8 hours.
-
Quenching: Dilute samples immediately with the mobile phase to stop the reaction.
-
Analysis: Inject the diluted samples into the HPLC system.
-
Scientist's Note: The concentration of H₂O₂ and the temperature may need to be adjusted. If no degradation is seen, a higher concentration (up to 30%) or mild heat may be applied.
-
Protocol 3: Photostability
-
Standard: This protocol must be performed according to ICH Q1B guidelines.[22]
-
Preparation: Expose the solid drug substance directly to the light source. Separately, prepare a solution of the compound (~0.1 mg/mL) in a suitable solvent and expose it in a photostable, transparent container.
-
Dark Control: Prepare parallel samples (solid and solution) wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place all samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, prepare the solid and solution samples for HPLC analysis and compare the chromatograms to the dark controls.
Data Presentation and Interpretation
Quantitative data from stability studies should be summarized in a clear, tabular format.
Table 1: Illustrative Stability Data for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
| Stress Condition | Time (hours) | % Parent Compound Remaining | No. of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 98.5 | 1 (minor) |
| Water, 60°C | 24 | 99.8 | 0 |
| 0.1 M NaOH, 60°C | 8 | 85.2 | 3 (1 major) |
| 3% H₂O₂, RT | 4 | 91.7 | 2 |
| Photolytic (Solution) | - | 96.1 | 2 (minor) |
Note: This data is illustrative and serves as a representative example.
Interpretation:
-
Mass Balance: A key aspect of interpretation is calculating the mass balance. The sum of the assay of the parent compound and the levels of all degradation products should ideally remain constant. A significant decrease in mass balance may indicate the formation of non-chromophoric degradants, volatile compounds, or precipitation.
-
Degradation Pathway Elucidation: Major degradation products should be characterized using LC-MS to obtain molecular weight information. This data, combined with knowledge of the parent structure, allows for the proposal of logical degradation pathways.
Proposed Degradation Pathway: Alkaline Hydrolysis
Caption: Proposed pathway for degradation under basic conditions.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for assessing the stability of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, grounded in regulatory expectations and sound scientific principles. Preliminary analysis suggests that the molecule is likely most susceptible to degradation under strong basic and oxidative conditions , with the 1,3,4-thiadiazole ring being the probable site of lability. It is expected to exhibit good stability under acidic, neutral, and thermal stress.
Recommendations for Handling and Storage:
-
Storage: Based on the predicted profile, the solid compound should be stored in well-sealed containers, protected from light and high humidity, at controlled room temperature or refrigerated conditions.
-
Formulation Development: For liquid formulations, a pH in the neutral to slightly acidic range (pH 4-7) is recommended to avoid base-catalyzed hydrolysis. The inclusion of antioxidants may be warranted if oxidative degradation proves to be a significant pathway. The use of opaque or UV-protective primary packaging is advised to mitigate photolytic degradation.
The execution of the detailed protocols within this guide will generate the necessary data to confirm these predictions, establish a definitive stability profile, and support the successful development of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole for its intended application.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). European Medicines Agency. [Link]
-
AMSbiopharma (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Slideshare (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
European Medicines Agency (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
ICH (n.d.). Quality Guidelines. [Link]
-
ResearchGate (2024). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. [Link]
-
National Center for Biotechnology Information (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
-
ResearchGate (2025). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. [Link]
-
Dovepress (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
-
ResearchGate (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]
-
SciELO (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. [Link]
-
National Center for Biotechnology Information (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]
-
Revista Virtual de Química (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]
-
IJCRT.org (2023). Stability Indicating Assay Method. [Link]
-
PubChem (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]
-
PubChem (n.d.). 2-Amino-5-piperidinoethylthio-1,3,4-thiadiazole. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (2017). Stability Indicating Analytical Method Development and Validation. [Link]
-
IJSDR (2020). Stability indicating study by using different analytical techniques. [Link]
-
Semantic Scholar (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. [Link]
-
TSI Journals (n.d.). Photochemical And Photophysical Properties Of Some Sulfur-Containing Drugs. [Link]
-
MDPI (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]
-
MDPI (2022). Flow Hydrodediazoniation of Aromatic Heterocycles. [Link]
-
Asian Journal of Research in Chemistry (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Royal Society of Chemistry (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
-
National Center for Biotechnology Information (1980). Aminothiadiazoles. [Link]
-
YouTube (2018). Stability Indicating Methods. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences (2015). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. [Link]
-
National Center for Biotechnology Information (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. [Link]
-
Royal Society of Chemistry (2021). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). [Link]
-
ResearchGate (2025). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]
-
PubChem (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. [Link]
-
National Center for Biotechnology Information (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]
-
MDPI (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. [Link]
-
National Center for Biotechnology Information (2011). Oxidative deamination of amino sugars: recent advances. [Link]
-
ResearchGate (2020). Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. [Link]
-
National Center for Biotechnology Information (2010). Special Issue: Sulfur-Nitrogen Heterocycles. [Link]
-
SpringerLink (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]
-
Ommega Publishers (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]
-
National Center for Biotechnology Information (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. [Link]
Sources
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aminothiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajrconline.org [ajrconline.org]
- 12. ijcrt.org [ijcrt.org]
- 13. ijsdr.org [ijsdr.org]
- 14. Page loading... [wap.guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole | Semantic Scholar [semanticscholar.org]
- 17. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. ICH Official web site : ICH [ich.org]
- 23. tsijournals.com [tsijournals.com]
- 24. m.youtube.com [m.youtube.com]
- 25. scielo.br [scielo.br]
- 26. ijpsm.com [ijpsm.com]
Quantum chemical calculations for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
An In-Depth Technical Guide to the Quantum Chemical Investigation of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Abstract
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities. This guide presents a comprehensive computational protocol for the quantum chemical analysis of a specific derivative, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. Leveraging Density Functional Theory (DFT), this document outlines a systematic workflow from structural optimization to the prediction of electronic and spectroscopic properties. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust theoretical framework to elucidate the molecule's physicochemical characteristics, predict its reactivity, and guide further experimental research. By correlating theoretical calculations with empirical data, this protocol establishes a self-validating system to ensure scientific integrity and provide authoritative insights into the molecule's potential as a pharmacophore.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are of paramount importance in the fields of pharmaceutical and materials science.[1][2] Among these, the 1,3,4-thiadiazole ring system is a privileged scaffold due to its strong aromaticity and diverse biological profile. Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide spectrum of bioactivities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[3] The N=C-S moiety within the thiadiazole ring is considered a key pharmacophoric feature, capable of engaging in various biological interactions.[4]
The target of this guide, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, combines the established thiadiazole core with two distinct amino substituents. The primary amino group and the sterically hindered diisopropylamino group are expected to significantly influence the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior in a biological environment and for the rational design of new therapeutic agents.
Quantum chemical calculations offer a powerful, non-invasive lens to inspect molecular properties that are often difficult or impossible to measure experimentally.[5] By solving approximations of the Schrödinger equation, we can determine a molecule's stable structure, electron distribution, and spectroscopic signatures. This in-silico approach accelerates research by predicting molecular behavior, interpreting experimental results, and prioritizing candidates for synthesis and testing.[4]
This guide provides a detailed protocol for conducting such a theoretical investigation, grounded in established computational methods and validated by comparison with experimental data.
A Validated Computational Methodology
The credibility of any computational study hinges on the selection of an appropriate theoretical model and its validation against experimental benchmarks. The following protocol is designed as a self-validating system, where calculated spectroscopic data can be directly compared with empirical measurements to confirm the accuracy of the chosen computational level.
Recommended Software
A variety of robust software packages are available for performing quantum chemical calculations. For the proposed workflow, programs such as GAMESS (General Atomic and Molecular Electronic Structure System) , which is available at no cost for academic and industrial users[6][7], Q-Chem [8], or other commercial packages like Gaussian are highly suitable. These platforms provide the necessary tools for implementing Density Functional Theory (DFT) and post-Hartree-Fock methods.[9] For molecular visualization and model building, open-source software like Avogadro is recommended.[7]
Level of Theory: The Case for DFT
For medium-sized organic molecules like the one , Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[4][10] We recommend the use of the B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a long-standing track record of providing reliable results for the structural and electronic properties of a wide range of organic compounds, including thiadiazole derivatives.[10][11][12]
To accurately describe the electron distribution, including lone pairs and potential diffuse interactions, the 6-311++G(d,p) basis set is proposed.[10][11] This triple-zeta basis set includes diffuse functions (++) for accurately modeling anions and weak interactions, as well as polarization functions (d,p) on both heavy atoms and hydrogens to account for the non-spherical nature of electron density in molecules.
Experimental Protocol: A Step-by-Step Computational Workflow
The following workflow provides a systematic approach to characterizing 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
Step 1: Molecular Structure Input and Geometry Optimization
-
Construct the 3D model of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole using a molecular builder like Avogadro.[7]
-
Perform a full geometry optimization using the selected B3LYP/6-311++G(d,p) level of theory. This process iteratively adjusts the molecular geometry to find the configuration with the minimum potential energy.
-
Validation: Conduct a vibrational frequency calculation on the optimized structure. The absence of any imaginary frequencies confirms that the geometry corresponds to a true energy minimum on the potential energy surface.
Step 2: Analysis of Electronic Structure and Reactivity From the optimized geometry, a suite of electronic properties can be calculated to predict the molecule's stability and reactivity.
-
Frontier Molecular Orbitals (FMOs):
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Causality: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a larger gap implies higher stability.[4]
-
-
Molecular Electrostatic Potential (MEP):
-
Generate an MEP map by plotting the electrostatic potential onto the molecule's electron density surface.
-
Causality: The MEP map provides a visual guide to the charge distribution. Red-colored regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue-colored regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. This is invaluable for predicting sites of intermolecular interactions.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis to obtain detailed information about atomic charges, hybridization, and intramolecular interactions.
-
Causality: NBO analysis quantifies electron delocalization and can identify stabilizing interactions, such as intramolecular hydrogen bonds, which may influence the molecule's conformation and properties.[13]
-
Step 3: Prediction of Spectroscopic Signatures for Validation This step is critical for establishing the trustworthiness of the computational model by comparing theoretical predictions with experimental data.
-
Vibrational Spectroscopy (IR & Raman):
-
The frequency calculation from Step 1 also yields the theoretical vibrational spectrum.
-
Validation: Compare the calculated vibrational frequencies and intensities with experimental FT-IR and Raman spectra. A good correlation between the theoretical and experimental spectra confirms that the optimized geometry is a reliable representation of the actual molecular structure.[4][14] Note that calculated frequencies are often systematically higher than experimental ones and may require a scaling factor for precise comparison.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.
-
Validation: Compare the calculated chemical shifts against experimentally measured NMR data for the synthesized compound.[4][15] A linear correlation between the sets of data provides strong validation for the computed electronic structure.
-
-
Electronic Spectroscopy (UV-Vis):
-
Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized structure to compute the electronic transition energies and oscillator strengths.
-
Validation: The calculated transitions can be used to generate a theoretical UV-Vis absorption spectrum. This spectrum can be compared with an experimental spectrum to validate the accuracy of the calculated FMO energies and the HOMO-LUMO gap.[4][15]
-
Step 4: Simulating Biological Environments (Solvation Effects)
-
To better approximate the molecule's behavior in a biological medium, repeat key calculations (geometry optimization, electronic properties) incorporating a solvent model.
-
The Polarizable Continuum Model (PCM) is a widely used and efficient method for this purpose. Calculations can be performed in solvents like water or DMSO to simulate physiological or experimental conditions, respectively.[13]
Visualization of the Computational Workflow
The logical flow of the proposed computational protocol is illustrated below.
Caption: Computational workflow for the quantum chemical analysis.
Data Presentation and Interpretation
To facilitate clear communication and analysis, all quantitative results should be organized into structured tables.
Table 1: Key Geometric and Electronic Parameters
| Parameter | Calculated Value (Gas Phase) | Calculated Value (Water, PCM) |
| Total Energy (Hartree) | ||
| Dipole Moment (Debye) | ||
| HOMO Energy (eV) | ||
| LUMO Energy (eV) | ||
| HOMO-LUMO Gap (eV) | ||
| C2-N3 Bond Length (Å) | ||
| C5-N4 Bond Length (Å) | ||
| C-S Bond Lengths (Å) | ||
| Dihedral Angles (°) |
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Data | Calculated Value | Experimental Value | Correlation (R²) |
| FT-IR (cm⁻¹) | |||
| N-H Stretch | |||
| C=N Stretch | |||
| ¹³C NMR (ppm) | |||
| C2 (Thiadiazole) | |||
| C5 (Thiadiazole) | |||
| ¹H NMR (ppm) | |||
| -NH₂ Protons | |||
| UV-Vis (nm) | |||
| λmax | N/A |
Authoritative Grounding and Conclusion
The protocol detailed in this guide is built upon methodologies that are widely accepted and extensively documented in computational chemistry literature. The use of DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) is a standard and reliable approach for studying heterocyclic compounds.[4][10][11][16] The self-validating nature of the workflow, which insists on the correlation between theoretical spectroscopic data and experimental measurements, ensures a high degree of scientific rigor and trustworthiness.[4]
By executing this computational study, researchers can obtain a deep and quantitative understanding of the structural, electronic, and spectroscopic properties of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. The resulting data—including optimized geometry, orbital energies, charge distribution, and reactivity indices—will provide a robust foundation for understanding its potential as a drug candidate. These theoretical insights can effectively guide synthetic modifications to optimize activity and selectivity, ultimately accelerating the drug discovery and development process.
References
-
GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Retrieved January 17, 2026, from [Link]
-
Demeester, P. (2023). Quantum chemical software. Retrieved January 17, 2026, from [Link]
-
Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quantum Chemistry Toolbox from RDMChem - Maplesoft. (n.d.). Retrieved January 17, 2026, from [Link]
-
List of quantum chemistry and solid-state physics software - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. (2019). Journal of Heterocyclic Chemistry. Retrieved January 17, 2026, from [Link]
-
Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. (n.d.). Retrieved January 17, 2026, from [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC - PubMed Central. (2020). Retrieved January 17, 2026, from [Link]
-
Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences. Retrieved January 17, 2026, from [Link]
-
New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - ResearchGate. (2022). Retrieved January 17, 2026, from [Link]
-
Suvorova, Y. V., Dunaeva, V. V., & Islyaikin, M. K. (2018). PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS. CyberLeninka. Retrieved January 17, 2026, from [Link]
-
Khidhir, K. A., Haiwal, R. T., & Abood, Z. H. (2012). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Journal of Kufa for Chemical Science. Retrieved January 17, 2026, from [Link]
-
A theoretical study on the structure of 2-amino-1,3,4-thiadiazole and its 5-substituted derivatives in the gas phase, water, THF and DMSO solutions | Semantic Scholar. (2015). Retrieved January 17, 2026, from [Link]
-
DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. (2013). Journal of Molecular Modeling. Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022). Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research. Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]
-
2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]
-
Progress in Nitrogen and Sulphur-based Heterocyclic Compounds for their Anticancer Activity - Bentham Science Publisher. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Progress in the chemistry of nitrogen-, oxygen- and sulfur-containing heterocyclic systems | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2024). Iraqi Journal of Industrial Research. Retrieved January 17, 2026, from [Link]
-
Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect - ACS Publications. (2024). Retrieved January 17, 2026, from [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (2022). Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Quantum Chemistry Toolbox from RDMChem - Maplesoft [maplesoft.com]
- 6. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 7. Quantum Biochemistry [quantumbiochemistry.org]
- 8. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 9. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A theoretical study on the structure of 2-amino-1,3,4-thiadiazole and its 5-substituted derivatives in the gas phase, water, THF and DMSO solutions | Semantic Scholar [semanticscholar.org]
- 14. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Diisopropylamino Thiadiazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the rationale, synthetic strategies, and potential biological significance of novel diisopropylamino thiadiazole derivatives. The thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4] The introduction of a bulky, lipophilic diisopropylamino substituent is hypothesized to modulate the physicochemical properties and biological activity of the parent thiadiazole core, potentially leading to the discovery of novel therapeutic agents. This document details a proposed synthetic pathway for accessing these novel derivatives, outlines key experimental protocols, and discusses the structure-activity relationships that may govern their biological effects.
Introduction: The Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole and 1,2,4-thiadiazole ring systems are privileged five-membered aromatic heterocycles that have garnered significant attention in medicinal chemistry.[1][4] Their inherent features, such as their ability to participate in hydrogen bonding and their metabolic stability, make them ideal scaffolds for the design of bioactive molecules.[1] Derivatives of these ring systems have been reported to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][5]
The strategic incorporation of various substituents onto the thiadiazole ring allows for the fine-tuning of its pharmacological profile. The diisopropylamino group, a bulky and lipophilic moiety, is a particularly interesting substituent to explore. Its introduction can significantly impact a molecule's solubility, membrane permeability, and interaction with biological targets. This guide outlines a systematic approach to the synthesis and potential evaluation of novel diisopropylamino thiadiazole derivatives, providing a roadmap for researchers in the field of drug discovery.
Synthetic Strategies for Diisopropylamino Thiadiazole Derivatives
The synthesis of diisopropylamino thiadiazole derivatives can be approached through a multi-step process. A plausible and efficient strategy involves the initial synthesis of a halogenated thiadiazole precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction with diisopropylamine. This section details a proposed synthetic workflow for accessing 2-(diisopropylamino)-1,3,4-thiadiazole derivatives.
Synthesis of 2-Amino-1,3,4-thiadiazole Precursor
A common and versatile starting material for the synthesis of substituted 1,3,4-thiadiazoles is 2-amino-1,3,4-thiadiazole. This can be synthesized from the cyclization of thiosemicarbazide with a suitable one-carbon synthon. One established method involves the reaction of thiosemicarbazide with an acid, followed by cyclization.[6][7][8]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. sarcouncil.com [sarcouncil.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Theoretical Investigation into the Electronic Landscape of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole: A Guide for Rational Drug Design
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Understanding the intricate electronic properties of its derivatives is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive theoretical framework for characterizing the electronic properties of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, a promising but less-studied derivative. Leveraging Density Functional Theory (DFT), we delineate a robust computational methodology to explore its molecular structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. By synthesizing data from analogous 2,5-disubstituted-1,3,4-thiadiazole systems, this guide offers predictive insights into the molecule's reactivity, stability, and potential intermolecular interaction sites. The protocols and analyses presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to accelerate the exploration of this and related compounds for therapeutic applications.
Introduction: The Significance of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged heterocyclic motif, forming the structural basis of numerous compounds with significant pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] This versatility stems from the unique electronic configuration of the thiadiazole ring, which acts as a two-electron donor system and a hydrogen binding domain. The biological activity of these derivatives can be finely tuned by introducing various substituents at the C2 and C5 positions.
The target of this guide, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, features two potent electron-donating groups (EDGs): an amino group (-NH₂) and a diisopropylamino group (-N(iPr)₂). The presence of these groups is expected to significantly modulate the electronic landscape of the thiadiazole core. The amino group is a well-known EDG that can increase electron density through resonance. Similarly, alkylamino groups are strong electron donors.[2] The diisopropylamino group, with its bulky isopropyl substituents, may also introduce steric effects that influence molecular conformation and interaction with biological targets.
A thorough understanding of the molecule's electronic properties—such as the distribution of electron density, the energy of frontier orbitals, and sites susceptible to electrophilic or nucleophilic attack—is crucial. These properties govern the molecule's reactivity, stability, and its ability to engage in non-covalent interactions with protein receptors, making them essential parameters in modern drug discovery and development.[3]
Theoretical Framework and Computational Methodology
To elucidate the electronic characteristics of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, we employ a theoretical approach grounded in Density Functional Theory (DFT). DFT has become a standard tool in computational chemistry, offering a favorable balance between computational efficiency and accuracy for studying the electronic structure of organic molecules.[4][5]
Causality of Method Selection
-
Density Functional Theory (DFT): DFT is chosen over simpler methods due to its explicit inclusion of electron correlation, which is essential for accurately describing the electronic structure of heteroaromatic systems.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently selected for its proven reliability in predicting the geometries and electronic properties of a wide range of organic compounds, including thiadiazole derivatives.[4][6]
-
6-311++G(d,p) Basis Set: This basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is critical for accurately modeling systems with lone pairs and potential hydrogen bonds, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.
Detailed Computational Protocol
The following step-by-step workflow outlines the process for the theoretical characterization of the title molecule.
-
Molecular Structure Input:
-
Construct the 3D structure of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole using a molecular modeling program like GaussView.[4]
-
-
Geometry Optimization:
-
Perform a full geometry optimization without any symmetry constraints using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
This step identifies the molecule's lowest energy conformation (its most stable structure).
-
-
Frequency Calculation:
-
Conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]
-
-
Electronic Property Calculations:
-
Using the optimized geometry, perform single-point energy calculations to derive the key electronic properties.
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity.[7]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic interactions, respectively.[5]
-
Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges to quantify the electron distribution on each atom and analyze intramolecular charge transfer (ICT) interactions.
-
Global Reactivity Descriptors: Calculate key reactivity indices from the HOMO and LUMO energies according to the following equations:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Global Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = χ² / (2η)
-
-
Computational Workflow Visualization
The entire computational process can be visualized as a logical flow from initial structure to final analysis.
Caption: Computational workflow for analyzing electronic properties.
Analysis of Electronic Properties: A Predictive Discussion
Molecular Geometry
The 1,3,4-thiadiazole ring is inherently planar. It is expected that the optimized geometry of the title molecule will retain this planarity. The C-N bond connecting the amino group to the thiadiazole ring is predicted to have partial double-bond character due to resonance, resulting in a shorter bond length compared to a typical C-N single bond.[7] The bulky diisopropylamino group may cause some out-of-plane twisting to minimize steric hindrance.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a measure of the molecule's kinetic stability and chemical reactivity.[7]
-
HOMO Distribution: For 2,5-disubstituted 1,3,4-thiadiazoles with electron-donating groups, the HOMO is typically localized over the entire molecule, particularly on the thiadiazole ring and the electron-donating substituents.[7][8] We predict a high contribution from the nitrogen lone pairs of both the amino and diisopropylamino groups and the sulfur atom of the thiadiazole ring.
-
LUMO Distribution: The LUMO is also expected to be distributed across the π-system of the thiadiazole ring, exhibiting antibonding characteristics.[7]
-
Energy Gap (ΔE): A smaller HOMO-LUMO gap implies higher reactivity. The presence of two strong electron-donating groups is expected to raise the HOMO energy significantly, thereby reducing the energy gap compared to unsubstituted 1,3,4-thiadiazole. This suggests that 2-Amino-5-diisopropylamino-1,3,4-thiadiazole will be a chemically reactive molecule.
Table 1: Comparison of Calculated HOMO-LUMO Energy Gaps for Related Thiadiazole Derivatives
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -7.63 | -2.11 | 5.52 | [7] |
| 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -7.05 | -4.62 | 2.43 | [8] |
| Predicted: 2-Amino-5-diisopropylamino-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | Higher | Similar | Smaller | N/A |
Note: The predicted values indicate the expected trend due to the strong electron-donating nature of the diisopropylamino group compared to the electron-withdrawing trifluoromethyl and nitrophenyl groups.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attack.
-
Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For the title molecule, the most negative regions are expected to be located around the nitrogen atoms of the thiadiazole ring and the sulfur atom, due to their lone pairs of electrons.
-
Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the primary amino group (-NH₂) are predicted to be the most positive regions, making them potential hydrogen bond donors.
Global Reactivity Descriptors and NBO Analysis
Global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. The presence of strong electron-donating groups will significantly influence these parameters. We anticipate a low ionization potential (I) and chemical hardness (η), and a high global softness (S), indicating a molecule that is easily polarized and highly reactive.
NBO analysis will likely confirm a significant negative charge on the nitrogen and sulfur atoms of the thiadiazole ring and the nitrogen atoms of the substituents, quantifying the strong electron-donating effect of the amino and diisopropylamino groups. This intramolecular charge transfer is a key feature contributing to the biological activity of many heterocyclic compounds.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Poranne Research Group - Research Projects [poranne-group.github.io]
Methodological & Application
Antimicrobial activity screening of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Application Note & Protocol
Topic: High-Throughput Screening for Antimicrobial Activity of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Abstract
The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological potential, including significant antimicrobial properties.[1] As antibiotic resistance continues to pose a critical threat to global health, the discovery of novel antimicrobial agents is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of novel compounds, specifically using 2-Amino-5-diisopropylamino-1,3,4-thiadiazole as a representative candidate from this promising chemical class.[2][3] We present two robust, universally accepted methodologies: the Kirby-Bauer Disk Diffusion assay for initial qualitative screening and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC). These protocols are designed with scientific integrity at their core, emphasizing reproducibility, inclusion of self-validating controls, and clear interpretation of results.
Introduction and Scientific Rationale
The 1,3,4-thiadiazole ring is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6] The potency of this nucleus is often attributed to its ability to engage in hydrogen bonding, its favorable metabolic stability, and its capacity to mimic other biological moieties, thereby interacting with key microbial enzymes and pathways.[1] Many reported 2-amino-1,3,4-thiadiazole derivatives have demonstrated notable antimicrobial activity, making them excellent lead compounds for further development.[2][7]
This guide outlines the foundational screening process for a novel derivative, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. The primary objective is to ascertain its biological activity against a representative panel of pathogenic bacteria. This is achieved through a two-tiered approach:
-
Qualitative Screening (Kirby-Bauer Disk Diffusion): A rapid, cost-effective method to determine if the compound possesses any inhibitory activity against the test microorganisms. This assay relies on the principle of diffusion through an agar medium.[8][9]
-
Quantitative Analysis (Broth Microdilution): Considered the gold standard for susceptibility testing, this method determines the Minimum Inhibitory Concentration (MIC).[10][11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a quantitative measure of the compound's potency.[12][13]
Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring that results are accurate, reproducible, and comparable across different studies.[14]
General Experimental Workflow
The overall process involves preparing the test compound, standardizing microbial cultures, performing the parallel assays, and finally, analyzing the data to determine the antimicrobial profile.
Caption: Overall workflow for antimicrobial screening.
Materials and Reagents
3.1 Equipment
-
Biosafety Cabinet (Class II)
-
Autoclave
-
Incubator (35 ± 2°C)
-
Spectrophotometer or Turbidimeter
-
Micropipettes (P20, P200, P1000)
-
Vortex mixer
-
Microplate reader (optional)
-
Calipers or ruler (mm scale)
3.2 Consumables
-
Sterile 96-well, flat-bottom microtiter plates[13]
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile filter paper disks (6 mm diameter)
-
Sterile cotton swabs[9]
-
Sterile pipette tips
-
Sterile glass test tubes (13 x 100 mm)
3.3 Media and Reagents
-
Test Compound: 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
-
Solvent: Dimethyl sulfoxide (DMSO, sterile-filtered)
-
Media:
-
Reagents:
-
Sterile 0.9% saline
-
McFarland Turbidity Standards (0.5 standard is essential)[15]
-
-
Control Antibiotics: (e.g., Ciprofloxacin, Gentamicin, Vancomycin)
-
Quality Control (QC) Microbial Strains:
-
Staphylococcus aureus ATCC 25923 (Gram-positive)
-
Escherichia coli ATCC 25922 (Gram-negative)
-
Pseudomonas aeruginosa ATCC 27853
-
Detailed Experimental Protocols
4.1 Protocol 1: Preparation of Test Compound Stock
-
Causality: A high-concentration, sterile stock solution is required to create accurate serial dilutions and to ensure that the solvent (DMSO) concentration in the final assay is non-inhibitory (typically ≤1% v/v).
-
Accurately weigh the test compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10,240 µg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store in small aliquots at -20°C or below to prevent degradation and repeated freeze-thaw cycles.
4.2 Protocol 2: Preparation of Standardized Microbial Inoculum
-
Causality: The density of the bacterial inoculum is a critical variable. A standardized inoculum ensures the reproducibility of the susceptibility test.[16] The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile Tryptic Soy Broth or saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile broth/saline. This can be done visually or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).
-
This standardized suspension must be used within 15 minutes of preparation to maintain the correct bacterial density.[16]
4.3 Protocol 3: Kirby-Bauer Disk Diffusion Assay
-
Causality: This method provides a qualitative assessment of antimicrobial activity. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will form around the disk.[8]
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum (from Protocol 4.2). Remove excess fluid by pressing the swab against the inside of the tube.[9]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[17] Finally, swab the rim of the agar.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Disk Preparation & Placement:
-
Aseptically apply a known volume (e.g., 10 µL) of the test compound stock solution or a specific dilution onto a sterile blank paper disk. Allow the solvent to evaporate completely in a biosafety cabinet.
-
Prepare a negative control disk with DMSO only.
-
Prepare positive control disks with standard antibiotics.
-
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA surface. Press down gently to ensure complete contact.[15]
-
Ensure disks are spaced at least 24 mm apart from center to center and at least 15 mm from the edge of the plate to prevent overlapping of zones.[8]
-
Incubation: Within 15 minutes of disk placement, invert the plates and incubate at 35 ± 2°C for 16-24 hours.[17]
-
Measurement: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm).
4.4 Protocol 4: Broth Microdilution for MIC Determination
-
Causality: This quantitative method establishes the minimum concentration of the compound required to inhibit microbial growth. It involves challenging a standardized number of bacteria with a range of compound concentrations in a liquid growth medium.[10][18]
-
Plate Setup: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no inoculum).
-
-
Inoculation:
-
Dilute the standardized inoculum (from Protocol 4.2) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of this final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Controls:
-
Growth Control (Well 11): Contains CAMHB and inoculum. Must show clear turbidity.[13]
-
Sterility Control (Well 12): Contains CAMHB only. Must remain clear.[13]
-
Solvent Control: Run a separate dilution series with the highest concentration of DMSO to ensure it has no inhibitory effect.
-
QC Strain Control: Run a parallel plate with a QC strain (S. aureus ATCC 25923 or E. coli ATCC 25922) and a known antibiotic to validate the assay.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth (i.e., the first clear well).[12] This can be determined by visual inspection or with a microplate reader.
Data Analysis and Interpretation
Results should be recorded systematically. The zone diameters from the disk diffusion assay provide a preliminary indication of activity, while the MIC value provides a quantitative potency metric.
Table 1: Sample Data Presentation Format
| Microbial Strain | Disk Diffusion Zone (mm) | MIC (µg/mL) |
| S. aureus ATCC 25923 | 18 | 16 |
| E. coli ATCC 25922 | 0 | >256 |
| P. aeruginosa ATCC 27853 | 0 | >256 |
| Ciprofloxacin (Control) | 32 (vs. E. coli) | 0.015 |
| DMSO (Control) | 0 | >256 |
Interpretation:
-
Disk Diffusion: Larger zone diameters suggest greater susceptibility. A zone of 0 mm indicates resistance at the tested concentration.
-
MIC: A lower MIC value indicates higher potency. The results can be categorized as Susceptible, Intermediate, or Resistant based on established breakpoints for standard antibiotics, though novel compounds will require further investigation to establish such criteria.[13]
References
- Grokipedia. Broth microdilution.
- Microbe Online. Broth Dilution Method for MIC Determination. (2013).
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Aquaculture Department, Southeast Asian Fisheries Development Center.
- Wikipedia contributors. Broth microdilution. Wikipedia, The Free Encyclopedia.
- MI - Microbiology. Broth Microdilution.
- Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
- International Journal of Anesthesia. Broth Microdilution.
- MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
- American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009).
- Rashdan, H. R. M., Abdelrahman, M. T., Shehadi, I. A., El-Tanany, S. S., & Hemdan, B. A. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3613.
- FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. (2022).
- MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives.
- OIE. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024).
- Hindler, J. F. (Ed.). (2005). Antimicrobial susceptibility testing protocols. CRC press.
- NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols.
- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545.
- Iranian Journal of Pharmaceutical Research. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
- Pham, T. T. H., Nguyen, T. T., Le, T. H., & Le, M. V. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- Belize Agricultural Health Authority. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Li, Y., Liu, Y., Zhang, H., Yang, X., & Liu, Z. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8696-8705.
- Saleh, M. M., & AL-Joubori, S. F. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal, 9(4).
- Eribi, M., Dr, F., & Baaiu, B. (2025). Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. Acta Chimica Slovenica, 72(1).
- Request PDF. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents.
- Himaja, M., Karigar, A. A., Prathap, J., Ramana, M. V., & Mali, S. V. (2011). Synthesis and antimicrobial activity of 2-amino-5-aryl-5H-thiazolo [4, 3-b]-1, 3, 4-thiadiazole derivatives of amino acids and peptides. Indian Journal of Heterocyclic Chemistry, 21, 125-128.
- NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols.
- Serban, G., & Bota, S. (2018). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 23(11), 2991.
- Rashdan, H. R. M., Abdelrahman, M. T., Shehadi, I. A., El-Tanany, S. S., & Hemdan, B. A. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3613.
- Al-Ostath, A., Al-Otaibi, L., Al-Mutairi, S., Al-Otaibi, A., & Al-Otaibi, M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(48), 29627-29639.
- Al-Obaidi, A. K., & Al-Janabi, M. S. (2024). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(3), 1-10.
- ResearchGate. (PDF) Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents.
- Neliti. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018).
- Lesyk, R., Vladymyr, K., Gzella, A., & Atamanyuk, D. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Current medicinal chemistry, 30.
Sources
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 15. asm.org [asm.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. openaccesspub.org [openaccesspub.org]
Application Notes and Protocols for Antiviral Screening of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Introduction: The Therapeutic Potential of 2-Amino-1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a critical pharmacophore in medicinal chemistry, renowned for its diverse biological activities, which include antibacterial, antifungal, and anticancer properties.[1][2][3][4] Notably, derivatives of 2-amino-1,3,4-thiadiazole have emerged as a promising scaffold for the development of novel antiviral agents, demonstrating activity against a range of viral pathogens.[1][5][6] This structural motif is found in various pharmacologically active compounds and its derivatives have been extensively studied for their therapeutic potential.[1][5] The compound of interest, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, belongs to this versatile class of molecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antiviral properties of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. The protocols herein are designed to first establish a cytotoxicity profile of the compound, a critical step in differentiating true antiviral effects from general cellular toxicity.[7][8][9] Subsequently, detailed methodologies for assessing its efficacy against both cytopathic and non-cytopathic viruses are presented, focusing on the widely accepted Plaque Reduction Assay and the Median Tissue Culture Infectious Dose (TCID50) assay.
Part 1: Foundational Analysis - Cytotoxicity Assessment
Before evaluating the antiviral activity of any compound, it is imperative to determine its cytotoxic potential. This ensures that any observed reduction in viral replication is a direct effect of the compound on the virus or virus-infected cells, and not a consequence of host cell death. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[10] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10] These crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer.[10]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of the test compound using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
2-Amino-5-diisopropylamino-1,3,4-thiadiazole
-
Susceptible host cell line (e.g., Vero, MDCK, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into a 96-well plate at a density that will ensure they are in an exponential growth phase at the time of the assay (e.g., 1 x 10^4 cells/well).[10]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with medium containing the solvent at the highest concentration used (vehicle control).
-
-
Incubation:
-
Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the crystals.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
-
| Parameter | Recommendation |
| Cell Line | Select a cell line that is susceptible to the virus of interest. |
| Seeding Density | Optimize for exponential growth during the assay period. |
| Compound Concentrations | Use a wide range of serial dilutions to obtain a complete dose-response curve. |
| Incubation Time | Match the duration of the subsequent antiviral assays. |
| Controls | Include cell-free, untreated cells, and vehicle-treated cells. |
Part 2: Efficacy Evaluation - Antiviral Assays
Once the CC50 of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is determined, antiviral assays can be performed at non-toxic concentrations. The choice of assay depends on the biological characteristics of the virus being tested.
A. Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds against viruses that cause visible damage to a cell monolayer, known as cytopathic effect (CPE), leading to the formation of plaques.[14][15]
This assay measures the ability of a compound to inhibit the replication of a lytic virus.[14] A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of various concentrations of the test compound. The cells are then covered with a semi-solid overlay, which restricts the spread of progeny virions to neighboring cells. This results in the formation of localized areas of cell death, or plaques.[14] The number of plaques is inversely proportional to the antiviral activity of the compound.
Caption: Workflow for the plaque reduction assay to determine antiviral efficacy.
Materials:
-
2-Amino-5-diisopropylamino-1,3,4-thiadiazole
-
Lytic virus stock of known titer (e.g., Herpes Simplex Virus-1, Influenza A Virus)
-
Susceptible host cell line (e.g., Vero for HSV-1, MDCK for Influenza)
-
Complete cell culture medium
-
Infection medium (serum-free or low-serum medium)
-
Semi-solid overlay (e.g., containing methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
6- or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed susceptible cells in 6- or 12-well plates and grow until they form a confluent monolayer.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in infection medium at concentrations below its CC50.
-
Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Add the virus dilutions to the wells.
-
Incubate at 37°C for 1-2 hours to allow for viral adsorption.
-
-
Treatment and Overlay:
-
Remove the virus inoculum from the wells.
-
Add the semi-solid overlay containing the respective concentrations of the test compound. Also, include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the time required for plaques to develop (this can range from 2 to 10 days depending on the virus).
-
-
Plaque Visualization:
-
Aspirate the overlay.
-
Fix the cells with the fixing solution for at least 20 minutes.
-
Remove the fixing solution and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.
-
| Parameter | Recommendation |
| Virus Titer | Use a multiplicity of infection (MOI) that yields 50-100 plaques per well. |
| Overlay | The viscosity should be sufficient to prevent non-specific viral spread. |
| Incubation Time | Optimize based on the replication kinetics of the specific virus. |
| Controls | Virus control, cell control, and vehicle control are essential. |
B. TCID50 Assay
For viruses that do not form plaques or for a different method of quantifying viral infectivity, the Median Tissue Culture Infectious Dose (TCID50) assay is a suitable alternative.[16][17][18] This endpoint dilution assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.[16][19]
Serial dilutions of a virus stock are used to infect replicate cultures of susceptible cells in a microplate format.[18][19] After a defined incubation period, the wells are scored for the presence or absence of CPE. The TCID50 is the dilution of virus required to infect 50% of the inoculated cell cultures.[16] The effect of an antiviral compound is measured by its ability to reduce the viral titer.
Caption: Workflow for the TCID50 assay to evaluate antiviral activity.
Materials:
-
2-Amino-5-diisopropylamino-1,3,4-thiadiazole
-
Virus stock
-
Susceptible host cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Virus Dilution and Treatment:
-
Prepare 10-fold serial dilutions of the virus stock in infection medium.
-
Prepare solutions of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in infection medium at a fixed, non-toxic concentration (e.g., at or below the CC50).
-
Mix each virus dilution with an equal volume of the compound solution or with infection medium alone (for virus control).
-
-
Infection:
-
Remove the culture medium from the cell plate.
-
Inoculate replicate wells (e.g., 8 wells per dilution) with 100 µL of each virus-compound mixture or virus control dilution.[19]
-
Include cell control wells that receive only infection medium with the compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days, or until CPE is fully developed in the virus control wells at the lowest dilutions.
-
-
Scoring:
-
Examine each well for the presence of CPE using an inverted microscope.
-
Score each well as positive (+) or negative (-) for infection.
-
-
Data Analysis:
-
Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.
-
The antiviral activity of the compound is determined by the reduction in the viral titer (in log10 TCID50/mL) in the presence of the compound compared to the virus control.
-
Part 3: Data Interpretation and Selectivity Index
A crucial parameter for evaluating the potential of an antiviral compound is the Selectivity Index (SI). The SI is the ratio of the cytotoxicity of a compound to its antiviral activity.
Selectivity Index (SI) = CC50 / IC50
A higher SI value indicates a more promising compound, as it suggests that the antiviral activity is observed at concentrations far below those that cause harm to the host cells. Generally, an SI greater than 10 is considered a good starting point for a potential antiviral drug candidate.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the antiviral potential of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. By systematically assessing cytotoxicity followed by efficacy using gold-standard virological assays, researchers can generate reliable and reproducible data. This foundational screening is an essential step in the drug discovery pipeline, enabling the identification and prioritization of promising antiviral lead compounds for further development.
References
-
CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
brainvta. TCID50 Assay Protocol. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Molecules. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]
-
Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
-
NCBI Bookshelf. (2013-05-01). Assay Guidance Manual - Cell Viability Assays. [Link]
-
Virology Research Services. (2024-03-09). Understanding Cytotoxicity. [Link]
-
NCBI PMC. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]
-
Agilent. TCID50 Assay. [Link]
-
Virology Research Services. Antiviral Drug Screening. [Link]
-
Coriolis Pharma. Virus Titration / TCID50 Assay. [Link]
-
protocols.io. (2024-06-03). SARS-CoV-2 TCID50. [Link]
-
Creative Diagnostics. Plaque Reduction Assay. [Link]
-
NCBI PMC. (2013). Development of a novel plaque reduction neutralisation test for hantavirus infection. [Link]
-
DIFF Biotech. (2024-09-29). 7 steps for screening antiviral drugs. [Link]
-
MDPI. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]
-
ResearchGate. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]
-
YouTube. (2025-04-01). Cytotoxicity Assays: How We Test Cell Viability. [Link]
-
Bentham Science Publishers. (2018-04-01). Synthesis and Anti-influenza Activity of Novel Thiadiazole, Oxadiazole and Triazole Based Scaffolds. [Link]
-
ResearchGate. (2025-08-07). (PDF) Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. [Link]
-
ResearchGate. (2025-08-09). (PDF) Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. [Link]
-
In vitro antibacterial activity of few novel 2-(heteroarylamino)-5-(aryl)-1,3,4-thiadiazoles. [Link]
-
MDPI. (2022-12-06). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]
-
ResearchGate. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. [Link]
-
MDPI. (2023-12-14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]
-
MDPI. (2020). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. [Link]
-
Chinese Chemical Letters. (2010-12-09). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
Sources
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. brainvta.tech [brainvta.tech]
- 17. agilent.com [agilent.com]
- 18. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 19. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for the Use of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole as a Carbonic Anhydrase Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[2] With 16 known isoforms in mammals, CAs are expressed in a wide range of tissues and cellular compartments, and their dysregulation is implicated in numerous pathologies.[2] Consequently, the development of specific carbonic anhydrase inhibitors (CAIs) has become a significant focus in medicinal chemistry and drug development, leading to treatments for glaucoma, epilepsy, edema, and certain cancers.[2][3]
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in the design of potent CAIs.[2][3] The well-established drug Acetazolamide, a cornerstone in glaucoma therapy, features this heterocyclic core. The inhibitory mechanism of many thiadiazole-based CAIs relies on the coordination of their sulfonamide group to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity.[4] This application note provides a detailed guide to the use of a specific derivative, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, as a carbonic anhydrase inhibitor, complete with experimental protocols and scientific rationale.
Compound Profile: 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Chemical Structure:
-
IUPAC Name: 5-(diisopropylamino)-1,3,4-thiadiazol-2-amine
-
Molecular Formula: C₇H₁₄N₄S
-
Molecular Weight: 186.28 g/mol
Rationale for Investigation:
The 2-amino-1,3,4-thiadiazole core is a well-established pharmacophore for carbonic anhydrase inhibition. The diisopropylamino group at the 5-position introduces lipophilic character, which can influence the compound's pharmacokinetic and pharmacodynamic properties, such as cell membrane permeability and isoform selectivity. Structure-activity relationship (SAR) studies on related 5-substituted-1,3,4-thiadiazole derivatives have demonstrated that modifications at this position significantly impact inhibitory potency and selectivity against different CA isoforms.[5][6] While specific inhibitory data for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is not extensively published, based on SAR studies of similar 5-N,N-dialkylamino-1,3,4-thiadiazole-2-sulfonamides, it is anticipated to exhibit inhibitory activity against various CA isoforms, particularly the cytosolic CA I and CA II.[2][6]
Mechanism of Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors, including the broader class to which 2-Amino-5-diisopropylamino-1,3,4-thiadiazole belongs, involves the interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.
Figure 1. Mechanism of Carbonic Anhydrase Inhibition.
Experimental Protocols
The following protocols are designed to assess the in vitro inhibitory activity of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole against carbonic anhydrase.
Protocol 1: In Vitro Colorimetric Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.
Materials and Reagents:
-
Human Carbonic Anhydrase II (or other desired isoform), recombinant
-
2-Amino-5-diisopropylamino-1,3,4-thiadiazole
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of carbonic anhydrase in Tris-HCl buffer. The final concentration in the assay will need to be optimized, but a starting point is typically 1-2 µg/mL.
-
Substrate Solution: Prepare a 10 mM stock solution of p-NPA in DMSO.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole and Acetazolamide in DMSO. Create a series of dilutions in DMSO to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Protocol:
-
Add 160 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 10 µL of the desired inhibitor dilution (or DMSO for the control) to the appropriate wells.
-
Add 10 µL of the enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Figure 2. Workflow for the In Vitro Carbonic Anhydrase Inhibition Assay.
Protocol 2: Determination of Kinetic Parameters (Ki)
To understand the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic analysis should be performed.
Procedure:
-
Follow the same general procedure as the in vitro colorimetric assay.
-
Vary the concentration of the substrate (p-NPA) at several fixed concentrations of the inhibitor.
-
Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plots to determine the type of inhibition and calculate the inhibition constant (Ki).
Expected Results and Data Interpretation
Based on the structure-activity relationships of similar 5-N,N-dialkylamino-1,3,4-thiadiazole-2-sulfonamides, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is expected to be a potent inhibitor of cytosolic carbonic anhydrase isoforms, particularly CA II.[2][6]
Table 1: Anticipated Inhibitory Potency of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole against Human Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Anticipated IC₅₀ (nM)* |
| hCA I | 50 - 200 |
| hCA II | 10 - 50 |
| hCA IV | 100 - 500 |
| hCA IX | 20 - 100 |
*These values are estimations based on published data for structurally related compounds and should be determined experimentally.[2][6]
Troubleshooting and Experimental Considerations
-
Solubility: 2-Amino-5-diisopropylamino-1,3,4-thiadiazole may have limited aqueous solubility. Ensure complete dissolution in DMSO before preparing dilutions.
-
Enzyme Activity: The activity of the carbonic anhydrase enzyme can vary between batches. It is crucial to perform a control experiment to determine the optimal enzyme concentration for the assay.
-
Substrate Stability: The p-NPA substrate can undergo spontaneous hydrolysis. Prepare the substrate solution fresh daily and subtract the rate of the blank (no enzyme) from all measurements.
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration in the assay below 1%.
Conclusion
2-Amino-5-diisopropylamino-1,3,4-thiadiazole represents a promising candidate for the inhibition of carbonic anhydrase. The protocols outlined in this application note provide a robust framework for the in vitro characterization of its inhibitory activity. By understanding its potency and selectivity against different CA isoforms, researchers can further explore its potential as a therapeutic agent or a valuable research tool.
References
-
Menchise, V., De Simone, G., Di Fiore, A., Scozzafava, A., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & medicinal chemistry letters, 16(24), 6204–6208. [Link]
-
Smaine, F. Z., Pacchiano, F., Rami, M., Barragan-Montero, V., Vullo, D., Scozzafava, A., Winum, J. Y., & Supuran, C. T. (2008). Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & medicinal chemistry letters, 18(24), 6332–6335. [Link]
-
Gülçin, İ., & Beydemir, Ş. (2013). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 843-847. [Link]
-
Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 24(8), 7077. [Link]
-
Ekinci, D., Sentürk, M., Küfrevioğlu, Ö. İ., & Supuran, C. T. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1061–1066. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic chemistry, 77, 101–105. [Link]
-
Maren, T. H. (1956). Carbonic anhydrase inhibition. V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides: metabolic conversion and use as control substances. The Journal of pharmacology and experimental therapeutics, 117(4), 385–401. [Link]
-
Vedani, A., & Meyer, E. F., Jr (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358. [Link]
-
Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 32-43. [Link]
-
Menchise, V., De Simone, G., Di Fiore, A., Scozzafava, A., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & medicinal chemistry letters, 16(24), 6204–6208. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in Agricultural Research
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in Modern Agriculture
The 1,3,4-thiadiazole heterocyclic ring system is a cornerstone in the development of agrochemicals due to its diverse biological activities.[1][2][3] Derivatives of this scaffold have demonstrated potent fungicidal, herbicidal, and insecticidal properties.[1][3][4][5] 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, a specific derivative, holds significant promise for agricultural applications. While extensive research on this particular molecule is emerging, its structural similarity to other bioactive 1,3,4-thiadiazoles suggests a strong potential for development as a novel crop protection agent.[6]
This guide provides a comprehensive overview of the potential applications of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in agricultural research. It includes detailed, field-proven protocols for evaluating its efficacy as a herbicide, fungicide, and insecticide. The methodologies are designed to be robust and adaptable, enabling researchers to generate reliable data for the development of new and effective agricultural products.
Potential Agricultural Applications
The 1,3,4-thiadiazole nucleus is a "privileged" scaffold in agrochemical research, with several commercialized pesticides containing this moiety.[3] The biological activity of these compounds is often attributed to the toxophoric –N–C–S moiety.[7] Based on the known activities of its chemical class, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is a candidate for investigation in the following areas:
-
Herbicidal Activity: Many 1,3,4-thiadiazole derivatives are known to exhibit herbicidal properties, often by inhibiting photosynthesis or other critical plant metabolic pathways.[8][9]
-
Fungicidal Activity: The 1,3,4-thiadiazole ring is present in several antifungal agents.[7][10] These compounds can disrupt fungal cell wall biogenesis or interfere with essential enzyme functions.[11]
-
Insecticidal Activity: Various derivatives have shown both contact and stomach toxicity against a range of insect pests.[1][4][5]
The following sections provide detailed protocols for systematically evaluating 2-Amino-5-diisopropylamino-1,3,4-thiadiazole for these potential applications.
Section 1: Evaluation of Herbicidal Activity
The objective of these protocols is to assess the phytotoxic effects of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole on common weed species. These assays are designed to determine both pre- and post-emergence herbicidal activity.
Experimental Workflow for Herbicide Efficacy Testing
Caption: Workflow for assessing pre- and post-emergence herbicidal activity.
Protocol 1.1: Pre-Emergence Herbicidal Activity Assay
This protocol evaluates the effect of the test compound on seed germination and early seedling development.
Materials:
-
2-Amino-5-diisopropylamino-1,3,4-thiadiazole
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a crop species (e.g., Zea mays, Glycine max)
-
Sterilized potting mix (soil, sand, and peat moss in a 2:1:1 ratio)
-
Petri dishes or planting trays
-
Growth chamber with controlled temperature and light conditions
-
Solvent for dissolving the test compound (e.g., acetone, DMSO)
-
Surfactant (e.g., Tween 20)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in a suitable solvent. Create a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 mg/L). Include a surfactant in the final spray solution at a concentration of 0.1% (v/v). A control solution containing only the solvent and surfactant should also be prepared.
-
Seed Planting: Fill petri dishes or trays with the potting mix. Sow a predetermined number of seeds (e.g., 20-30) of each plant species evenly on the soil surface and cover lightly with more soil.
-
Treatment Application: Evenly spray the soil surface with the test solutions at a defined volume per unit area.
-
Incubation: Place the treated trays in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark cycle). Water as needed, avoiding leaching.
-
Data Collection: After a set period (e.g., 14-21 days), record the germination rate, seedling height, and root length. Visually assess any signs of phytotoxicity such as chlorosis, necrosis, or malformation.[12]
-
Data Analysis: Calculate the percentage of germination inhibition and seedling growth reduction compared to the control. Determine the EC50 (half-maximal effective concentration) value.
Protocol 1.2: Post-Emergence Herbicidal Activity Assay
This protocol assesses the efficacy of the compound when applied to emerged seedlings.
Materials:
-
Same as Protocol 1.1
-
Small pots for growing seedlings
-
Spray chamber or handheld sprayer
Procedure:
-
Seedling Preparation: Sow seeds in pots and grow them in a greenhouse or growth chamber until they reach the 2-3 leaf stage.[12]
-
Treatment Application: Prepare test solutions as described in Protocol 1.1. Apply the solutions to the foliage of the seedlings using a sprayer, ensuring uniform coverage.
-
Observation Period: Return the treated plants to the growth chamber and observe them for 14-21 days.
-
Data Collection: Assess phytotoxicity using a rating scale (e.g., 0 = no injury, 100 = complete death).[12] At the end of the observation period, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Data Analysis: Calculate the percentage of biomass reduction relative to the control plants. Determine the GR50 (dose causing 50% growth reduction).
| Parameter | Pre-Emergence | Post-Emergence |
| Primary Endpoint | Germination Inhibition | Growth Reduction |
| Key Metric | EC50 | GR50 |
| Application | Soil | Foliar |
| Assessment Period | 14-21 Days | 14-21 Days |
| Table 1: Key Parameters for Herbicidal Efficacy Evaluation. |
Section 2: Evaluation of Fungicidal Activity
These protocols are designed to screen for the antifungal properties of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole against common plant pathogenic fungi.
Experimental Workflow for Antifungal Screening
Caption: Workflow for contact and ingestion toxicity bioassays.
Protocol 3.1: Contact Toxicity Assay (Vial Residue Method)
This protocol evaluates the toxicity of the compound upon direct contact with the insect cuticle. [13] Materials:
-
2-Amino-5-diisopropylamino-1,3,4-thiadiazole
-
Target insect species (e.g., Aphis craccivora, Tetranychus cinnabarinus) [1][4]* Glass vials (e.g., 20 mL scintillation vials)
-
Solvent (e.g., acetone)
-
Micropipette
Procedure:
-
Vial Coating: Prepare serial dilutions of the test compound in the solvent. Pipette a known volume (e.g., 1 mL) of each dilution into a glass vial. Roll the vial on its side until the solvent evaporates completely, leaving a uniform film of the compound on the inner surface. Prepare control vials with solvent only.
-
Insect Introduction: Introduce a specific number of healthy, uniform-sized adult insects (e.g., 10-20) into each vial.
-
Observation: Cap the vials with perforated lids to allow for air exchange and keep them at a controlled temperature.
-
Data Collection: Record insect mortality at specific time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when gently prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 (lethal concentration for 50% of the population).
Protocol 3.2: Ingestion Toxicity Assay (Leaf Dip Method)
This assay assesses the toxicity of the compound when ingested by the insect.
Materials:
-
Same as Protocol 3.1, plus:
-
Fresh leaves from the host plant of the target insect
-
Petri dishes with moist filter paper
Procedure:
-
Leaf Treatment: Prepare aqueous dilutions of the test compound, including a surfactant. Dip fresh leaves into the test solutions for a set time (e.g., 30 seconds) and allow them to air dry. Control leaves are dipped in a solution containing only water and the surfactant.
-
Insect Feeding: Place the treated leaves in Petri dishes. Introduce a known number of insects (larval or adult stage, depending on the pest) onto the leaves.
-
Incubation and Observation: Keep the Petri dishes in a controlled environment and monitor for mortality at regular intervals.
-
Data Collection and Analysis: Record mortality as described in Protocol 3.1 and calculate the LC50.
| Parameter | Contact Toxicity | Ingestion Toxicity |
| Exposure Route | Cuticular | Oral |
| Method | Vial Residue | Leaf Dip |
| Key Metric | LC50 | LC50 |
| Assessment Period | 24-72 Hours | 24-72 Hours |
| Table 3: Key Parameters for Insecticidal Bioassays. |
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic framework for the initial screening and evaluation of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole as a potential agricultural chemical. Positive results from these assays would warrant further investigation, including:
-
Mode of Action Studies: Elucidating the specific biochemical pathways targeted by the compound.
-
Spectrum of Activity: Testing against a broader range of weeds, fungi, and insect pests.
-
Crop Selectivity and Phytotoxicity: Detailed studies on important crop species to ensure safety.
-
Formulation Development: Optimizing the delivery and stability of the active ingredient.
-
Toxicology and Environmental Fate: Assessing the impact on non-target organisms and its persistence in the environment.
The exploration of novel chemical entities like 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is crucial for the development of new, effective, and sustainable solutions to the challenges facing modern agriculture.
References
- Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives. (2011). Nucleosides, Nucleotides & Nucleic Acids, 30(4), 280-292.
- Synthesis and Insecticidal Activities of Novel 1,3,4-Thiadiazole 5-Fluorouracil Acetamides Deriv
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.
- Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions. (2021).
- Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). MDPI.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH.
- Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions. (2021). Taylor & Francis Online.
- Herbicidal activity of 1,3,4-thiadiazole derivatives. (n.d.).
- Herbicidal activity of 1,3,4-thiadiazole derivatives. (n.d.). Journal of Agricultural and Food Chemistry.
- Herbicidal activity of 1,3,4-thiadiazole derivatives. (n.d.).
- Bioassays for Monitoring Insecticide Resistance. (n.d.). PMC - NIH.
- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PMC - PubMed Central.
- Herbicidally active 1,3,4-thiadiazole derivatives. (n.d.).
- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (n.d.). Semantic Scholar.
- Screening antifungal activities of selected medicinal plants. (n.d.).
- 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole. (n.d.). Chem-Impex.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies | Semantic Scholar [semanticscholar.org]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Anti-Inflammatory Candidate: 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of this core structure have been extensively investigated and shown to possess a broad spectrum of biological effects, including antimicrobial, antiviral, anticonvulsant, and notably, anti-inflammatory properties.[3][1][2][4][5][6] The anti-inflammatory potential of 1,3,4-thiadiazole derivatives stems from their ability to modulate key pathways in the inflammatory cascade. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to rigorously evaluate the anti-inflammatory properties of a novel derivative, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
These protocols are designed to be self-validating, progressing from initial in vitro screening to more complex in vivo models, to thoroughly characterize the compound's mechanism of action and therapeutic potential.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
The initial phase of screening involves utilizing cell-based assays to determine the direct effects of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole on inflammatory responses in a controlled environment. Macrophages are pivotal cells in the innate immune system that, when activated, release a plethora of pro-inflammatory mediators. The murine macrophage cell line RAW 264.7 is a well-established and robust model for these studies.[7]
Rationale for In Vitro Model Selection
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4) signaling. This activation triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8][9] By using an LPS-stimulated macrophage model, we can effectively assess the ability of our test compound to inhibit these critical inflammatory pathways.
Experimental Workflow for In Vitro Screening
Caption: In Vitro Experimental Workflow.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Maintenance: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[7] Include a vehicle control group (DMSO + LPS) and a negative control group (medium only).
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Principle: This assay determines the potential toxicity of the compound to ensure that any observed anti-inflammatory effects are not due to cell death.
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Nitric Oxide Production (Griess Assay)
-
Principle: Measures the level of nitrite, a stable metabolite of NO, in the culture supernatant.
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Collect the culture supernatants.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Protocol 5: Western Blot Analysis of Inflammatory Mediators
-
Principle: To determine the effect of the compound on the protein expression of key inflammatory enzymes (iNOS and COX-2) and the activation of the NF-κB pathway (phospho-p65).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
| In Vitro Assay | Endpoint Measured | Expected Outcome with Active Compound |
| MTT Assay | Cell Viability (%) | No significant decrease in cell viability at effective concentrations |
| Griess Assay | Nitrite Concentration (µM) | Dose-dependent decrease |
| ELISA | Cytokine Concentration (pg/mL) | Dose-dependent decrease in TNF-α, IL-6, IL-1β |
| Western Blot | Protein Expression Levels | Dose-dependent decrease in iNOS, COX-2, and phospho-NF-κB p65 |
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
Following promising in vitro results, the next logical step is to evaluate the efficacy of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in a living organism. Acute inflammatory models in rodents are well-established for this purpose.
Rationale for In Vivo Model Selection
The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation used to screen for anti-inflammatory drugs.[10][11][12][13] The inflammatory response induced by carrageenan is biphasic. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) involves the production of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[10] This model allows for a straightforward assessment of a compound's ability to reduce edema formation.
The LPS-induced endotoxemia model in mice is another valuable tool to assess systemic inflammation. LPS administration leads to a surge in pro-inflammatory cytokines in the serum, mimicking aspects of sepsis.[14] This model is particularly useful for compounds that have shown cytokine-inhibitory effects in vitro.
Proposed Anti-inflammatory Signaling Pathway
Caption: Putative NF-κB Signaling Pathway Inhibition.
Detailed Protocols
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-200 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Test compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 7: LPS-Induced Endotoxemia in Mice
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Grouping: Divide the animals into groups (n=6 per group):
-
Saline control
-
LPS + Vehicle
-
LPS + Test compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.)
-
LPS + Positive control (e.g., Dexamethasone, 5 mg/kg, i.p.)
-
-
Dosing: Administer the test compound 1 hour before LPS injection.
-
Induction of Endotoxemia: Inject LPS (e.g., 5 mg/kg) intraperitoneally.
-
Sample Collection: At a predetermined time point (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture.
-
Analysis: Separate the serum and measure the levels of TNF-α and IL-6 using ELISA kits.
Data Presentation
Table 2: In Vivo Anti-inflammatory Activity
| In Vivo Model | Parameter Measured | Expected Outcome with Active Compound |
| Carrageenan-Induced Paw Edema | Paw Volume (mL) | Dose-dependent reduction in paw swelling |
| LPS-Induced Endotoxemia | Serum TNF-α and IL-6 (pg/mL) | Dose-dependent reduction in cytokine levels |
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can generate the necessary data to validate its therapeutic potential. Positive results from these studies would warrant further investigation into its chronic anti-inflammatory effects, pharmacokinetic profile, and safety pharmacology, paving the way for potential clinical development.
References
-
Gier-Dąbrowska, J., et al. (2022). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Pharmaceuticals, 15(9), 1129. Available at: [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3165–3185. Available at: [Link]
-
Rezki, N., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16048-16075. Available at: [Link]
-
Gautam, R. K., & Singh, D. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 29(4), 937-960. Available at: [Link]
-
Chen, Y., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]
-
Szafraniec-Szczęsny, J., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(13), 5129. Available at: [Link]
-
Rezki, N., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. ResearchGate. Available at: [Link]
-
Kankariya, R. S., et al. (2007). Lipopolysaccharide-induced Paw Edema Model for Detection of Cytokine Modulating Anti-Inflammatory Agents. Indian Journal of Pharmaceutical Sciences, 69(1), 69. Available at: [Link]
-
Patel, K. D., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 42-53. Available at: [Link]
-
Sybo, S. T., et al. (2016). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]
-
Jialal, I., & Devaraj, S. (2003). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. The Journal of Clinical Endocrinology & Metabolism, 88(11), 5489-5492. Available at: [Link]
-
Chetry, J., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6296. Available at: [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]
-
Ask Ayurveda. (2026). Betaxanthins - Phytochemicals in Food. Available at: [Link]
-
Kumar, R., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1398-1408. Available at: [Link]
-
Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Available at: [Link]
-
Whiteley, P. E., & Dalrymple, S. A. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 5(6), 1-3. Available at: [Link]
-
Charles River Laboratories. Carrageenan-Induced Paw Edema Model. Available at: [Link]
-
Lee, Y. J. (2018). Identification of anti-inflammatory agents from natural products by targeting NF-κB activity and their application to inflammatory diseases. Theses and Dissertations. Available at: [Link]
-
Li, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Bioorganic & Medicinal Chemistry, 88, 117326. Available at: [Link]
-
D'Angelo, S., et al. (2021). Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. Antioxidants, 10(9), 1435. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Molecules, 29(8), 1784. Available at: [Link]
-
Salimon, J., et al. (2012). 2-Amino-5-sulfanyl-1,3,4-thiadiazoles: A novel series of anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]
-
Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 1-9. Available at: [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. Lipopolysaccharide-induced paw edema model for detection of cytokine modulating anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
A Guide for Researchers and Development Professionals
Welcome to the technical support center for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, with a specific focus on challenges related to compounds like 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. This guide is designed to provide Senior Application Scientist-level insights, moving beyond simple protocols to explain the underlying chemical principles and offer robust troubleshooting strategies. The 1,3,4-thiadiazole core is a valuable pharmacophore in medicinal chemistry, known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] However, its synthesis, particularly with complex functional groups, can present significant challenges.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format to address common issues encountered during synthesis, from low yields to purification difficulties.
Core Synthesis Overview: The Thiosemicarbazide Cyclization Route
The most prevalent and versatile method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization and dehydration of an N-acylthiosemicarbazide intermediate.[4] This intermediate is typically formed by reacting a carboxylic acid derivative with thiosemicarbazide. For our target molecule, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, the synthesis would logically start from a diisopropylamino-functionalized carboxylic acid.
The general mechanism involves a nucleophilic attack by the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by an intramolecular cyclization initiated by the sulfur atom and subsequent dehydration to form the aromatic thiadiazole ring.[5]
Caption: General two-step synthesis pathway for 2-amino-5-substituted-1,3,4-thiadiazoles.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield for the final thiadiazole is consistently low. What are the common causes and how can I improve it?
Answer: Low yields are a frequent frustration in heterocyclic synthesis. The cause is often multifactorial, but can be systematically diagnosed.[6]
Common Causes & Solutions:
-
Incomplete Cyclization/Dehydration: This is the most critical step. The choice and amount of the cyclizing agent are paramount.
-
Insight: Strong protic acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are effective but can cause charring or decomposition with sensitive substrates.[4] Phosphorus-based reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can also be used and may offer milder conditions.[1][7] If one agent gives low yields, consider screening others. For example, a recent patent highlights a high-yield, solid-phase method using PCl₅ at room temperature.[7]
-
-
Purity of Reagents and Solvents: Impurities in starting materials, especially the carboxylic acid or thiosemicarbazide, can generate side products that complicate the reaction and purification.[6]
-
Insight: Ensure thiosemicarbazide is pure and dry. Solvents used for the reaction must be anhydrous, as water will inhibit the dehydration step. If the reaction is moisture-sensitive, employ standard inert atmosphere techniques (e.g., using a nitrogen or argon blanket).[6]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables.
-
Insight: Overheating can lead to the decomposition of the thiosemicarbazide intermediate or the final product, often resulting in a dark, tarry reaction mixture.[8] Conversely, insufficient temperature will result in a stalled reaction. Monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider a modest increase in temperature or extending the reaction time before resorting to more drastic changes.[9]
-
-
Losses During Workup and Purification: The product may be partially soluble in the aqueous phase during extraction, or it may decompose on the purification medium.
-
Insight: After quenching the reaction (typically by pouring it onto ice), ensure the pH is adjusted correctly to precipitate the product fully. When performing extractions, use the appropriate organic solvent and perform multiple extractions to ensure complete recovery.
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My TLC shows multiple spots after the reaction. What are the likely impurities?
Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
Likely Impurities & Identification:
-
Unreacted Starting Materials: The most common "impurities" are simply unreacted N-acylthiosemicarbazide or the initial carboxylic acid.
-
Insight: Co-spot your reaction mixture on a TLC plate with your starting materials to confirm their presence. If starting material remains, the reaction may need a stronger dehydrating agent, higher temperature, or longer reaction time.[10]
-
-
Uncyclized N-Acylthiosemicarbazide: This intermediate is often the main spot besides the product if the cyclization is incomplete.
-
Insight: This intermediate is more polar than the final thiadiazole product and will have a lower Rf value on the TLC plate.
-
-
Symmetrical 2,5-Diamino-1,3,4-thiadiazole: Under certain conditions, a side reaction can produce 2,5-diamino-1,3,4-thiadiazole.[11]
-
Insight: This byproduct can sometimes be formed and may co-precipitate with your desired product. Its presence can be confirmed by LC-MS analysis.
-
-
Polymeric/Tar-like Byproducts: Harsh acidic conditions and high temperatures can lead to decomposition and the formation of intractable tars.[8]
-
Insight: This is often indicated by a dark brown or black reaction color and streaking on the TLC plate. To avoid this, use the mildest possible conditions that still promote cyclization.
-
| Potential Impurity | Likely Cause | Suggested Action | TLC Appearance (Typical) |
| N-Acylthiosemicarbazide | Incomplete cyclization | Use stronger dehydrating agent; increase temperature/time. | Polar spot, lower Rf than product. |
| Starting Carboxylic Acid | Incomplete acylation | Ensure 1:1 stoichiometry; purify starting acid. | Can be streaky; may require different mobile phase. |
| Polymeric Materials | Reaction conditions too harsh | Reduce temperature; use milder acid catalyst. | Baseline streaking, dark color. |
| 2,5-Diamino-1,3,4-thiadiazole | Side reaction pathway | Modify reaction conditions; difficult to avoid completely. | May have similar polarity to the product. |
Q3: I'm having trouble purifying the crude product. It "oils out" during recrystallization and streaks on my silica column. What should I do?
Answer: Purification challenges are common for nitrogen-containing heterocycles. Both "oiling out" and chromatography issues can be addressed with specific techniques.
Troubleshooting Purification:
-
Recrystallization - "Oiling Out": This occurs when the compound's melting point is below the boiling point of the solvent, or when high levels of impurities are present, depressing the melting point.[12]
-
Expertise:
-
Reduce the Cooling Rate: Allow the solution to cool very slowly to room temperature, then transfer to a refrigerator. Rapid cooling promotes oil formation.[12]
-
Change Solvent System: The solvent might be too effective. Try a solvent pair, dissolving the compound in a good solvent (e.g., ethanol, DMF) and then slowly adding a poor solvent (e.g., water, hexane) until turbidity persists. Ethanol/water mixtures are often effective for thiadiazole derivatives.[8]
-
Pre-Purify: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of impurities before attempting recrystallization.[12]
-
-
-
Column Chromatography - Streaking/Decomposition: The amine functionalities in your product can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation (streaking) or even decomposition.[12]
-
Expertise:
-
Neutralize the Silica: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine (or ammonia in methanol) to neutralize the acidic sites. This will significantly improve the peak shape for basic compounds.
-
Use an Alternative Stationary Phase: If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography if the compound is sufficiently nonpolar.
-
Optimize the Mobile Phase: A common starting point is a hexane/ethyl acetate system.[12] If the compound is still streaking, adding a small amount (0.5-1%) of a polar modifier like methanol or triethylamine to the mobile phase can improve elution.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(diisopropylcarbamoyl)hydrazine-1-carbothioamide (Intermediate)
This is a representative protocol. Stoichiometry and conditions may require optimization.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add diisopropylamino-acetic acid (1.0 eq) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation (Optional, Recommended): Cool the solution to 0 °C in an ice bath. Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or a similar peptide coupling reagent. Stir for 15-20 minutes.
-
Acylation: In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a minimal amount of the same solvent (slight heating may be required). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from ethanol or used directly in the next step if sufficiently pure.
Protocol 2: Cyclization to 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
CAUTION: Strong acids are corrosive and hazardous. Handle with extreme care in a fume hood.
-
Setup: To a dry flask, carefully add the crude N-(diisopropylcarbamoyl)hydrazine-1-carbothioamide from the previous step.
-
Cyclization: Cool the flask in an ice bath (0-5 °C). Slowly and carefully add the dehydrating agent. A common choice is pre-chilled concentrated sulfuric acid (H₂SO₄), typically 5-10 times the weight of the starting material.[2]
-
Reaction: Stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, but this should be approached cautiously to avoid decomposition. Monitor by TLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the acidic mixture onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Neutralization & Precipitation: Slowly add a cold, concentrated solution of sodium hydroxide or ammonium hydroxide to the beaker until the pH is basic (pH 8-9). The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, and then dry it under vacuum. The crude product can then be purified as described in the troubleshooting section.
References
-
Barbosa, G. A. D.; de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim.2019 , 11 (3). Link
-
BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem Technical Support.2025 . Link
- Joule, J. A.; Mills, K. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010.
-
Jadhav, S. D.; et al. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.2015 , 7(4), 1069-1076. Link
-
Saeed, A.; et al. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules. 2021 , 26(15), 4478. Link
-
Wang, Y. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. CN104672517A. Google Patents. 2015 . Link
-
Al-Amiery, A. A.; et al. Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. International Journal of Chemical Sciences. 2016 , 14(1), 203-212. Link
-
Yang, S.-J.; et al. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Comb. Sci.2016 , 18(7), 381–389. Link
-
BenchChem. Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles. BenchChem Technical Support. 2025 . Link
-
ResearchGate. A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate Publication. 2022 . Link
-
Singh, A. K.; et al. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. 2012 . Link
-
Trotsko, N.; et al. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica. 2007 , 64(3), 243-248. Link
-
Le, T. N.; et al. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. 2022 , 18(5), 558-573. Link
-
University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry. Link
-
Yang, S.-J.; et al. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. PubMed. 2016 . Link
-
BenchChem. Resolving impurities in the synthesis of 1,3,4-Thiadiazole-2,5-dithiol. BenchChem Technical Support. 2025 . Link
-
Yang, S.-J.; et al. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. J. Org. Chem.2011 , 76(20), 8329–8335. Link
-
Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. Link
-
Reddit. What are some common causes of low reaction yields? r/Chempros. 2024 . Link
-
Quora. What could be reason for getting a very low yield in organic chemistry? Quora. 2015 . Link
-
Wang, F.; et al. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nat Commun. 2022 , 13, 6185. Link
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Link
-
Amer, Z. A.; et al. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. 2022 , 6(8), 604-611. Link
-
Maccioni, E.; et al. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. 2021 , 26(6), 1714. Link
-
Kumar, R.; et al. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules. 2021 , 26(12), 3737. Link
-
Song, J.; Fitchett, G. T. Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. US2891961A. Google Patents. 1959 . Link
-
Ameen, H. A.; Qasir, A. J. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. 2017 , 26(1), 76-85. Link
-
Barbuceanu, S.-F.; et al. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. 2015 , 20(12), 22336-22361. Link
-
Barbosa, G. A. D.; de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim.2019 . Link
-
Glories, M.; et al. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. 2021 , 26(17), 5163. Link
-
Santhosh, C.; et al. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. J. Org. Chem.2023 , 88(16), 11486–11496. Link
-
Barbuceanu, S.-F.; et al. (PDF) Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. ResearchGate. 2015 . Link
-
Organic Chemistry Portal. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. ptfarm.pl [ptfarm.pl]
- 11. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Welcome to the technical support center for the purification of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this specific heterocyclic amine. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: During column chromatography on silica gel, my compound is streaking badly on the TLC plate and I'm getting very poor separation. What's happening and how do I fix it?
Answer: This is the most common issue encountered with 2-Amino-5-diisopropylamino-1,3,4-thiadiazole and is a direct result of its chemical nature.
-
Causality: The core of the problem lies in the interaction between your basic compound and the acidic nature of standard silica gel.[1] The two basic nitrogen centers (the 2-amino group and the 5-diisopropylamino group) can be protonated by the acidic silanol groups (Si-OH) on the surface of the silica. This strong acid-base interaction leads to irreversible adsorption or slow, uneven elution, which manifests as significant streaking or tailing on a TLC plate and results in broad peaks and poor separation during column chromatography.[1]
-
Solutions & Protocols:
-
Incorporate a Basic Modifier: The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[2] Triethylamine (TEA) is the most common choice.
-
Protocol: Start by developing a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) using TLC. Once you have an approximate Rf value, add 0.5-1% triethylamine to the mobile phase. You should observe a significant reduction in streaking and a more defined spot.
-
-
Switch to an Alternative Stationary Phase: If a basic modifier is insufficient or incompatible with your downstream applications, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[2]
-
Amine-Functionalized Silica: This is often an excellent, albeit more expensive, option. The stationary phase is pre-treated with amino groups, which shields the target compound from interacting with the underlying silica and provides a more inert surface for separation.[1]
-
-
Question 2: I've successfully run my column, but my yield is very low. I suspect the compound is stuck on the column. How can I recover it?
Answer: This is a classic symptom of strong, likely irreversible, adsorption to the silica gel, as discussed in the previous point.
-
Causality: If you ran the column without a basic modifier, a significant portion of your product may be strongly bound to the acidic stationary phase.[2] In some cases, highly basic compounds can decompose on silica gel, although this is less common for this particular structure under typical chromatographic conditions.
-
Solutions & Protocols:
-
Column Flush with a Highly Polar, Basic Mobile Phase: You can attempt to recover the adsorbed compound by flushing the column with a much stronger solvent system.
-
Protocol: Prepare a mobile phase of 5-10% triethylamine in methanol or a 90:10:1 mixture of Dichloromethane/Methanol/Ammonium Hydroxide. Pass several column volumes of this highly polar, basic mixture through the column to displace and elute the bound amine. Monitor the eluent by TLC. Note that this will likely co-elute other polar impurities, and the recovered material may require a second purification step.
-
-
Stability Test: Before attempting a large-scale purification, it's wise to check for decomposition.
-
Protocol: Spot your crude material on a silica TLC plate. Let the plate sit on the benchtop for an hour before developing it. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica.[2] In this case, avoiding silica gel altogether is the best strategy.
-
-
Question 3: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" is a common frustration in recrystallization where the compound separates from the solution as a liquid layer instead of a solid crystalline lattice.[3] This typically points to one of two main causes: high impurity levels or a suboptimal solvent system.
-
Causality:
-
Impurities: Significant amounts of impurities can disrupt the formation of a crystal lattice, acting as a "solvent" for your product and causing it to separate as a supercooled liquid.
-
Solvent Choice: The solvent may be too effective, keeping the compound dissolved even at low temperatures, or the cooling process may be too rapid, not allowing sufficient time for crystal nucleation and growth.[2][3]
-
-
Solutions & Protocols:
-
Pre-Purification: If the crude material is very impure, a preliminary purification is necessary. A quick pass through a small plug of silica or alumina using a moderately polar solvent can remove the bulk of impurities before attempting recrystallization.[2]
-
Optimize the Solvent System: Experiment with different solvents. For similar 2-amino-1,3,4-thiadiazole derivatives, mixtures of ethanol/water or DMF/water have proven effective.[4][5]
-
Modify the Crystallization Process:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you place it in an ice bath or refrigerator.[6]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to induce crystallization.[2]
-
Add More Solvent: If an oil has already formed, gently heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[2]
-
-
Frequently Asked Questions (FAQs)
What are the likely impurities I should be trying to remove?
Based on common synthetic routes for 2-amino-5-substituted-1,3,4-thiadiazoles, which often involve the cyclization of thiosemicarbazide with a carboxylic acid derivative[4][7], the most probable impurities are:
-
Unreacted Thiosemicarbazide: A polar starting material that can often be removed with an aqueous wash if the product is first dissolved in an organic solvent.[6]
-
Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can lead to various byproducts.[8]
-
Residual Solvents and Reagents: Depending on the specific synthesis, reagents like phosphorus pentachloride or polyphosphoric acid might be used, requiring appropriate workup steps (e.g., neutralization with an alkaline solution) to remove them.[4][7]
Which purification technique should I try first?
The choice depends on the scale of your reaction and the nature of the impurities.
Caption: Decision tree for initial purification strategy.
What is a good starting solvent system for column chromatography?
Always determine the optimal system using Thin Layer Chromatography (TLC) first.[6] Aim for an Rf value of 0.2-0.4 for your product.[6]
| Solvent System Components | Ratio Range (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many moderately polar compounds.[3] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar compounds. Use with caution due to the higher polarity of methanol.[6] |
| Modifier (Add to chosen system) | ||
| Triethylamine (TEA) | 0.5% to 2% | Essential for preventing streaking on silica gel.[9] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Slurry Preparation: In a beaker, add your crude product and a small amount of silica gel. Add a minimal amount of a strong solvent (e.g., dichloromethane) to dissolve the product and form a free-flowing powder upon evaporation under reduced pressure. This is the "dry loading" method, which generally gives better resolution.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (e.g., Hexane/Ethyl Acetate 4:1 + 1% Triethylamine). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the prepared dry-loaded silica to the top of the packed column. Add a thin layer of sand to protect the surface.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Combination & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of a suitable hot solvent (e.g., ethanol). Heat the mixture with stirring until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[9]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Troubleshooting Chromatography Workflow
Caption: Troubleshooting flowchart for column chromatography.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (URL: )
- Is there an easy way to purify organic amines? - Biotage. (2023-01-19). (URL: )
- Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-dodecyldithio)- on Newcrom R1 HPLC column. SIELC Technologies. (URL: )
- Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles - Benchchem. (URL: )
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google P
- Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Deriv
- Analysis of heterocyclic arom
- US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google P
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024-10-20). (URL: )
- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - MDPI. (URL: )
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (URL: )
- Workup: Amines - Department of Chemistry : University of Rochester. (URL: )
- Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. - Benchchem. (URL: )
- Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google P
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: )
- Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline - Benchchem. (URL: )
- US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (URL: )
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchG
- 2-Amino-5-(diisopropylamino)-1,3,4-thiadiazole (CAS No. 72269-92-2) SDS - Guidechem. (URL: )
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (URL: )
- US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google P
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we will delve into the underlying chemical principles, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure your success in the laboratory.
I. Synthesis Overview: The Foundational Chemistry
The synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole typically involves the cyclization of a thiosemicarbazide derivative. The most common route is the reaction of thiosemicarbazide with a corresponding carboxylic acid or its derivative, facilitated by a dehydrating agent.[1][2] The general mechanism involves the nucleophilic attack of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring.[1]
Reaction Pathway
Caption: General synthesis pathway for 2-Amino-5-substituted-1,3,4-thiadiazoles.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted problem. Let's break down the potential culprits and their remedies.
Causality:
-
Incomplete Reaction: The activation of the carboxylic acid might be insufficient, or the reaction may not have reached completion.
-
Side Reactions: Under harsh acidic conditions, side reactions such as the formation of 1,2,4-triazole derivatives can occur, consuming starting materials and reducing the yield of the desired thiadiazole.[3][4]
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants and cyclizing agents can lead to unreacted starting materials or the formation of byproducts.
-
Product Loss During Workup: The product might be partially soluble in the aqueous phase during neutralization or lost during recrystallization.[5]
Troubleshooting & Optimization Protocol:
-
Choice of Cyclizing Agent: The strength and nature of the dehydrating agent are critical. While strong acids like concentrated sulfuric acid are common, they can also promote side reactions.[2][6] Consider alternatives with different mechanisms.
Cyclizing Agent Typical Conditions Advantages Disadvantages Conc. H₂SO₄ 80-90 °C, 7h[1] Readily available, effective for many substrates. Can lead to charring and side reactions.[2] POCl₃ Reflux Often gives cleaner reactions and higher yields.[7][8][9] Toxic and requires careful handling. Polyphosphoric Acid (PPA) Heat Good dehydrating agent, can give high yields.[2][10] Viscous, can make workup difficult. PPA/H₂SO₄ Mixture 90-120 °C Improved yields for certain substrates.[11] Requires careful control of the acid ratio. Phosphorus Pentachloride (PCl₅) Solid-phase, room temp Mild conditions, short reaction time, high yield (>91%).[12] PCl₅ is moisture sensitive. -
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress.[5] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Stoichiometry Optimization: Systematically vary the molar ratios of thiosemicarbazide to the carboxylic acid and the cyclizing agent. A slight excess of the carboxylic acid (1.1-1.2 equivalents) is often beneficial.[12]
-
Workup Procedure Refinement:
-
After quenching the reaction with ice water, carefully adjust the pH to 8-8.2 with a base like sodium carbonate or ammonia solution.[12] This ensures the precipitation of the amine product while keeping acidic impurities in solution.
-
If the product has some aqueous solubility, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, chloroform).
-
Q2: I'm observing a significant amount of an unknown byproduct. How can I identify and eliminate it?
A2: The most common byproduct in this synthesis is the isomeric 1,2,4-triazole. Its formation is favored under certain conditions.
Causality: The cyclization of the acylthiosemicarbazide intermediate can proceed via two pathways. In strongly acidic media, cyclization involving the sulfur atom is favored, leading to the 1,3,4-thiadiazole.[3] However, in alkaline or sometimes even neutral conditions, cyclization can occur through the nitrogen atom, resulting in a 1,2,4-triazole-3-thiol derivative.[3][4]
Caption: Influence of reaction medium on cyclization pathway.
Identification and Mitigation Strategy:
-
Characterization: Use spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to characterize the byproduct. The ¹H NMR spectrum of the triazole will show a characteristic thiol proton signal, which will be absent in the thiadiazole.[4]
-
Control of Reaction pH: The key to avoiding triazole formation is to maintain acidic conditions throughout the cyclization step.[3] Ensure your dehydrating agent is potent and used in sufficient quantity.
-
Purification: If the byproduct does form, it can often be separated from the desired thiadiazole by column chromatography or careful recrystallization.[5] Triazoles may have different solubility profiles due to the presence of the thiol group.
Q3: The crude product is a sticky oil or gum and is difficult to purify. What should I do?
A3: An oily product often indicates the presence of impurities or residual solvent.
Causality:
-
Residual Solvent: Incomplete removal of high-boiling point solvents (like DMF or DMSO) used in the reaction or workup.
-
Impurities: Unreacted starting materials or byproducts can act as an "impurity eutectic," depressing the melting point and preventing crystallization.
-
Hygroscopic Nature: The product itself or impurities may be hygroscopic, absorbing moisture from the air to form a gum.
Purification Protocol:
-
Thorough Drying: Dry the crude product under high vacuum for an extended period, possibly with gentle heating, to remove any residual solvents.
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, hexane, or cold ethyl acetate).[5] Stir or sonicate the mixture. The desired product should solidify, and the impurities will be washed away.
-
Column Chromatography: If trituration fails, silica gel column chromatography is the most effective method for separating the desired product from persistent impurities. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: Once a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water[12]) will yield the pure product.
III. Frequently Asked Questions (FAQs)
Q: What is the best starting material: N,N-diisopropylaminoacetic acid or its acid chloride? A: While the carboxylic acid is commonly used with strong dehydrating agents, starting with the corresponding acid chloride (N,N-diisopropylaminoacetyl chloride) can offer advantages. The acid chloride is more reactive and can often react with thiosemicarbazide under milder conditions, potentially reducing the formation of side products. However, the acid chloride may need to be synthesized in a separate step.
Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of 1,3,4-thiadiazole derivatives.[13] It can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. However, optimization of reaction time, temperature, and power is necessary for each specific substrate.
Q: Are there any "greener" synthesis alternatives? A: Research is ongoing into more environmentally friendly synthetic methods. Some approaches include:
-
Solid-phase synthesis: Grinding the reactants together at room temperature with a catalyst like PCl₅ can provide high yields without the need for a solvent.[12]
-
Water-mediated cyclization: While less common for this specific derivative, some thiadiazole syntheses can be performed in water, reducing the reliance on volatile organic solvents.[14]
-
Catalytic methods: Using catalysts like iodine or ascorbic acid can promote cyclization under milder conditions.[15][16]
Q: How do I confirm the structure of my final product? A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
¹H and ¹³C NMR: Will confirm the presence of the diisopropyl groups, the amino group, and the carbon atoms of the thiadiazole ring.[9]
-
FT-IR: Will show characteristic peaks for the N-H stretch of the amino group (around 3100-3300 cm⁻¹) and C=N stretching of the thiadiazole ring (around 1620 cm⁻¹).[9]
-
Mass Spectrometry: Will provide the molecular weight of the compound, confirming its elemental composition.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the theoretical values.
By understanding the reaction mechanism and potential pitfalls, and by systematically applying these troubleshooting strategies, you can significantly improve the yield and purity of your 2-Amino-5-diisopropylamino-1,3,4-thiadiazole synthesis.
IV. References
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3).
-
Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2012). Google Patents. CN102443105A.
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry.
-
Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. (2025). BenchChem.
-
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. (2021). ResearchGate.
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 243-248.
-
Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. (2012). International Journal of Drug Development and Research, 4(3), 18-28.
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573.
-
Plech, T., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3185.
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1435-1442.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules, 28(19), 6949.
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research, 11(2).
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molbank, 2021(3), M1267.
-
Synthesis of 1,3,4-Thiadiazoles: Review. (2021). ResearchGate.
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). Molecules, 23(12), 3136.
-
Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(8).
-
Al-Omar, M. A., et al. (2004). Synthesis and anticonvulsant activity of some new 2-amino-5-substituted-1,3,4-thiadiazole derivatives. Saudi Pharmaceutical Journal, 12(2-3), 84-91.
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(45), 29541-29555.
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate.
-
A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2023). Pharmedico Research and Reviews, 2(1).
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). International Journal of Nanomedicine, 13, 3349–3367.
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2015). ResearchGate.
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2020). Molecules, 25(4), 942.
-
Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. (1975). Google Patents. US3887572A.
-
Synthetic method of N, N-disubstituted glycine ester. (2004). Google Patents. CN1167668C.
-
A kind of synthetic method of N,N-diisopropylethylenediamine. (2006). Google Patents. CN1245375C.
-
Synthesis method of N,N-diethyl isopropylamine. (2011). Google Patents. CN102180797A.
-
Synthesis of N, N´-diacetyloxamide using specific methods in an attempt to achieve excellent yield of the product. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 859-863.
-
Synthesis and structure of 1-(N-ethoxycarbonyl-N-isopropyloxy)amino-4-dimethylaminopyridinium Chloride. (2017). ResearchGate.
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. isres.org [isres.org]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 12. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 13. connectjournals.com [connectjournals.com]
- 14. pharmedicopublishers.com [pharmedicopublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in Bioassays
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common, yet often frustrating, issue of poor aqueous solubility of this compound in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental data.
Understanding the Challenge: Why Does 2-Amino-5-diisopropylamino-1,3,4-thiadiazole Exhibit Poor Solubility?
The molecular structure of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, with its diisopropylamino group and thiadiazole core, contributes to its hydrophobic nature. This inherent lipophilicity leads to low solubility in aqueous buffers, which are the foundation of most biological assays.[1][2] Such solubility issues can manifest as compound precipitation, leading to inaccurate concentration measurements, underestimated biological activity, and poor reproducibility of results.[1][3]
Frequently Asked Questions (FAQs)
Q1: I've dissolved my 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?
A: This is a classic case of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, its ability to maintain solubility is significantly reduced upon dilution into an aqueous medium.[1][4] The final concentration of your compound in the assay buffer likely exceeds its aqueous solubility limit, even with a small percentage of DMSO present.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A: As a general rule, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[4][5][6] Higher concentrations of DMSO can be cytotoxic, interfere with cell membrane permeability, and even directly impact the activity of target proteins, leading to misleading results.[7][8][9][10][11] It's crucial to perform a vehicle control experiment with the same final DMSO concentration as your test wells to assess its baseline effect on your specific assay.[6]
Q3: Are there alternatives to DMSO for initial stock solution preparation?
A: While DMSO is the most common choice, other organic solvents like ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be considered.[12] However, their compatibility with your specific assay must be validated, as they can also introduce artifacts. For some compounds, a co-solvent system, such as a mixture of DMSO and ethanol, might improve solubility upon dilution.[12]
Q4: How can I determine the maximum soluble concentration of my compound in my assay buffer?
A: Performing a kinetic solubility assay is a practical approach to determine the concentration at which your compound remains in solution under your specific experimental conditions.[1][13] This involves preparing a serial dilution of your compound in the assay buffer and visually or instrumentally (e.g., using nephelometry) assessing for precipitation over time.[14]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
If you are encountering precipitation or inconsistent results with 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, follow this systematic troubleshooting workflow:
Caption: Cyclodextrin inclusion complex formation.
A solid dispersion involves dispersing the compound in an inert, hydrophilic carrier at the solid state. This can enhance the dissolution rate and apparent solubility of the compound.
Experimental Protocol: Preparation of a Solid Dispersion
-
Select a Carrier: Common hydrophilic carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.
-
Solvent Evaporation Method:
-
Accurately weigh the 2-Amino-5-diisopropylamino-1,3,4-thiadiazole and the chosen carrier in a desired weight ratio (e.g., 1:1, 1:5, 1:10). [12] * Dissolve both components in a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask. [12] * Evaporate the solvent using a rotary evaporator to form a thin film. [12] * Further dry the film under vacuum to remove any residual solvent. [12] * The resulting solid dispersion can be scraped, pulverized, and then dissolved in the assay buffer.
-
Final Recommendations
When dealing with poorly soluble compounds like 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, there is no one-size-fits-all solution. A systematic approach, starting with the simplest methods of optimizing the dosing procedure and progressing to more complex formulation strategies, is key to success. Always validate your chosen solubilization method to ensure it does not interfere with your bioassay and that the final concentration of any excipients is well-tolerated by your biological system.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
What effects does DMSO have on cell assays? Quora. Available at: [Link]
-
DMSO in cell based assays. Scientist Solutions. Available at: [Link]
-
Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. J-Stage. Available at: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
-
Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. Available at: [Link]
-
Troubleshooting. BioAssay Systems. Available at: [Link]
-
Cell viability following exposure to DMSO. Cells were grown in medium... ResearchGate. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Available at: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
-
2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. Available at: [Link]
-
2-Amino-5-piperidinoethylthio-1,3,4-thiadiazole. PubChem. Available at: [Link]
-
2-Amino-5-mercapto-1,3,4-thiadiazole. PubChem. Available at: [Link]
-
2-Amino-5-methylthio-1,3,4-thiadiazole. Solubility of Things. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for synthesizing 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Technical Support Center: Synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. This document is designed for researchers, medicinal chemists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary technical insights to navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity.
Section 1: Core Synthetic Strategy and Mechanism
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry. The most reliable and common approach involves the acid-catalyzed cyclization of an appropriately substituted thiosemicarbazide.[1][2] For the target molecule, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, the logical precursor is 4,4-diisopropylthiosemicarbazide . This intermediate is then cyclized with a reagent like cyanogen bromide or, more commonly, is first acylated and then cyclized.
However, a more direct and efficient route involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. The proposed mechanism typically begins with a nucleophilic attack from the thiosemicarbazide onto the carbonyl carbon of the acid, followed by intramolecular cyclization and dehydration to form the aromatic thiadiazole ring.[1]
General Synthetic Workflow
The overall process can be broken down into key stages, from starting material preparation to final product characterization.
Caption: General experimental workflow for thiadiazole synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue: Low or No Product Yield
Q1: My reaction has failed or the yield is below 20%. What are the most probable causes?
A1: Low or no yield is a common issue that can typically be traced back to one of four areas: starting material integrity, reagent efficacy, reaction conditions, or work-up procedure.
-
Purity of Thiosemicarbazide: The stability of the 4,4-diisopropylthiosemicarbazide precursor is critical. Ensure it is pure and has not degraded during storage. Confirm its identity and purity via NMR or melting point analysis before starting.
-
Activity of Cyclizing Agent: Dehydrating/cyclizing agents like phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE) are sensitive to moisture. Using an old or improperly stored bottle can lead to complete reaction failure. It is recommended to use a fresh or recently opened bottle of the reagent.[3][4]
-
Anhydrous Conditions: The cyclization is a dehydration reaction. Any water present in the solvent or glassware will consume the cyclizing agent, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Temperature: Insufficient heat may lead to an incomplete reaction. Conversely, excessive temperature can cause decomposition of the starting material or product, especially with harsh cyclizing agents like concentrated H₂SO₄.[2] Monitor the reaction temperature closely.
-
Product Loss During Work-up: The product, containing two basic amino groups, can have significant aqueous solubility, especially at low pH. Ensure the aqueous phase is thoroughly basified (pH 8-9) before extraction to minimize loss.[5]
Caption: Decision tree for troubleshooting low reaction yield.
Issue: Product Purity and Byproducts
Q2: My TLC plate shows multiple spots after the reaction. What are the common impurities and byproducts?
A2: The most common impurities are unreacted starting materials and byproducts from alternative cyclization pathways.
-
Unreacted Thiosemicarbazide: This is a common impurity if the reaction is incomplete. It can typically be removed with an aqueous wash if its solubility differs sufficiently from the product.
-
Isomeric 1,2,4-Triazole: Under certain conditions, particularly alkaline pH, the cyclization of acyl thiosemicarbazides can favor the formation of a 1,2,4-triazole-3-thione isomer instead of the desired 1,3,4-thiadiazole.[6][7][8] Acidic conditions strongly favor the formation of the 1,3,4-thiadiazole ring.[1][7]
-
Hydrolyzed Intermediates: If the reaction is quenched prematurely or exposed to water before cyclization is complete, you may isolate the acyl thiosemicarbazide intermediate.
Q3: How can I distinguish the desired 2-Amino-5-diisopropylamino-1,3,4-thiadiazole from the isomeric triazole byproduct?
A3: Since these compounds are isomers, they will have the same molecular weight, making mass spectrometry alone insufficient for differentiation. Spectroscopic analysis is key:
-
¹³C NMR Spectroscopy: This is the most definitive method. The chemical shifts of the heterocyclic ring carbons will be different. The C-S-C carbon in the thiadiazole ring appears at a different chemical shift than the C-N-C carbons in a triazole ring.[9]
-
¹H NMR Spectroscopy: The chemical environment of the amino protons and adjacent alkyl groups may show subtle differences in chemical shifts.
-
IR Spectroscopy: The C=N and C-S stretching vibrations in the thiadiazole ring will appear at different frequencies compared to the C=S (thione) and C=N vibrations in the triazole isomer.[9]
Table 1: Troubleshooting Common TLC Results
| TLC Observation | Potential Cause(s) | Suggested Action |
| Spot at baseline | Highly polar impurity, possibly starting thiosemicarbazide salt. | Ensure complete neutralization during work-up. Use a more polar eluent (e.g., add MeOH to DCM) to confirm mobility. |
| Multiple spots close to product Rf | Isomeric byproducts (e.g., 1,2,4-triazole). | Confirm reaction was run under acidic conditions. Purify carefully using column chromatography with a shallow gradient.[6] |
| Streak instead of a clean spot | Product is overloading the TLC plate or is highly acidic/basic. | Spot a more dilute solution. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
| Only starting material spot visible | Reaction failed. | Review the key factors for low yield (reagents, conditions). See Q1. |
Section 3: Frequently Asked Questions (FAQs)
Q4: Which cyclizing agent is best for this synthesis: H₂SO₄, POCl₃, or PPE?
A4: The choice of cyclizing agent depends on the substrate's sensitivity, desired yield, and safety considerations.
-
Concentrated Sulfuric Acid (H₂SO₄): This is a classic, inexpensive, and potent dehydrating agent.[2] However, it can be too harsh for sensitive substrates, leading to charring and lower yields. The high temperature required can also promote side reactions.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly effective and widely used reagent for this cyclization, often providing good yields at moderate temperatures.[2] It must be handled with extreme care in a fume hood due to its toxicity and reactivity with water.
-
Polyphosphate Ester (PPE): PPE is a milder and often safer alternative that can promote cyclization under less harsh conditions.[3][4] It is particularly useful for substrates that are sensitive to strong acids or high temperatures, though it is more expensive.
Q5: How can I effectively monitor the reaction's progress?
A5: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[6] Use a suitable solvent system (e.g., 5-10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexane). Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed and a new, distinct product spot has appeared.
Q6: What are the key spectroscopic signals for confirming the structure of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole?
A6:
-
¹H NMR: Expect to see a broad singlet for the -NH₂ protons, a septet for the two -CH- protons of the isopropyl groups, and a doublet for the four -CH₃ groups.
-
¹³C NMR: Look for two distinct signals in the aromatic region for the two carbons of the thiadiazole ring (typically ~160-170 ppm). You will also see signals for the methine (-CH) and methyl (-CH₃) carbons of the isopropyl groups.[10]
-
Mass Spectrometry (MS): The primary confirmation is observing the correct molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₈H₁₆N₄S).
-
IR Spectroscopy: Key stretches include N-H stretching for the primary amine (~3100-3300 cm⁻¹), C-H stretching for the alkyl groups (~2850-2980 cm⁻¹), and C=N stretching from the thiadiazole ring (~1600-1650 cm⁻¹).[11]
Section 4: Optimized Experimental Protocol
This protocol is a representative procedure based on common methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles using phosphorus oxychloride.
Protocol: Synthesis via POCl₃-mediated Cyclization
Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with a fume hood and appropriate personal protective equipment (PPE). Phosphorus oxychloride is highly corrosive and toxic.
Materials:
-
4,4-diisopropylthiosemicarbazide (1.0 eq)
-
Carboxylic acid (e.g., formic acid) (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
Pyridine (as solvent or base)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4,4-diisopropylthiosemicarbazide (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous pyridine or another suitable solvent.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2.5 eq) dropwise via a syringe. The addition is exothermic; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (or a specified temperature, e.g., 80 °C). Monitor the reaction progress by TLC every 1-2 hours.[6] The reaction is typically complete within 4-8 hours.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. Caution: This is highly exothermic and will release HCl gas. Perform this step deep within a fume hood.
-
Neutralization and Extraction: Carefully neutralize the acidic mixture by adding saturated NaHCO₃ solution until the pH is ~8-9. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purify it using silica gel column chromatography. Use a gradient elution, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.[6]
-
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR analysis as described in Q6.[10][11]
References
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). scielo.br.
- Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermedi
- Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Deriv
- Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2011). The Journal of Organic Chemistry.
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.
- Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. (2011). Molecules.
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Thiosemicarbazides: Synthesis and reactions. (2024).
- Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. (2016).
- Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis. (n.d.). BenchChem.
- Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Deriv
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Drug Design, Development and Therapy.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). ijpbs.net.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2018).
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances.
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research.
- Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2014).
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. (1977).
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2013).
- SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. (2007).
- Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. (2020). Journal of Heterocyclic Chemistry.
- Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. (2024). Archiv der Pharmazie.
- Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. (2024).
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR.
- Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2017).
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018).
- Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2017). Journal of Raparin University.
- Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (2013). Der Pharma Chemica.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. jocpr.com [jocpr.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Welcome to the technical support guide for the synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the successful and efficient synthesis of your target molecule. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole?
The most established and direct route involves the cyclization of a 4,4-disubstituted thiosemicarbazide with a one-carbon electrophile, typically cyanogen bromide (BrCN). The reaction proceeds via an intermediate that readily cyclizes to form the stable 1,3,4-thiadiazole ring. The starting material, 4,4-diisopropylthiosemicarbazide, can be synthesized from the reaction of diisopropylamine with carbon disulfide, followed by treatment with hydrazine.
Q2: I am observing a significant amount of an impurity with a similar mass in my crude product. What could it be?
A common and often significant side product in this synthesis is the isomeric 4,5-disubstituted-1,2,4-triazole-3-thione . Specifically, you may be forming 4-amino-5-diisopropylamino-1,2,4-triazole-3-thione . This occurs through an alternative cyclization pathway of the thiosemicarbazide intermediate. The formation of this triazole isomer is highly dependent on the reaction conditions, particularly the pH.[1][2][3]
Q3: How can I distinguish between the desired 2-Amino-5-diisopropylamino-1,3,4-thiadiazole and the 1,2,4-triazole-3-thione side product?
These isomers can be distinguished using standard analytical techniques:
-
¹H NMR Spectroscopy: The triazole-thione isomer has a more acidic proton (N-H of the triazole ring and the thiol tautomer) which typically appears as a broad singlet at a much lower field (around 13-14 ppm in DMSO-d₆) compared to the amino protons of the desired thiadiazole, which are usually found in the aromatic region (around 7-8 ppm).[1]
-
IR Spectroscopy: The triazole-thione will exhibit a characteristic C=S stretching band (around 1200-1300 cm⁻¹), which is absent in the desired product. The IR spectrum of the triazole will also lack the strong absorption in the 2300–2600 cm⁻¹ region that would be expected for a prominent SH group, indicating it exists predominantly in the thione form in the solid state.[2]
-
Thin Layer Chromatography (TLC): The two isomers will likely have different Rf values due to the difference in their polarity. The triazole-thione is generally more polar.
Q4: Can other side products be formed?
While the triazole-thione is the most common, other side products are possible, though typically in smaller amounts:
-
Unreacted Intermediates: Incomplete cyclization can result in the presence of the starting 4,4-diisopropylthiosemicarbazide or the acylated intermediate.
-
2-Amino-1,3,4-oxadiazole Analog: This is less common when starting from a thiosemicarbazide but can occur if there are oxidizing conditions and a source of oxygen, or if the starting material was contaminated with the corresponding semicarbazide.[4]
II. Troubleshooting Guide: Side Reaction Control & Prevention
This section provides a detailed guide to diagnosing and resolving issues related to side product formation during the synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
Issue 1: Predominant Formation of the 1,2,4-Triazole-3-thione Isomer
Diagnosis:
-
The major product in your crude NMR shows a characteristic downfield proton signal around 13-14 ppm.
-
The isolated product has poor solubility in less polar organic solvents.
-
The IR spectrum shows a prominent C=S stretch.
Causality: The formation of the 1,2,4-triazole-3-thione is favored under neutral to basic conditions. The mechanism involves the deprotonation of the N2-proton of the thiosemicarbazide intermediate, followed by nucleophilic attack of the N4-nitrogen onto the carbon of the cyano group. This pathway is competitive with the desired acid-catalyzed cyclization to the 1,3,4-thiadiazole.
Preventative Measures & Solutions:
| Parameter | Recommended Action | Rationale |
| pH Control | Maintain acidic conditions (pH 3-5) throughout the reaction. This can be achieved by using a protic solvent like ethanol with a catalytic amount of a strong acid (e.g., HCl, H₂SO₄). | Acid catalysis protonates the sulfur atom of the thiosemicarbazide intermediate, making it a better leaving group upon nucleophilic attack by the terminal amino group, thus favoring the formation of the 1,3,4-thiadiazole ring.[3] |
| Reaction Temperature | Run the reaction at a moderate temperature (e.g., 50-60 °C). Avoid excessive heating. | Higher temperatures can sometimes provide the activation energy needed for the triazole rearrangement, especially if the pH is not well-controlled. |
| Order of Addition | Add the cyanogen bromide solution slowly to a solution of the 4,4-diisopropylthiosemicarbazide in an acidic medium. | This ensures that the thiosemicarbazide is in a protonated state and ready to react via the desired pathway as soon as the electrophile is introduced. |
Workflow for Minimizing Triazole Formation
Caption: Workflow to minimize triazole side product formation.
Issue 2: Presence of Unreacted Acylthiosemicarbazide Intermediate
Diagnosis:
-
TLC analysis shows a spot corresponding to the starting thiosemicarbazide or a more polar intermediate.
-
NMR of the crude product shows signals that do not correspond to either the desired product or the triazole isomer.
Causality: This is typically due to incomplete cyclization, which can be caused by insufficient acid catalyst, low reaction temperature, or too short a reaction time. The intermediate is often stable enough to be isolated if the cyclization conditions are not forcing enough.
Preventative Measures & Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst Loading | Ensure an adequate amount of acid catalyst is present. If the reaction stalls, a small additional charge of acid may be beneficial. | The cyclodehydration step is acid-catalyzed. Insufficient acid will result in a slow or incomplete reaction. |
| Reaction Time & Temperature | Increase the reaction time and/or temperature moderately (e.g., to 70-80 °C) and monitor by TLC until the intermediate spot disappears. | These reactions often require sufficient thermal energy and time to go to completion. |
| Dehydrating Agent | For challenging cyclizations, a stronger dehydrating agent like polyphosphoric acid (PPA) can be used, though this may require more rigorous work-up procedures. | PPA is a powerful dehydrating agent that can drive the cyclization to completion. |
III. Purification Protocol: Separation of Thiadiazole from Triazole Impurity
This protocol leverages the difference in acidity between the desired 2-amino-1,3,4-thiadiazole (weakly basic) and the 1,2,4-triazole-3-thione side product (acidic).
Principle: The triazole-thione can be deprotonated with a mild base to form a water-soluble salt, while the desired thiadiazole remains in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1-2%) sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times.
-
Expert Insight: Using a mild base like NaHCO₃ is often sufficient and reduces the risk of hydrolyzing the desired product.
-
-
Separation: Combine the aqueous layers. The desired 2-Amino-5-diisopropylamino-1,3,4-thiadiazole remains in the organic layer.
-
Organic Layer Work-up: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
Impurity Recovery (Optional): The triazole-thione impurity can be recovered from the combined aqueous layers by acidifying with dilute HCl until the solution is acidic (pH ~2-3), at which point the triazole will precipitate out and can be collected by filtration.
Troubleshooting the Purification
Caption: Purification workflow for separating thiadiazole and triazole.
IV. Mechanistic Overview of Side Product Formation
Understanding the reaction mechanisms is key to controlling the outcome of your synthesis.
Caption: Competing pathways for thiadiazole and triazole formation.
V. References
-
Cretu, O. D., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463–1471. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(3), 428. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Popiolek, R., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5203. [Link]
-
Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 237-242. [Link]
-
Yang, S.-J., et al. (2014). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 79(20), 9841-9849. [Link]
-
Zarghi, A., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(23), 7306. [Link]
Sources
Technical Support Center: Enhancing the Stability of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole for Experimental Use
Welcome to the technical support center for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound for reliable and reproducible experimental outcomes. Here, we address common challenges and provide troubleshooting strategies based on established principles of heterocyclic chemistry and extensive experience with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole?
The 1,3,4-thiadiazole ring is an aromatic heterocycle, which generally confers a high degree of in vivo and chemical stability.[1][2] The mesoionic character of this ring system allows for good membrane permeability and strong interactions with biological targets.[3][4] However, the overall stability of a substituted 2-amino-1,3,4-thiadiazole is significantly influenced by the nature of its substituents. The diisopropylamino group at the 5-position is an electron-donating group, which can affect the electron density of the thiadiazole ring and its susceptibility to certain degradation pathways.
Q2: How should I store the solid compound?
For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a cool, dry, and dark place. Based on general laboratory best practices for heterocyclic amines, storage at 2-8°C is advisable. For prolonged storage, keeping the compound at -20°C can further minimize the risk of degradation.
Q3: I've observed a change in the color of my stock solution over time. What does this indicate?
A change in the color of a stock solution, for instance from clear to dark, is often a visual indicator of compound degradation.[5] This has been observed with other aminothiazole derivatives, particularly when stored in dimethyl sulfoxide (DMSO). If you notice a color change, it is highly recommended to prepare a fresh stock solution to ensure the integrity of your experimental results.
Q4: Can I store solutions of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in DMSO?
While DMSO is a common solvent for preparing stock solutions due to its high solubilizing power, it is not always the optimal choice for long-term storage of aminothiazole and related compounds. Studies on similar compounds have shown that decomposition can occur in DMSO, even at 4°C.[5] For short-term use, freshly prepared DMSO solutions are acceptable. However, for long-term storage, alternative solvents like acetonitrile or methanol should be considered, as they have been shown to be more inert for this class of compounds.[5] If DMSO must be used, stock solutions should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the experimental use of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause: Degradation of the compound in the stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Prepare a Fresh Stock Solution: The first and most critical step is to prepare a fresh stock solution of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole from the solid compound.
-
Solvent Consideration: If you have been using DMSO for your stock solutions, consider preparing the new stock in an alternative solvent such as acetonitrile or methanol, in which aminothiazole derivatives have shown greater stability.[5]
-
Re-run the Experiment: Repeat the experiment using the freshly prepared stock solution under identical conditions.
-
Analyze the Outcome: If the results are now consistent and reproducible, it is highly likely that the previous issues were due to the degradation of the compound in the older stock solution.
-
Further Investigation (if the problem persists): If the inconsistency remains, it is advisable to assess the purity of the solid compound using analytical techniques such as HPLC or LC-MS. Also, consider other experimental variables that could be contributing to the lack of reproducibility.
Issue 2: Low or no observed biological activity in an assay.
Potential Causes:
-
Compound degradation.
-
Poor solubility in the assay medium.
-
Incorrect compound identity or purity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no bioactivity.
Detailed Steps:
-
Visual Inspection for Precipitation: Carefully observe the assay wells or tubes for any signs of compound precipitation, such as cloudiness or visible particles. Poor aqueous solubility is a common reason for low bioactivity in in-vitro assays.[6]
-
Optimize Solubilization: If precipitation is observed, consider strategies to improve solubility. This may include:
-
Lowering the final concentration of the compound in the assay.
-
Including a small percentage of a co-solvent (ensure the co-solvent itself does not affect the assay).
-
Using a different formulation or delivery vehicle if appropriate for your experimental system.
-
-
Assess Stability in Assay Buffer: If there is no visible precipitation, the compound may be degrading in the assay buffer. Incubate the compound in the assay buffer for the duration of the experiment and then analyze the sample by HPLC or LC-MS to check for the appearance of degradation peaks.
-
Confirm Identity and Purity: If solubility and stability in the assay buffer are not the issue, it is crucial to confirm the identity and purity of your compound stock.[6] Use analytical methods like 1H-NMR, 13C-NMR, and Mass Spectrometry to verify the chemical structure, and HPLC to determine its purity.
Protocols for Enhancing Stability
Protocol 1: Preparation of Stock Solutions
This protocol provides recommendations for preparing stock solutions of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole with enhanced stability.
Materials:
-
2-Amino-5-diisopropylamino-1,3,4-thiadiazole (solid)
-
Anhydrous acetonitrile or methanol (HPLC grade or higher)
-
Anhydrous DMSO (optional, for short-term use)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (acetonitrile or methanol recommended for long-term storage) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Aliquoting: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -20°C or lower in a dark environment.
Protocol 2: Forced Degradation Study
A forced degradation study can help to understand the stability of the compound under various stress conditions and to identify potential degradation products.[7][8]
Stress Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 40-60°C |
| Base Hydrolysis | 0.1 M NaOH at 40-60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat at 60-80°C |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |
Procedure:
-
Sample Preparation: Prepare solutions of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).
-
Stress Application: Expose the solutions to the different stress conditions outlined in the table above for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. A C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Potential Degradation Pathways:
Based on the general chemistry of 2-amino-1,3,4-thiadiazoles, potential degradation pathways under forced degradation conditions may include:
-
Hydrolysis: The amino groups or the thiadiazole ring itself could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring opening.
-
Oxidation: The sulfur atom in the thiadiazole ring and the amino groups are potential sites for oxidation.
-
Dimerization/Polymerization: As observed with other aminothiazoles, dimerization or polymerization might occur, especially in certain solvents or under specific conditions.[5]
Caption: Potential degradation pathways of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
References
- Silva, M. V., et al. (2018). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics, 125, 229-240.
- García-Pérez, A., et al. (2016). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(20), 2289-2295.
- Yousif, E., et al. (2017). Photostability of PVC Films Containing Schiff Bases of 5-amino-1, 3, 4-thiadiazole-2-thiol. International Journal of Polymer Science, 2017.
- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3551–3571.
- Forin, C., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3326.
-
MySkinRecipes. (n.d.). 2-Amino-5-isopropyl-1,3,4-thiadiazole. Retrieved from [Link]
- Maddila, S., et al. (2016). Systematic scheme for synthesizing the 5-amino-1,3,4-thiadiazole derivative. Journal of Saudi Chemical Society, 20(Supplement 1), S291-S297.
- Alsante, K. M., et al. (2001). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 24(3), 339-361.
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
- Popa, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17457.
- Nath, M., & Kumar, A. (2006). Di- and triorganotin(IV) derivatives of 5-amino-3H-1,3,4-thiadiazole-2-thione as precursors for SnS/SnO{sub 2}: Thermal studies and related kinetic parameters. Thermochimica Acta, 440(1), 35-43.
- Çelik, H., & Alp, S. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology (pp. 174-184). ISRES Publishing.
- El-Sayed, M. A. A., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 29-41.
- Popescu, C., et al. (2005). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry, 79(2), 313-317.
- Gümüş, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29285-29298.
- Sharma, V., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
- Li, W. Y., et al. (2012). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Chemistry of Heterocyclic Compounds, 48(8), 1246-1251.
- Al-Sultani, K. H. J., & Al-Juboori, A. M. H. (2014). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Al-Nahrain University, 17(3), 9-16.
- Vo, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- Serban, G., & Forin, C. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3326.
- Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.
- Al-Juboori, A. M. H., & Al-Masoudi, W. A. M. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(4), 869-880.
- Stanković, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(13), 7575.
- Vignaduzzo, S. E., & Castellano, P. M. (2013). Trends in Analytical chemistry. TrAC Trends in Analytical Chemistry, 42, 136-153.
-
News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. Retrieved from [Link]
- Wankhede, S. B., et al. (2020). spiked force degradation assay method evaluation for estimation of amoxyclav in oral dosage form. World Journal of Pharmaceutical and Life Sciences, 6(9), 185-191.
- Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Method refinement for consistent results in 2-Amino-5-diisopropylamino-1,3,4-thiadiazole experiments
Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of experimentation with 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. As Senior Application Scientists, we have synthesized field-proven insights and foundational chemical principles to create this guide. Our goal is to empower you to refine your methods, troubleshoot challenges, and achieve consistent, high-quality results.
This guide is structured to address issues from synthesis to application in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered during the synthesis and handling of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole and related compounds.
Q1: What is the most common synthetic route for this class of compounds?
A1: The most prevalent and reliable method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative.[1][2] For the title compound, this would typically involve reacting a diisopropylamino-substituted carbonyl compound with thiosemicarbazide.
Q2: I'm not getting any product. What are the most likely initial culprits?
A2: The primary reasons for reaction failure are often poor quality starting materials or incorrect reaction conditions.[3] Ensure the purity of your thiosemicarbazide and the carboxylic acid precursor. Additionally, confirm that the dehydrating agent or catalyst (e.g., polyphosphoric acid, sulfuric acid) is active and used in the correct proportion.[1]
Q3: What are the typical impurities or side products I should expect?
A3: Common impurities include unreacted starting materials and isomeric byproducts. The most notable side product is the corresponding 1,2,4-triazole derivative, the formation of which can be favored under certain conditions, particularly alkaline mediums.[3][4]
Q4: How should I store the purified 2-Amino-5-diisopropylamino-1,3,4-thiadiazole?
A4: Like many amine-containing heterocyclic compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture, light, and oxidation.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures with a systematic approach, explaining the underlying chemistry and providing actionable solutions.
Synthesis & Reaction Monitoring
Q5: My reaction yield is consistently low. How can I optimize it?
A5: Low yield is a multifaceted problem. Beyond reagent purity, consider the following:
-
Reaction Time & Temperature: 1,3,4-thiadiazole formation can require elevated temperatures and sufficient time to proceed to completion.[1] We recommend monitoring the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.[3]
-
Solvent & Solubility: Poor solubility of starting materials can severely hinder reaction rates. If you observe poor dissolution, consider exploring alternative high-boiling point solvents.[3]
-
Dehydrating Agent: The cyclization step is a dehydration reaction. Ensure your acid catalyst (e.g., H₂SO₄, PPA) has not absorbed atmospheric moisture, which would reduce its efficacy.
Q6: My TLC plate shows multiple spots close to my product spot. How do I identify and minimize these side products?
A6: The key is to control the reaction medium. To minimize the formation of the isomeric 1,2,4-triazole, ensure the cyclization is conducted in a strongly acidic medium, which favors the formation of the 1,3,4-thiadiazole ring.[3] If side products persist, a carefully planned purification strategy is essential.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Impure starting materials | Verify purity of thiosemicarbazide and carboxylic acid via melting point or spectroscopy. |
| Ineffective catalyst/dehydrating agent | Use fresh, anhydrous acid catalyst (e.g., PPA, H₂SO₄). | |
| Suboptimal reaction time/temperature | Monitor reaction progress by TLC to establish the optimal endpoint. | |
| Side Product Formation | Incorrect pH during cyclization | Maintain a strongly acidic medium to favor 1,3,4-thiadiazole formation over 1,2,4-triazole.[3] |
| Reaction temperature too high | Run temperature optimization experiments, monitored by TLC. | |
| Oily/Sticky Product | Residual solvent or impurities | Dry thoroughly under high vacuum. Triturate with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization.[4] |
| Low Recovery After Purification | Product loss during multiple steps | Minimize the number of purification steps where possible. |
| Suboptimal recrystallization solvent | Perform small-scale solvent screening to find a system where the compound is soluble when hot but poorly soluble when cold. |
Purification & Isolation
Q7: After neutralization and extraction, my purified product is a sticky oil instead of a solid. What should I do?
A7: An oily product is a common issue that typically points to residual solvent or impurities preventing crystallization.[4]
-
Thorough Drying: First, ensure all solvents are removed by drying the product under a high vacuum for an extended period.
-
Trituration: If the product remains oily, attempt trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can remove impurities and induce crystallization.[4]
-
Column Chromatography: If trituration fails, purification via column chromatography is the most effective next step to separate the target compound from impurities that inhibit crystallization.
Q8: How do I choose an effective solvent system for column chromatography?
A8: The ideal solvent system is determined using TLC. You are looking for a system that moves your desired compound to an Rf value of approximately 0.3-0.4, while providing good separation from all impurity spots. A common starting point for this class of compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).
Characterization & Stability
Q9: The ¹H NMR spectrum of my final product looks complex, with more peaks than expected. What could be the cause?
A9: This often indicates the presence of impurities or structural isomers.
-
Isomeric Impurities: The presence of the 1,2,4-triazole side product is a common reason for extra peaks.
-
Rotational Isomers (Rotamers): The diisopropylamino group can exhibit restricted rotation around the C-N bond, leading to the appearance of multiple sets of peaks for the isopropyl protons at room temperature. To confirm this, you can run a variable-temperature NMR experiment; if the peaks coalesce at higher temperatures, they are likely due to rotamers.
-
Residual Solvents: Check for characteristic peaks from solvents used during reaction or purification (e.g., ethanol, ethyl acetate, DMF).
Section 3: Validated Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize based on their specific equipment and reagent batches.
General Synthesis Workflow
This diagram outlines the fundamental steps from starting materials to the purified product.
Caption: General workflow for synthesis and purification.
Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole
This is a generalized procedure based on established methods for analogous compounds.[1][5] It must be adapted and optimized.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (1.0 eq) and the corresponding carboxylic acid (1.0-1.2 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) as the dehydrating agent. The mixture will likely become thick.
-
Reaction: Heat the reaction mixture with vigorous stirring to 100-120°C for 1-3 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding a base, such as concentrated ammonium hydroxide, until the pH is approximately 8-9. This will precipitate the crude product.[1][5]
-
Isolation: Filter the resulting precipitate using a Büchner funnel, wash the solid thoroughly with cold water, and allow it to air-dry.
Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol). The ideal solvent will fully dissolve the crude product at high temperature but very little at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under a high vacuum.
Section 4: Troubleshooting Logic Flow
When encountering issues, a logical decision-making process is critical. The following diagram provides a systematic guide to troubleshooting common synthesis problems.
Caption: Decision tree for troubleshooting synthesis.
References
-
IJOIR. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. Retrieved from [Link]
-
Le, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Retrieved from [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 12, 1545-1566. Retrieved from [Link]
-
ResearchGate. (2025). The Study of Chemical and Biological Behaviour of Novel 2-Ammino5-(Substituted)-1,3,4-Thiadiazole. ResearchGate. Retrieved from [Link]
- Hoggarth, E. (1957). U.S. Patent No. US2799683A. Google Patents.
-
National Institutes of Health. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. Retrieved from [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]
- Young, R. W. (1959). U.S. Patent No. US2891961A. Google Patents.
-
Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 80-87. Retrieved from [Link]
- CN102020658A. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Retrieved from [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Retrieved from [Link]
-
ResearchGate. (2025). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate. Retrieved from [Link]
-
Al-Masoudi, W. A. M. (2007). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal, 4(1). Retrieved from [Link]
-
IntechOpen. (2024). Chapter 7: Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. IntechOpen. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate. Retrieved from [Link]
-
Pal, D., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research, 22(9), 4347-4358. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. Retrieved from [Link]
Sources
Avoiding degradation of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole during storage
Welcome to the technical support center for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole (CAS No. 72269-92-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. As a substituted 2-amino-1,3,4-thiadiazole, this compound possesses a reactive heterocyclic core and amine functionalities that are susceptible to environmental factors if not handled and stored correctly.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to mitigate degradation and ensure experimental reproducibility.
Overview of Chemical Stability
2-Amino-5-diisopropylamino-1,3,4-thiadiazole is a solid, crystalline powder.[4] The stability of this compound is primarily influenced by its 2-amino-1,3,4-thiadiazole core. This heterocyclic system is known to be susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation, particularly when exposed to atmospheric moisture, oxygen, and light over extended periods. The presence of two amine groups, a primary amino group at position 2 and a bulky, electron-donating diisopropylamino group at position 5, influences the molecule's reactivity and potential degradation pathways. Improper storage can lead to the formation of impurities that may compromise experimental outcomes.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole?
A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5] A desiccator or a dry box with an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term storage.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Minimizes oxidation of the amine and thiadiazole ring. |
| Humidity | Dry / Desiccated | Prevents hydrolysis of the amine groups and the thiadiazole ring. |
| Light | Amber vial / Dark location | Protects against potential photodegradation. |
| Container | Tightly sealed, non-reactive material | Prevents exposure to atmospheric moisture and oxygen. |
Q2: I've received the compound in a standard screw-cap vial. Is this sufficient for long-term storage?
A2: While suitable for short-term storage, a standard vial may not provide a perfect long-term seal against moisture and air ingress. For storage beyond a few weeks, it is best practice to transfer the vial into a larger, sealed container with a desiccant or to store it inside a glovebox or desiccator under an inert atmosphere.
Q3: What are the visible signs of degradation?
A3: Visual inspection can be an initial indicator of degradation. A pure sample of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole should be a white to off-white or beige solid.[4][6] Any significant color change (e.g., to yellow or brown), change in texture (e.g., clumping, deliquescence), or noticeable odor may indicate chemical degradation. However, the absence of these signs does not guarantee purity. Analytical verification is always recommended.
Q4: Can I handle this compound on an open bench?
A4: For weighing and preparing solutions, it is acceptable to handle the solid on an open bench for brief periods. However, to minimize exposure to atmospheric moisture and oxygen, it is advisable to work quickly. For extended handling or if the compound is deemed particularly sensitive for your application, using a glovebox or a nitrogen-purged glove bag is recommended.
Troubleshooting Guide: Experimental Issues and Degradation
Encountering unexpected results in your experiments? Degradation of a key starting material like 2-Amino-5-diisopropylamino-1,3,4-thiadiazole could be a contributing factor. This guide helps you diagnose and resolve such issues.
Issue 1: Inconsistent or Low Yields in Synthesis
-
Symptom: You are using the compound as a reactant, and the reaction yield is lower than expected or varies significantly between batches.
-
Potential Cause: The primary amino group at the 2-position is a key reactive site for many synthetic transformations.[2] If the compound has degraded, the concentration of the active starting material is reduced. Oxidation or hydrolysis of the amine can render it unreactive for the desired transformation.
-
Troubleshooting Steps:
-
Assess Purity: Before use, analyze the purity of your 2-Amino-5-diisopropylamino-1,3,4-thiadiazole batch using the HPLC method detailed below or by taking a melting point. The melting point of related 2-amino-5-alkyl-1,3,4-thiadiazoles is sharp.[4] A broad melting range suggests impurities.
-
Use a Fresh Batch: If possible, repeat the reaction with a freshly opened or newly purchased batch of the compound.
-
Improve Storage: If you suspect degradation occurred in your lab, review and improve your storage protocol based on the recommendations in the FAQ section.
-
Issue 2: Appearance of Unexpected Side Products
-
Symptom: Your reaction mixture shows unexpected spots on TLC or peaks in LC-MS that do not correspond to your starting materials or expected product.
-
Potential Cause: Degradation products of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole can act as impurities that may participate in side reactions. For instance, hydrolysis of the primary amine could lead to a hydroxyl-substituted thiadiazole, which might react differently under your experimental conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Issue 3: Poor Reproducibility in Biological Assays
-
Symptom: The compound is used in a biological assay (e.g., as a ligand or inhibitor), and the results (e.g., IC50, binding affinity) are not reproducible.
-
Potential Cause: The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on their specific structure.[7] Even minor degradation can lead to a loss of activity or the introduction of artifacts. The purity of the compound is paramount for reliable biological data.
-
Troubleshooting Steps:
-
Quantitative Purity Analysis: Use a validated analytical method like HPLC with UV detection to determine the exact purity of the compound stock.
-
Fresh Stock Solutions: Prepare fresh stock solutions from solid material for each experiment. Avoid using old solutions, as the compound may also degrade in solution, depending on the solvent and storage conditions.
-
Solvent Compatibility: Ensure the solvent used for stock solutions is anhydrous and appropriate for the compound. Protic solvents may facilitate hydrolysis over time.
-
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, adapted from established methods for similar compounds. Method optimization may be required for your specific equipment.
Objective: To determine the purity of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole and detect the presence of potential degradation products.
Materials:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for MS compatibility)
-
Sample of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in Water
-
Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan from 200-400 nm with a DAD; select an optimal wavelength (likely around 250-280 nm) for quantification.
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Degradation is indicated by the presence of additional peaks, which are typically more polar (eluting earlier) if hydrolysis has occurred.
-
References
-
SIELC Technologies. (n.d.). Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. (n.d.). Retrieved from [Link]
- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2).
- Le, V. Q., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
-
Georganics. (2011). 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE. Retrieved from [Link]
- Ribeiro da Silva, M. A., et al. (2014). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. The Journal of Chemical Thermodynamics, 73, 45-53.
-
Georganics. (2011). 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE. Retrieved from [Link]
- Li, W.-Y., et al. (2012). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 56-64.
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Retrieved from [Link]
- Raszewski, G., et al. (2014). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. Acta Poloniae Pharmaceutica, 71(4), 635-642.
-
ResearchGate. (n.d.). A theoretical study on the structure of 2-amino-1,3,4-thiadiazole and its 5-substituted derivatives in the gas phase, water, THF and DMSO solutions. Retrieved from [Link]
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
-
MySkinRecipes. (n.d.). 2-Amino-5-isopropyl-1,3,4-thiadiazole. Retrieved from [Link]
- Forgacs, E., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566.
- Khan, I., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- G_Serban, E., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545-1566.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. Drug Design, Development and Therapy, 12, 1545-1566.
Sources
- 1. fishersci.com [fishersci.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Amino-5-isopropyl-1,3,4-thiadiazole [myskinrecipes.com]
- 4. dovepress.com [dovepress.com]
- 5. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Amino-5-diisopropylamino-1,3,4-thiadiazole and Structurally Related Derivatives
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and capacity to engage with a multitude of biological targets.[1][2] This five-membered ring, containing sulfur and two nitrogen atoms, serves as a versatile framework for developing agents with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The efficacy of these compounds is profoundly influenced by the nature and position of substituents on the thiadiazole core.[5] This guide provides a comparative analysis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, a representative derivative with bulky lipophilic substitution, against other key derivatives to elucidate critical structure-activity relationships (SAR).
The 1,3,4-Thiadiazole Scaffold: Synthesis and Significance
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is typically achieved through the cyclization of thiosemicarbazide precursors.[6] A common and versatile method involves reacting a carboxylic acid (or its derivative) with thiosemicarbazide, followed by an acid-catalyzed cyclization and dehydration step.[7][8] This approach allows for significant diversity at the 5-position of the thiadiazole ring, which is crucial for modulating the compound's biological activity. The 2-amino group is a key feature, often serving as a hydrogen bond donor and a point for further derivatization.[1][9]
The interest in 2-amino-1,3,4-thiadiazoles surged following the discovery of their cytostatic properties, leading to extensive research into their potential as anticancer agents.[9][10] These compounds can readily cross cellular membranes due to their mesoionic character, enhancing their bioavailability and interaction with intracellular targets like enzymes and proteins.[5]
The synthetic pathway to 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone of their development. The choice of the starting carboxylic acid or isothiocyanate directly dictates the substituent at the C5 position, allowing for tailored design based on the desired therapeutic target.
Caption: General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Spotlight on 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
While specific experimental data for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is not extensively documented in publicly available literature, we can infer its properties based on established SAR principles for this class of compounds. The diisopropylamino group at the C5 position is a noteworthy feature. It is bulky and highly lipophilic, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
-
Lipophilicity: The isopropyl groups would substantially increase the compound's affinity for lipid environments, potentially enhancing its ability to cross cell membranes.[11] This is a critical factor for reaching intracellular targets.
-
Steric Hindrance: The bulkiness of the diisopropylamino group may influence how the molecule fits into the binding pocket of a target enzyme or receptor. This can either enhance selectivity for a specific target or, conversely, reduce its activity if the binding site is sterically constrained.
-
Electronic Effects: The nitrogen atom of the amino group is an electron donor, which influences the electronic distribution within the thiadiazole ring and can affect binding interactions.
Comparative Analysis with Other Derivatives
To understand the unique contributions of the diisopropylamino substituent, we will compare it with other derivatives where the group at the C5 position is varied. We will focus on derivatives with different electronic and steric properties, such as phenyl, substituted phenyl, and smaller alkylamino groups.
| Derivative (Substituent at C5) | Biological Activity | Target/Assay | Potency (e.g., IC50, MIC) | Reference |
| Phenyl | Anticancer | Multiple Cell Lines | Varies | [12] |
| 4-Fluorophenyl / 4-Nitrophenyl | Anticancer | Breast Cancer (MDA MB-231) | Significant inhibitory activity | [13] |
| (4-Substituted phenyl)amino | Antimicrobial | S. aureus, E. coli, A. niger | MIC: 25 µg/mL (for F, Cl derivatives) | [11] |
| Alkylthio / Arylthio | Antimicrobial | Various bacteria & fungi | Good to excellent activity | [14] |
| 2-(benzenesulfonylmethyl)phenyl | Anticancer | Colon Cancer (LoVo) | IC50: 2.44 µM | [5] |
| Inferred: Diisopropylamino | Predicted: Anticancer/Antimicrobial | - | Hypothesized to have high potency due to lipophilicity | - |
Analysis of Structure-Activity Relationships (SAR):
-
Aromatic Substituents (C5-Phenyl): The presence of a phenyl ring at the C5 position is a common motif for anticancer activity.[13] Further substitution on this phenyl ring with electron-withdrawing groups, such as fluorine or nitro groups, has been shown to enhance this activity.[11][13] This suggests that modulating the electronic properties of the C5 substituent is a key strategy for optimizing potency.
-
Amino Substituents (C5-NR₂): Derivatives with an amino group at C5, particularly when part of a larger heterocyclic system or substituted with aryl groups, exhibit potent antimicrobial properties.[11] The nitrogen atom can participate in crucial hydrogen bonding interactions within the target's active site. The high lipophilicity of the diisopropylamino group in our target compound would likely favor activity against pathogens with lipid-rich cell walls or enhance penetration into host cells for intracellular targets.
-
Linker Groups: The inclusion of flexible linkers, such as sulfonylmethylphenyl, can allow the molecule to adopt an optimal conformation for binding, as seen in the potent anticancer activity of compound 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) against colon cancer cells.[5]
Experimental Protocols for Evaluation
To empirically determine and compare the activity of these derivatives, standardized and validated assays are essential. The following protocols provide a framework for assessing their anticancer and antimicrobial potential.
This protocol is designed to measure the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration causing 50% inhibition of cell growth) for each compound.
Rationale for Choices: The MTT assay is chosen for its reliability, high throughput, and direct correlation between colorimetric signal and viable cell number. Using multiple cell lines provides a broader picture of the compound's spectrum of activity.
Caption: High-throughput screening workflow for anticancer activity.
Conclusion and Future Directions
The 2-amino-1,3,4-thiadiazole scaffold is a highly adaptable platform for drug discovery.[1][9] Comparative analysis demonstrates that substituents at the C5 position are a critical determinant of biological activity.
-
Aromatic and heteroaromatic groups at C5 are consistently associated with potent anticancer activity, which can be fine-tuned by substitution on the aromatic ring.[13]
-
Substituted amino and thioether groups at C5 often confer significant antimicrobial properties.[11][14][15]
Based on these established trends, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is predicted to be a promising candidate for further investigation. Its high lipophilicity may enhance cell permeability and potency. Empirical testing using the protocols outlined above is necessary to validate this hypothesis and to directly compare its efficacy against derivatives with different physicochemical properties. Future research should focus on synthesizing a focused library of C5-amino substituted thiadiazoles with varying steric bulk and lipophilicity to build a more detailed quantitative structure-activity relationship (QSAR) model, accelerating the development of novel therapeutic agents.
References
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available from: [Link]
-
Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Mini-Reviews in Medicinal Chemistry, 18(16), 1362-1376. Available from: [Link]
-
Gawel, K., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 17(1), 1. Available from: [Link]
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Molecular Sciences, 19(6), 1545. Available from: [Link]
-
Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available from: [Link]
-
Al-Otaibi, M. A., et al. (2018). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Global Pharma Technology, 10(08), 346-353. Available from: [Link]
-
El-Sayed, W. M., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16053–16071. Available from: [Link]
-
Various Authors. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. Available from: [Link]
-
Liu, X., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available from: [Link]
-
Oleson, J. J., et al. (1953). THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. Journal of the American Chemical Society, 75(22), 5713–5713. Available from: [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available from: [Link]
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. Available from: [Link]
- CN103012395A. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
Various Authors. (n.d.). 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD. ResearchGate. Available from: [Link]
-
Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16335-16355. Available from: [Link]
-
El-Sayed, W. M., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. ResearchGate. Available from: [Link]
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 28(1), 3. Available from: [Link]
-
Various Authors. (n.d.). Synthesis of new 2,5-Disubstituted-1,3,4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities. ResearchGate. Available from: [Link]
-
Various Authors. (n.d.). Design strategy of 2,5-disubstituted-1,3,4-thiadiazole structure. ResearchGate. Available from: [Link]
-
Various Authors. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available from: [Link]
-
Plech, T., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3986. Available from: [Link]
-
Kempegowda, M., & Kanchugarakoppal, R. S. (2020). Structural studies of 2,5-disubstituted 1,3,4- thiadiazole derivatives from dithioesters under the mild condition. Synthetic Communications, 50(10), 1461-1472. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-5-piperidinoethylthio-1,3,4-thiadiazole. PubChem. Available from: [Link]
-
Various Authors. (2021). Thiadiazoles and Their Properties. ISRES Publishing. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dovepress.com [dovepress.com]
- 12. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole Analogues
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in crucial hydrogen bonding interactions.[1] This five-membered heterocyclic ring is a versatile scaffold, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] A particularly promising class of these compounds is the 2-amino-1,3,4-thiadiazoles, where substitutions at the 5-position can significantly modulate their biological effects.
This guide delves into the structure-activity relationship (SAR) of 2-amino-1,3,4-thiadiazole analogues, with a specific focus on the influence of a diisopropylamino substituent at the 5-position. While direct experimental data on the 2-amino-5-diisopropylamino-1,3,4-thiadiazole analogue is not extensively available in public literature, this guide will extrapolate from the established SAR of related analogues to provide a comparative analysis of its expected performance against other alternatives. By examining the trends associated with various substituents at the 5-position, we can project the potential therapeutic value of this specific analogue.
The Core Scaffold: 2-Amino-1,3,4-thiadiazole
The 2-amino-1,3,4-thiadiazole core is a privileged structure in drug discovery. The amino group at the 2-position is a key pharmacophoric feature, often involved in critical interactions with biological targets. The 5-position of the thiadiazole ring offers a strategic point for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
Caption: Core structure of 2-amino-1,3,4-thiadiazole.
Structure-Activity Relationship at the 5-Position: A Comparative Analysis
The nature of the substituent at the 5-position of the 2-amino-1,3,4-thiadiazole ring plays a pivotal role in determining the compound's biological activity. Variations in the size, lipophilicity, and electronic properties of this substituent can lead to significant differences in potency and selectivity.
The Influence of Alkylamino Substituents
Studies on various 2-amino-5-(substituted)-1,3,4-thiadiazole analogues have revealed that the introduction of alkylamino groups at the 5-position can enhance antibacterial activity. A key trend observed is that an increase in the length and branching of the alkyl chain can lead to improved potency. For instance, analogues with n-butyl or cyclohexyl substituents have demonstrated higher antibacterial efficacy compared to those with smaller alkyl groups.[3]
This suggests that the diisopropylamino group, with its branched and lipophilic nature, is likely to confer significant antibacterial activity to the 2-amino-1,3,4-thiadiazole scaffold. The bulky isopropyl groups may enhance membrane permeability and provide a better fit into the active site of bacterial enzymes.
Comparison with Other Functional Groups
To provide a broader context, the following table compares the anticipated effects of the diisopropylamino group with other common substituents at the 5-position, based on existing SAR literature.
| 5-Position Substituent | Key Structural Features | Anticipated Biological Activity | Supporting Rationale |
| Diisopropylamino | Bulky, branched, lipophilic amine | Potentially high antibacterial and anticancer activity. | Increased lipophilicity can enhance cell membrane penetration. The bulky nature may promote specific binding to target enzymes. |
| Methylamino/Ethylamino | Small, less lipophilic amines | Moderate antibacterial activity. | The free amine group is crucial for activity, and smaller alkyl substitutions are generally well-tolerated.[4] |
| Phenyl | Aromatic, planar | Can exhibit a range of activities depending on further substitution on the phenyl ring. | Aromatic rings can engage in π-π stacking interactions with biological targets.[4] |
| Nitrofuryl | Heterocyclic, electron-withdrawing | Potent antibacterial activity. | The nitro group is a well-known pharmacophore in antibacterial agents.[4] |
| Mercapto/Thioether | Sulfur-containing | Activity is dependent on the substitution at the sulfur atom. | Introduction of an arylethanone moiety at the mercapto group has been shown to improve antimicrobial activity.[5] |
Experimental Data: A Comparative Overview
| Compound | 5-Position Substituent | Target Organism | MIC (µg/mL) | Reference |
| Analogue 1 | Isopropyl | Escherichia coli | 1.95 | [3] |
| Analogue 2 | n-Butyl | Enterococcus faecalis | 3.90 | [3] |
| Analogue 3 | Isobutyl | Escherichia coli | 3.90 | [3] |
| Analogue 4 | p-Chlorophenyl | Staphylococcus aureus | 62.5 | [4] |
This data reinforces the hypothesis that bulky alkyl groups at the 5-position can lead to potent antibacterial activity. The low MIC value for the isopropyl-substituted analogue against E. coli is particularly noteworthy and suggests that the diisopropylamino analogue could exhibit similar or even enhanced potency.
Experimental Protocols
The synthesis and biological evaluation of 2-amino-5-substituted-1,3,4-thiadiazole analogues can be achieved through established methodologies.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common and efficient method for the synthesis of this class of compounds involves the cyclization of a carboxylic acid and thiosemicarbazide.[6]
Step-by-Step Methodology:
-
Reactant Mixture: In a dry reaction vessel, add 1 molar equivalent of thiosemicarbazide, 1 to 1.2 molar equivalents of the corresponding carboxylic acid (e.g., diisopropylaminoacetic acid for the target compound), and 1 to 1.2 molar equivalents of a dehydrating agent such as phosphorus pentachloride.
-
Reaction: The mixture is ground evenly at room temperature. The reaction is typically allowed to proceed for a short period.
-
Work-up: An alkaline solution is added to the crude product until the pH of the mixed solution reaches 8-8.2.
-
Purification: The resulting mixture is filtered, and the filter cake is washed, dried, and then recrystallized to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Caption: General synthetic workflow.
Antibacterial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Step-by-Step Methodology:
-
Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The structure-activity relationship of 2-amino-1,3,4-thiadiazole analogues highlights the critical role of the substituent at the 5-position in modulating biological activity. Based on the established trends, the 2-amino-5-diisopropylamino-1,3,4-thiadiazole analogue is projected to be a promising candidate for further investigation, particularly as an antibacterial agent. The bulky and lipophilic nature of the diisopropylamino group is anticipated to enhance its potency.
To validate this hypothesis, the synthesis and rigorous biological evaluation of 2-amino-5-diisopropylamino-1,3,4-thiadiazole are warranted. Further studies should include a broader range of bacterial and fungal strains, as well as an assessment of its cytotoxicity against mammalian cell lines to determine its therapeutic index. The exploration of this and other novel substitutions at the 5-position of the 2-amino-1,3,4-thiadiazole scaffold holds significant potential for the discovery of new and effective therapeutic agents.
References
- A method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. IntechOpen.
- Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(15), 3488.
- Ibrahim, T. S., et al. (2014). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Journal of Chemistry, 2014, 1-7.
- Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(15), 3488.
- Kaur, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8734.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3541–3566.
- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.
- Kim, Y., et al. (2013). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 21(14), 4258-4269.
- Gür, M., et al. (2023).
- Le, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- A theoretical study on the structure of 2-amino-1,3,4-thiadiazole and its 5-substituted derivatives in the gas phase, water, THF and DMSO solutions.
- El-Sayed, N. F., et al. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 28(14), 5369.
- 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to 2-Amino-5-diisopropylamino-1,3,4-thiadiazole: A Novel Scaffold for Phosphodiesterase 4 (PDE4) Inhibition
This guide provides a comprehensive framework for the biological characterization of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, a novel chemical entity. We propose a systematic benchmarking of this compound against established inhibitors of Phosphodiesterase 4 (PDE4), a clinically significant enzyme target. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for inflammatory and neurological disorders.
The 2-amino-1,3,4-thiadiazole core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The specific substitution of a diisopropylamino group at the 5-position presents a unique chemical space, warranting a thorough investigation of its pharmacological potential. This guide outlines the scientific rationale, experimental protocols, and data interpretation framework for evaluating this compound as a PDE4 inhibitor, using the prototypical inhibitor Rolipram and the natural product Mesembrenone as benchmarks.
Scientific Rationale: Targeting the Phosphodiesterase 4 (PDE4) Family
Phosphodiesterase 4 (PDE4) is a family of enzymes primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[6][7] The PDE4 family is the most prevalent PDE in immune cells, and its inhibition leads to an increase in intracellular cAMP levels.[6][8] This elevation in cAMP has a broad spectrum of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the modulation of immune cell function.[7][9]
Four subtypes of PDE4 (A, B, C, and D) have been identified, with distinct expression patterns and biological roles.[9] For instance, PDE4B and PDE4D are implicated in the regulation of inflammation and neutrophil function, while PDE4A and PDE4D are widely expressed in the brain and are targets for cognitive enhancement.[7][9] Consequently, PDE4 inhibitors have been successfully developed for a range of diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[10][11]
The prototypical PDE4 inhibitor, Rolipram, has been extensively used in research to explore the therapeutic potential of PDE4 inhibition in autoimmune diseases, Alzheimer's disease, and cognitive enhancement.[12][13] However, its clinical development was halted due to a narrow therapeutic window and significant side effects, such as nausea and emesis.[9][12] This has driven the search for next-generation inhibitors with improved subtype selectivity and better tolerability. Mesembrenone, an alkaloid from Sceletium tortuosum, is a dual serotonin reuptake inhibitor and a PDE4 inhibitor, highlighting the potential for natural products in this space.[6][14][15]
By benchmarking 2-Amino-5-diisopropylamino-1,3,4-thiadiazole against Rolipram and Mesembrenone, we can ascertain its potency, selectivity across PDE4 subtypes, and cellular efficacy, thereby providing a clear assessment of its therapeutic potential.
Benchmarking Workflow: From Enzyme to Cell
A logical and phased approach is critical to robustly characterize a novel compound. The workflow below outlines the key stages of the benchmarking process.
Caption: A phased experimental workflow for benchmarking novel PDE4 inhibitors.
Experimental Protocols
In Vitro PDE4 Enzymatic Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PDE4 subtypes. The assay is based on the principle of fluorescence polarization (FP), where a fluorescently labeled cAMP (cAMP-FAM) is hydrolyzed by PDE4, and the resulting AMP-FAM is captured by a binding agent, leading to a change in polarization.[16][17]
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes (Sigma-Aldrich or equivalent).
-
PDE4 Assay Kit (e.g., BPS Bioscience, Cat. No. 79559) containing cAMP-FAM, Binding Agent, and assay buffer.[16]
-
Test compounds: 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, Rolipram (positive control), Mesembrenone.
-
DMSO (Dimethyl sulfoxide).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in DMSO. Subsequently, prepare an intermediate dilution of these compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute each PDE4 subtype to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to achieve a robust assay window.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 10 µL of the diluted PDE4 enzyme solution to each well. For the "no enzyme" control, add 10 µL of assay buffer.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the cAMP-FAM substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the product by adding 10 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow for the binding to stabilize.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Fluorescence Polarization: This homogenous assay format is highly amenable to high-throughput screening, requires no wash steps, and is generally less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence intensity-based assays.[16]
-
Subtype Profiling: Testing against all four major subtypes is crucial to determine the selectivity profile of the novel compound.[18] High selectivity for specific subtypes (e.g., PDE4B/D over PDE4A) may lead to a better therapeutic window and reduced side effects.[18]
Cellular Assay: Inhibition of TNF-α Release from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from human PBMCs stimulated with lipopolysaccharide (LPS). This provides a measure of the compound's anti-inflammatory activity in a more physiologically relevant context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds and controls (as above).
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Resuspend isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (Rolipram). Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to stimulate TNF-α production. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices:
-
Primary Human Cells: Using PBMCs provides a more physiologically relevant system than immortalized cell lines for studying inflammatory responses.[19]
-
LPS Stimulation: LPS is a potent activator of monocytes and macrophages within the PBMC population, leading to a robust and reproducible release of TNF-α, a key cytokine in inflammation that is modulated by cAMP levels.[7]
-
ELISA Detection: ELISA is a highly sensitive and specific method for quantifying cytokine levels in culture supernatants.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data for our compound of interest, 2-Amino-5-diisopropylamino-1,3,4-thiadiazole ("Compound TDZ"), alongside known values for the benchmark inhibitors. This illustrates how the experimental data would be structured for a direct comparison.
Table 1: In Vitro Enzymatic Inhibition of PDE4 Subtypes
| Compound | PDE4A IC50 (nM)[8][20] | PDE4B IC50 (nM)[8][20][21] | PDE4C IC50 (nM)[21] | PDE4D IC50 (nM)[8][20][21] | Selectivity (PDE4B vs. PDE4D) |
| Compound TDZ | 150 | 25 | 2500 | 40 | 1.6-fold |
| Rolipram | 3 | 130 | >10,000 | 240 | 1.8-fold |
| Mesembrenone | >1000 | >1000 | >1000 | 470 | N/A |
Table 2: Cellular Anti-inflammatory Activity
| Compound | Inhibition of LPS-induced TNF-α in PBMCs (EC50, nM) |
| Compound TDZ | 50 |
| Rolipram | 26[8] |
| Mesembrenone | >1000 |
Interpretation of Results:
Based on this hypothetical data, "Compound TDZ" demonstrates potent inhibition of PDE4B and PDE4D, the two subtypes most associated with inflammation. Its cellular activity in inhibiting TNF-α release is comparable to that of Rolipram. Notably, it shows a preference for PDE4B/D over PDE4A and C, which is a desirable characteristic for anti-inflammatory drug candidates. While Rolipram is more potent against PDE4A, its overall cellular anti-inflammatory effect is similar to our hypothetical compound. Mesembrenone, in this context, serves as a weaker PDE4 inhibitor, consistent with its known pharmacology.[14][15]
Signaling Pathway Visualization
The diagram below illustrates the central role of PDE4 in modulating cAMP signaling and subsequent inflammatory responses.
Caption: PDE4 inhibition increases cAMP, promoting anti-inflammatory pathways.
Conclusion
This guide outlines a robust, multi-step process for benchmarking the novel compound 2-Amino-5-diisopropylamino-1,3,4-thiadiazole against established PDE4 inhibitors. By systematically evaluating its enzymatic potency, subtype selectivity, and cellular efficacy, researchers can gain critical insights into its potential as a therapeutic agent. The provided protocols and data interpretation framework serve as a comprehensive resource to guide the preclinical characterization of this and other novel candidates in drug discovery programs targeting inflammatory and neurological diseases.
References
-
Wikipedia. PDE4 inhibitor. [Link]
-
Wikipedia. Rolipram. [Link]
-
Li, H., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. ACS Publications. [Link]
-
García-Mera, X., et al. (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). Taylor & Francis Online. [Link]
-
Alzheimer's Drug Discovery Foundation. Rolipram. [Link]
-
Lee, J. Y., et al. (2018). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. PubMed Central. [Link]
-
Wikipedia. Mesembrenone. [Link]
-
Cazzola, M., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. [Link]
-
Titus, S., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health. [Link]
-
Wang, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PubMed Central. [Link]
-
Patnala, S., & Kanfer, I. (2017). Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology. PubMed. [Link]
-
Cilibrizzi, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed. [Link]
-
Titus, S., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Europe PMC. [Link]
-
University of Bath. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
Cilibrizzi, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed Central. [Link]
-
ResearchGate. (PDF) PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
Blauvelt, A., et al. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. SpringerLink. [Link]
-
Souness, J. E., et al. (1997). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. National Institutes of Health. [Link]
-
da Silva, A. C. C., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology. [Link]
-
BPS Bioscience. PDE4B1 Assay Kit. [Link]
-
BPS Bioscience. PDE4C Assay Kit. [Link]
-
ResearchGate. Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. [Link]
-
ResearchGate. MESEMBRINE IS AN INHIBITOR OF PDE4 THAT FOLLOWS STRUCTUREACTIVITY RELATIONSHIP OF ROLIPRAM. [Link]
-
Li, Y-F., et al. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. MDPI. [Link]
-
Bencze, L. C., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]
-
ResearchGate. (2022). The Study of Chemical and Biological Behaviour of Novel 2-Ammino5-(Substituted)-1,3,4-Thiadiazole. [Link]
-
Al-Maydama, H. M. A., et al. (2020). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. PubMed Central. [Link]
-
Al-Obaidi, A. S. M., et al. (2023). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]
-
Cilibrizzi, A., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
-
Wang, S-F., et al. (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]
-
Caring Sunshine. Relationship: Specific Neurotransmitters and Mesembrine. [Link]
-
Bencze, L. C., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PubMed Central. [Link]
-
ResearchGate. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]
-
Bencze, L. C., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press. [Link]
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. immune-system-research.com [immune-system-research.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rolipram - Wikipedia [en.wikipedia.org]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Mesembrenone - Wikipedia [en.wikipedia.org]
- 15. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. mdpi.com [mdpi.com]
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Structure in Oncology
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The 1,3,4-thiadiazole ring is one such "privileged scaffold," a five-membered heterocycle whose derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer properties.[1][2] The ring's unique electronic and structural characteristics, such as its mesoionic nature and ability to act as a bioisostere of pyrimidine, allow molecules incorporating it to readily cross cellular membranes, interact with diverse biological targets, and interfere with critical pathways like DNA replication.[2][3]
This guide presents a head-to-head comparison of a parent compound, 2-Amino-5-phenyl-1,3,4-thiadiazole (Compound A) , with two closely related analogues: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (Compound B) and 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole (Compound C) . Our objective is to provide a clear, data-driven analysis of how subtle modifications to the C5 aryl substituent influence in vitro anticancer activity. We will delve into the experimental protocols required to generate this comparative data and explore a common mechanism of action for this chemical class—the inhibition of tubulin polymerization.
Comparative Analysis of In Vitro Anticancer Potency
The primary metric for evaluating the potency of a potential anticancer compound in vitro is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the proliferation of a cancer cell line by 50%. For this comparison, we will focus on the well-characterized human breast adenocarcinoma cell line, MCF-7, a workhorse model in oncology research.[2][3][4]
The selection of comparators is a critical aspect of establishing a Structure-Activity Relationship (SAR). By introducing an electron-withdrawing group (chloro, Compound B ) and an electron-donating group (methoxy, Compound C ) at the para-position of the phenyl ring, we can directly probe the electronic and steric effects on cytotoxic activity.
Table 1: Comparative Cytotoxicity (IC50) against MCF-7 Cells
| Compound ID | Compound Name | C5-Aryl Substituent | IC50 (µM) against MCF-7 |
| A | 2-Amino-5-phenyl-1,3,4-thiadiazole | -H | 23.29 |
| B | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | -Cl | 5.36 |
| C | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | -OCH3 | 12.60 |
| Doxorubicin | Reference Drug | N/A | 0.98 |
Note: The IC50 values presented are representative values synthesized from multiple literature sources on similar 2-amino-5-aryl-1,3,4-thiadiazole derivatives to illustrate a typical SAR trend.[4][5]
Expert Interpretation of SAR Data
The data presented in Table 1 reveals a clear SAR trend. The unsubstituted parent Compound A displays moderate activity. The introduction of a chloro group at the para-position (Compound B ) results in a significant enhancement of potency, with an IC50 value approximately 4.3 times lower than the parent compound. Conversely, the addition of a methoxy group (Compound C ) also increases potency, but to a lesser extent than the chloro-substituted analogue.
This suggests that the electronic properties and lipophilicity of the C5 substituent play a crucial role in the compound's anticancer activity. The electron-withdrawing nature and increased lipophilicity of the chlorine atom in Compound B may enhance binding interactions with the biological target or improve cell membrane permeability, leading to higher intracellular concentrations and greater efficacy. The electron-donating methoxy group in Compound C also appears to be favorable compared to the unsubstituted ring, but its effect is less pronounced.
Experimental Protocol: IC50 Determination via MTT Assay
The data summarized above is typically generated using a colorimetric method known as the MTT assay. This assay measures the metabolic activity of cells, which serves as a reliable proxy for cell viability and proliferation.[6][7][8] The underlying principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells. The quantity of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for determining IC50 values using the MTT assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest MCF-7 cells during their logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer to ensure viability is >95%.
-
Dilute the cell suspension in complete growth medium (e.g., DMEM with 10% FBS) to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well flat-bottom plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound (A, B, and C) in DMSO.
-
Perform a serial dilution of the stock solutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the highest equivalent concentration of DMSO) and a "no-cell" blank control (medium only).
-
After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the respective compound dilutions or control solutions.
-
Return the plate to the incubator for an additional 48 to 72 hours.
-
-
MTT Assay and Data Acquisition:
-
Following the incubation period, add 20 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).
-
Plot the percent viability against the log-transformed concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value.[6]
-
Mechanism of Action: Inhibition of Tubulin Polymerization
A well-documented mechanism of action for many heterocyclic anticancer agents, including certain thiadiazole derivatives, is the disruption of microtubule dynamics.[9] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic polymerization and depolymerization are critical for cell division, specifically for the formation of the mitotic spindle.[9]
Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[10] This mechanism is shared by clinically successful drugs like vinca alkaloids and colchicine.
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
To experimentally validate this mechanism, a cell-free in vitro tubulin polymerization assay can be performed. This assay directly measures the assembly of purified tubulin into microtubules and quantifies how a test compound affects this process. The polymerization is typically monitored by measuring the increase in light absorbance or fluorescence over time.
Step-by-Step Methodology
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., G-PEM buffer containing GTP) to a final concentration of 3-4 mg/mL.[9]
-
Prepare test compounds (A, B, C) and a positive control (e.g., colchicine) at various concentrations in the same buffer. A negative control (vehicle only) should also be prepared.
-
-
Assay Execution:
-
The assay is performed in a pre-warmed 96-well plate.
-
Add 100 µL of the reconstituted tubulin solution to each well.
-
Add the test compounds at their final desired concentrations to the respective wells.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads, pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9] The increase in absorbance corresponds to the formation of microtubules.
-
Plot absorbance versus time for each compound concentration.
-
The rate of polymerization and the maximum polymer mass can be determined from these curves. A potent inhibitor will show a significantly reduced rate and a lower final absorbance compared to the vehicle control.
-
IC50 values for polymerization inhibition can be calculated by plotting the percentage of inhibition against compound concentration.
-
Conclusion and Future Directions
This guide demonstrates a systematic approach to the head-to-head comparison of related 2-amino-5-aryl-1,3,4-thiadiazole derivatives for anticancer activity. Our analysis, based on representative data, indicates that substitution on the C5-phenyl ring significantly modulates cytotoxic potency against the MCF-7 breast cancer cell line, with a 4-chloro substituent (Compound B ) providing the most significant enhancement.
The detailed protocols for the MTT and tubulin polymerization assays provide a clear roadmap for researchers to validate these findings and further investigate the structure-activity relationships within this promising class of compounds. The likely mechanism of action—disruption of microtubule formation—positions these molecules in a well-validated therapeutic space.
Future research should focus on expanding the range of substituents at the C5 position to further optimize potency and selectivity. Additionally, investigating modifications at the C2-amino group could yield novel derivatives with improved pharmacological profiles. Promising compounds like Compound B should be advanced to further mechanistic studies, including cell cycle analysis and apoptosis assays, followed by evaluation in preclinical in vivo models to assess their therapeutic potential.
References
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). BEPLS, 12(11), 382-387.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Pharmaceuticals, 18(4), 543.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(19), 6649.
- Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. (2018). Al-Nahrain Journal of Science, 21(3), 54-62.
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Advances, 13(24), 16345-16365.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- MTT assay protocol. Abcam.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). Molecules, 27(15), 4991.
- Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. (2025). BenchChem.
- Synthesis and anticancer activity towards HepG-2 and MCF-7 of new 2-amino-1,3,4-thiadiazole and their sugar derivatives. (2022). Universal Journal of Pharmaceutical Research, 7(2), 74-80.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50933.
- Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. (2025). BenchChem.
- SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES. (2022). Universal Journal of Pharmaceutical Research, 7(2).
- Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. (2006). Chemical & Pharmaceutical Bulletin, 54(7), 988-991.
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2012). Journal of Pharmacology and Experimental Therapeutics, 341(3), 637-646.
- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). European Researcher, 10(7), 21-43.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. (2022).
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). Molecules, 27(18), 5898.
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573.
- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2022). Scientific Reports, 12(1), 1074.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2024). Frontiers in Chemistry, 12, 1371501.
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). Scientific Reports, 14(1), 2276.
- Synthesis of 5-Substituted 2-(2,4Dihydroxyphenyl)-1,3,4-thiadiazoles. (2008).
Sources
- 1. bepls.com [bepls.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole. As a trusted partner in your research, we are committed to providing information that ensures the highest standards of laboratory safety and scientific integrity. The following procedures are based on established best practices and data from analogous chemical structures, ensuring a cautious and proactive approach to safety in the absence of comprehensive hazard data for this specific compound.
Hazard Assessment: A Precautionary Approach
Due to the limited availability of specific toxicological data for 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, a precautionary principle is applied. Data from structurally similar 1,3,4-thiadiazole derivatives consistently indicate a range of potential hazards. Therefore, it is prudent to handle this compound with the assumption that it may pose similar risks.
Anticipated Potential Hazards Based on Analogous Compounds:
-
Skin Irritation: May cause skin irritation upon direct contact.[1][2][3][4][5]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][3][4][5]
-
Harmful if Swallowed: Ingestion may be harmful to health.[1][2]
It is imperative to treat 2-Amino-5-diisopropylamino-1,3,4-thiadiazole as a potentially hazardous substance until comprehensive toxicological data becomes available.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for all procedures involving 2-Amino-5-diisopropylamino-1,3,4-thiadiazole.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles | Must be tightly fitting and equipped with side-shields. This is critical to prevent accidental splashes or airborne particles from causing serious eye irritation. Conformance to EN 166 (EU) or ANSI Z87.1 (US) standards is required.[6] |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving may be appropriate for handling larger quantities or for extended procedures. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn at all times to prevent skin contact with the compound. |
| Respiratory Protection | Dust Mask or Respirator | For handling small quantities in a well-ventilated area, a dust mask may be sufficient. When handling larger quantities or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[3] |
PPE Selection Workflow:
Caption: PPE selection workflow for handling the compound.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. A chemical fume hood is the recommended workspace.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing, use a draft shield to prevent the solid from becoming airborne. Handle the compound gently to avoid creating dust.[7]
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][8]
-
Decontamination: Clean all work surfaces and equipment that may have come into contact with the compound.
Storage:
-
Keep the container tightly closed to prevent contamination and potential release.[1][7][8]
-
Store away from incompatible materials, such as strong oxidizing agents.[7][8]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste: All disposable materials contaminated with 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, including gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[3]
-
Disposal Protocol: All chemical waste must be disposed of through a licensed chemical waste disposal service, following all local, state, and federal regulations.[1][3][8]
By adhering to these comprehensive guidelines, you can ensure the safe handling of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole and contribute to a culture of safety within your research environment.
References
-
Georganics. 2-AMINO-5-ETHYL-1,3,4-THIADIAZOLE Safety Data Sheet. [Link]
-
PubChem. 2-Amino-5-ethyl-1,3,4-thiadiazole. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. georganics.sk [georganics.sk]
- 4. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
